2-(Diisopropylamino)ethanol
描述
属性
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUVGFIXPNBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021822 | |
| Record name | N,N-Diisopropylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals. | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
175 °F (NFPA, 2010) | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
96-80-0 | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Diisopropylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoethanoldiisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diisopropylamino)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[bis(1-methylethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diisopropylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diisopropylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOETHANOLDIISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK7FND4TJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structural Properties of 2-(Diisopropylamino)ethanol
Introduction
This compound, also known as N,N-Diisopropylethanolamine (DIPA), is an amino alcohol with the chemical formula C₈H₁₉NO.[1] It presents as a colorless to light yellow, oily liquid with an ammoniacal odor.[2][3] This compound is a crucial intermediate and building block in organic synthesis.[4] Its dual functionality, containing both a tertiary amine and a primary alcohol group, allows it to participate in a wide range of chemical reactions, making it a versatile reagent.[5]
Notably, it serves as a precursor in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4] It is also an intermediate in the production of the nerve agent VX.[3] This guide provides a comprehensive overview of its structural and physicochemical properties, spectroscopic data, and relevant biological pathways.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [1][2][6][7] |
| Molecular Weight | 145.24 g/mol | [1][2][7][8] |
| Appearance | Colorless to light yellow oily liquid | [2][3][6] |
| Boiling Point | 187-192 °C | [2][6][8] |
| Melting Point | -39 °C | [2][6] |
| Density | 0.826 g/mL at 25 °C | [2][6][8] |
| Refractive Index (n20/D) | 1.442 | [2][6][8] |
| Flash Point | 158 °F (70 °C) / 175 °F (79.4 °C) | [2][6][7] |
| Vapor Pressure | <1 mm Hg at 20 °C | [2][6][8] |
| Vapor Density | 5 (vs air) | [2][8] |
| Solubility | Slightly soluble in water; Soluble in chloroform; Slightly soluble in methanol.[2][6][7] Good solubility in polar solvents.[5] | [2][5][6][7] |
| pKa | 14.75 ± 0.10 (Predicted) | [2] |
| CAS Number | 96-80-0 | [1][2][7][8] |
| InChI | InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | [1][8][9] |
| SMILES | CC(C)N(CCO)C(C)C | [1][8] |
Chemical Structure
The structure of this compound features a central nitrogen atom bonded to two isopropyl groups and an ethyl alcohol group.
Experimental Protocols and Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity verification of this compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., Varian CFT-20) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9][10]
-
¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key chemical shifts for this compound in CDCl₃ are observed around 1.030 ppm (doublet, methyl protons of isopropyl groups), 2.631 ppm (triplet, methylene protons adjacent to nitrogen), 3.050 ppm (septet, methine protons of isopropyl groups), and 3.459 ppm (triplet, methylene protons adjacent to the hydroxyl group).[9]
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum identifies the different carbon environments. Data is available on platforms like SpectraBase.[7][10]
Infrared (IR) Spectroscopy
Methodology: IR spectra can be obtained using various techniques, such as Attenuated Total Reflectance (ATR) for liquid samples.[7] The spectrum reveals the presence of specific functional groups.
-
Key Absorptions: The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations from the alkyl groups are observed around 2850-3000 cm⁻¹. The C-N stretching vibration is typically seen in the 1000-1200 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Methodology: Mass spectra are generally acquired using electron ionization (EI) mass spectrometry.[11][12] This technique involves bombarding the molecule with electrons, causing it to ionize and fragment.
-
Fragmentation Pattern: The mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragments. The molecular ion peak [M]⁺ for C₈H₁₉NO is expected at m/z 145.[11] Common fragments would result from the cleavage of C-C and C-N bonds.
Synthesis and Biological Relevance
General Synthesis Workflow
A common method for synthesizing this compound involves the reaction of diisopropylamine with ethylene oxide.[4] This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the epoxide ring.
Biological Context: Precursor to Acetylcholinesterase Inhibitors
This compound is a known precursor in the synthesis of the nerve agent VX.[3] VX is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.[13] Understanding this pathway is crucial for toxicology and the development of potential antidotes.
Mechanism of Acetylcholinesterase Inhibition:
-
Normal Function: Acetylcholine (ACh), a neurotransmitter, is released into the synaptic cleft to stimulate muscle contraction. AChE then rapidly breaks down ACh into choline and acetic acid, terminating the signal.[13]
-
Inhibition by VX: VX, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond.
-
Consequence: The inhibited enzyme can no longer hydrolyze ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve and muscle fibers, resulting in paralysis and death.[13]
References
- 1. Buy this compound | 96-80-0 [smolecule.com]
- 2. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 3. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 4. This compound|High-Purity Reagent [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound = 99 96-80-0 [sigmaaldrich.com]
- 9. 2-Diisopropylaminoethanol (96-80-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. (Diisopropylamino)ethanol [webbook.nist.gov]
- 12. (Diisopropylamino)ethanol [webbook.nist.gov]
- 13. VX (nerve agent) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-(Diisopropylamino)ethanol (CAS 96-80-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diisopropylamino)ethanol, with the CAS Registry Number 96-80-0, is a versatile organic compound that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Structurally, it is a tertiary amino alcohol, featuring a hydroxyl group and a diisopropylamino group attached to an ethyl backbone. This unique combination of functional groups imparts both nucleophilic and basic properties, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and detailed experimental protocols relevant to its use in research and development.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is fundamental for its application in synthesis and analysis. The following tables summarize its key physicochemical properties and spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO | [3] |
| Molecular Weight | 145.24 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Ammoniacal | [4] |
| Boiling Point | 187-192 °C | |
| Melting Point | -39 °C | [4] |
| Density | 0.826 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.442 | |
| Flash Point | 64 °C (147 °F) | [3][4] |
| Vapor Pressure | <1 mmHg at 20 °C | |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [5] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.459, 3.22, 3.050, 2.631, 1.030 | [6] |
| ¹³C NMR | Data available in spectral databases. | [5][7] |
| Infrared (IR) Spectroscopy | O-H stretch (~3300 cm⁻¹) | [2][8] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): 145 m/z | [6][9] |
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable precursor and reagent in several key areas of chemical synthesis.
Pharmaceutical Synthesis: Propantheline Bromide
A significant application of this compound is in the synthesis of propantheline bromide, an antimuscarinic agent used to treat gastrointestinal disorders.[1][10] It serves as the alcohol component in the esterification of xanthene-9-carboxylic acid.[1][10]
This protocol outlines the esterification of xanthene-9-carboxylic acid with this compound and subsequent quaternization.
Step 1: Esterification of Xanthene-9-carboxylic Acid [1][10]
-
In a reaction vessel equipped with a Dean-Stark apparatus, dissolve xanthene-9-carboxylic acid in a suitable solvent such as xylene or toluene.
-
Add a molar equivalent of this compound to the solution.
-
Heat the mixture to reflux (approximately 137-140 °C).
-
Continuously remove the water formed during the reaction via azeotropic distillation.
-
Monitor the reaction progress. The reaction is typically complete within 10 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ester, 2-(diisopropylamino)ethyl xanthene-9-carboxylate.
-
The crude product can be purified by vacuum distillation.
Step 2: Quaternization to Propantheline Bromide [10]
-
Dissolve the purified 2-(diisopropylamino)ethyl xanthene-9-carboxylate in a suitable solvent like acetone or acetonitrile.
-
In a pressure-rated reactor, add an excess of methyl bromide to the solution.
-
Seal the reactor and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the propantheline bromide product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with a cold solvent (e.g., acetone) to remove any unreacted starting materials.
-
Dry the purified propantheline bromide under vacuum.
Precursor in Phosphoramidite Chemistry for DNA/RNA Synthesis
This compound is a key precursor to phosphoramidite reagents, which are the building blocks for automated solid-phase synthesis of DNA and RNA oligonucleotides.[11][12] The diisopropylamino group on the phosphorus atom serves as a good leaving group during the coupling reaction, facilitating the formation of the phosphite triester linkage.[11][12]
The general workflow for phosphoramidite synthesis involves reacting a protected nucleoside with a phosphitylating agent, which is often prepared using a diisopropylamino-containing precursor. The resulting nucleoside phosphoramidite is then used in the automated synthesizer.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Purity Reagent [benchchem.com]
- 3. Buy this compound | 96-80-0 [smolecule.com]
- 4. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 5. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Diisopropylaminoethanol (96-80-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (Diisopropylamino)ethanol [webbook.nist.gov]
- 9. (Diisopropylamino)ethanol [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. mdpi.com [mdpi.com]
2-(Diisopropylamino)ethanol synthesis mechanism
An In-depth Technical Guide on the Synthesis of 2-(Diisopropylamino)ethanol
Introduction
This compound, also known as N,N-Diisopropylethanolamine (DIPA), is a vital chemical intermediate with the chemical formula C₈H₁₉NO.[1][2] It presents as a colorless to light yellow liquid with an ammoniacal odor and is a crucial building block in organic synthesis.[3][4] Its primary applications are as a precursor in the development of Active Pharmaceutical Ingredients (APIs), notably in anticholinergic drugs like propantheline bromide.[3][5] Additionally, it serves as an intermediate in the synthesis of agrochemicals and finds use as a catalyst, emulsifier, and corrosion inhibitor.[1][3] This guide provides a detailed examination of the core synthesis mechanisms, experimental protocols, and quantitative data associated with the production of high-purity this compound.
Core Synthesis Mechanisms
The industrial and laboratory synthesis of this compound is primarily achieved through two main nucleophilic reaction pathways. These methods are favored for their efficiency and scalability.
Method 1: Nucleophilic Ring-Opening of Ethylene Oxide
This is the most dominant industrial method, accounting for 75-80% of global production, favored for its milder operating conditions and simpler waste management.[3] The mechanism involves the nucleophilic attack of diisopropylamine on one of the carbon atoms of the ethylene oxide ring. The lone pair of electrons on the nitrogen atom acts as the nucleophile, leading to the opening of the strained three-membered epoxide ring. A subsequent proton transfer step yields the final this compound product. The reaction can be catalyzed by either Lewis acids or basic catalysts.[6]
References
- 1. Buy this compound | 96-80-0 [smolecule.com]
- 2. (Diisopropylamino)ethanol [webbook.nist.gov]
- 3. This compound|High-Purity Reagent [benchchem.com]
- 4. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. CN102126967B - Method for producing N,N-diisopropyl ethanolamine - Google Patents [patents.google.com]
physical and chemical properties of N,N-Diisopropylethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Diisopropylethanolamine, a significant tertiary amino alcohol. The information is curated for professionals in research and drug development, presenting key data in a structured format, including experimental methodologies and relevant applications.
Core Physical and Chemical Properties
N,N-Diisopropylethanolamine, also known as 2-(diisopropylamino)ethanol, is a colorless to slightly yellow, viscous, and hygroscopic liquid.[1] It possesses a distinct ammoniacal odor.[2] Its dual functionality, containing both a tertiary amine and a primary alcohol group, makes it a versatile building block in organic synthesis.[1]
Table 1: Physical Properties of N,N-Diisopropylethanolamine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO | [1][3][4] |
| Molecular Weight | 145.24 g/mol | [3][4] |
| Boiling Point | 187-192 °C | [3][5][6] |
| Melting Point | -39 °C | [3][4][6] |
| Density | 0.826 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.442 | [3][5] |
| Vapor Pressure | <1 mmHg at 20 °C | [3][5] |
| Flash Point | 79 °C (175 °F) | [3][4] |
| Solubility | Slightly soluble in water. Soluble in polar solvents like alcohols, and chloroform. Limited solubility in non-polar solvents like hexane and benzene. | [1][3][6] |
| pKa | 14.75 ± 0.10 (Predicted) | [3] |
Table 2: Chemical Properties and Reactivity
| Property | Description | Source(s) |
| Chemical Class | Amino alcohol | [1][3] |
| Reactivity | As an amino alcohol, it neutralizes acids in exothermic reactions to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Combination with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen. | [3][7] |
| Stability | Stable under normal conditions. Incompatible with acids and strong oxidizing agents. | [3][6] |
Synthesis and Experimental Protocols
General Synthesis Route
A common method for the synthesis of N,N-Diisopropylethanolamine involves the reaction of diisopropylamine with ethylene oxide. The reaction is typically carried out by introducing ethylene oxide into a cooled solution of diisopropylamine and water. The temperature is then raised to facilitate the reaction. The resulting product is purified by distillation.[6]
Experimental Protocols
Determination of Boiling Point:
The boiling point of N,N-Diisopropylethanolamine can be determined using standard laboratory distillation apparatus.
-
Apparatus: A round-bottom flask, heating mantle, distillation head with a condenser, thermometer, and receiving flask.
-
Procedure:
-
Place a sample of N,N-Diisopropylethanolamine in the round-bottom flask with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Determination of Density:
The density can be determined using a pycnometer or a calibrated hydrometer.
-
Apparatus: A pycnometer of a known volume, analytical balance.
-
Procedure (using a pycnometer):
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with N,N-Diisopropylethanolamine at a specific temperature (e.g., 25 °C).
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of pKa (Potentiometric Titration):
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: A pH meter with a combination electrode, a burette, a beaker, and a magnetic stirrer.
-
Procedure:
-
Prepare a solution of N,N-Diisopropylethanolamine of known concentration in water or a suitable solvent mixture.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Applications in Drug Development and Research
N,N-Diisopropylethanolamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][8] Its bifunctional nature allows for its incorporation into more complex molecular scaffolds.
-
Anticholinergic Drugs: It is a key precursor in the production of anticholinergic drugs such as propantheline bromide, which are used to treat conditions related to gastrointestinal motility and excessive sweating.[9][10]
-
Agrochemicals: The compound is also utilized in the synthesis of various agrochemicals.
-
Research Applications: Due to its structural features, it is a subject of research for the development of new therapeutic agents.[1] Studies have indicated potential anticonvulsive and anti-aggressive properties of compounds derived from it.[8]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of N,N-Diisopropylethanolamine would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the isopropyl groups (a septet and a doublet), and the protons of the ethanol backbone. A representative ¹H NMR spectrum in CDCl₃ shows signals at approximately 3.46 ppm (t), 3.05 ppm (m), 2.63 ppm (t), and 1.03 ppm (d).[11]
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule. A spectrum in Chloroform-d shows signals corresponding to the different carbon environments.[12]
Infrared (IR) Spectroscopy:
The IR spectrum of N,N-Diisopropylethanolamine will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will appear around 2850-3000 cm⁻¹. The C-N stretching and C-O stretching bands will be present in the fingerprint region.[7]
Mass Spectrometry (MS):
The mass spectrum of N,N-Diisopropylethanolamine would show a molecular ion peak (M⁺) at m/z 145. Fragmentation patterns would likely involve the loss of alkyl groups and cleavage adjacent to the nitrogen and oxygen atoms. The base peak is often observed at m/z 114.[13]
Safety and Handling
N,N-Diisopropylethanolamine is classified as a hazardous substance. It is harmful if swallowed and toxic in contact with skin or if inhaled.[14][15] It causes severe skin burns and eye damage.[3][14][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[3][14]
-
Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15]
This guide is intended for informational purposes for qualified professionals and does not substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling N,N-Diisopropylethanolamine.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound|High-Purity Reagent [benchchem.com]
- 3. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 4. Buy this compound | 96-80-0 [smolecule.com]
- 5. 2-(ジイソプロピルアミノ)エタノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. indiamart.com [indiamart.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Diisopropylaminoethanol (96-80-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-DIISOPROPYLAMINOETHANETHIOL HYDROCHLORIDE(41480-75-5) 1H NMR [m.chemicalbook.com]
- 14. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 15. opcw.org [opcw.org]
- 16. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Solubility of 2-(Diisopropylamino)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of 2-(Diisopropylamino)ethanol (DIPEA-OH), a key intermediate in various chemical syntheses. Understanding its solubility profile is critical for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, outlines experimental methodologies for its determination, and provides visual workflows to aid in solvent selection.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, a molecule possessing both a polar hydroxyl group and a sterically hindered tertiary amine, its solubility is governed by a complex interplay of intermolecular forces. These include hydrogen bonding capabilities via the hydroxyl group, dipole-dipole interactions, and London dispersion forces. The bulky isopropyl groups on the nitrogen atom also play a significant role in influencing how the molecule interacts with solvent molecules.
Qualitative and Quantitative Solubility Data
Available data on the solubility of this compound is largely qualitative. It is widely reported to be miscible with most common organic solvents, particularly polar ones, while exhibiting limited solubility in non-polar hydrocarbon solvents. It is also described as being slightly soluble in water.[1][2][3]
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility Description | Reference(s) |
| Polar Protic | ||
| Alcohols (e.g., Methanol, Ethanol) | Good solubility is expected due to the ability to form hydrogen bonds with the hydroxyl group of DIPEA-OH. One source specifies solubility in Methanol as "Slightly". | [3][4] |
| Water | Slightly soluble.[1][2] | [1][2] |
| Polar Aprotic | ||
| Ketones (e.g., Acetone) | Expected to be a good solvent. | |
| Esters (e.g., Ethyl Acetate) | Expected to be a good solvent. | |
| Halogenated (e.g., Dichloromethane, Chloroform) | Good solubility. One source specifies solubility in Chloroform as "Soluble". | [4] |
| Non-Polar | ||
| Aliphatic Hydrocarbons (e.g., Hexane) | Limited solubility is expected due to the significant difference in polarity.[3] | [3] |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Limited solubility is expected.[3] | [3] |
Note: The term "miscible" implies that the substances will mix in all proportions, forming a homogeneous solution.
Experimental Protocols for Solubility Determination
While specific, validated protocols for determining the solubility of this compound were not found in the public domain, a general experimental methodology can be outlined based on established principles for liquid solutes. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC-UV, NMR)
-
Syringes and filters (chemically compatible with the solvent and solute)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase becomes constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended micro-droplets of the undissolved solute.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
-
Analytical Measurement:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a validated GC-FID method (or other suitable analytical technique) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).
-
Safety Precautions: this compound is corrosive and can cause severe skin and eye irritation.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization of Experimental Workflow and Logic
To aid in the practical application of these concepts, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a suitable solvent for this compound.
References
2-(Diisopropylamino)ethanol boiling point and vapor pressure
An In-depth Technical Guide on the Physicochemical Properties of 2-(Diisopropylamino)ethanol
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This compound (CAS No. 96-80-0), also known as N,N-Diisopropylethanolamine, is a compound utilized in the synthesis of various organic molecules, including as an intermediate in the production of pharmaceuticals.[1] This guide provides a detailed overview of its boiling point and vapor pressure, critical parameters for its handling, purification, and use in chemical reactions.
Physicochemical Data Summary
The boiling point and vapor pressure are fundamental properties that dictate a substance's volatility and phase behavior under different temperature and pressure conditions. The data for this compound are summarized below.
| Property | Value | Conditions |
| Boiling Point | 187-192 °C | at standard atmospheric pressure (literature value)[2][3][4] |
| 190.0 °C | Not specified | |
| 190.1 °C | Not specified[5] | |
| 191 °C | Not specified[6][7] | |
| 176 °C | Not specified[8] | |
| Vapor Pressure | <1 mm Hg | at 20 °C[2][3][9] |
| 0.08 mmHg | Not specified[1] | |
| <100 Pa | at 20 °C[5] |
Experimental Protocols for Determination of Physicochemical Properties
The accurate determination of boiling point and vapor pressure relies on standardized experimental protocols. While the specific methods used to obtain the cited data for this compound are not detailed in the search results, the following are common and reliable techniques for these measurements.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
1. Thiele Tube Method: This method is suitable for small quantities of a substance.[10]
-
Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the Durham tube.
-
The capillary tube is placed inside the Durham tube with the open end down.
-
The Durham tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[10]
-
As the temperature rises, the air trapped in the capillary tube expands, and a stream of bubbles will emerge from the open end.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]
-
2. Distillation Method: For larger quantities, the boiling point can be determined during simple distillation.[11]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and heating mantle.
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips or a magnetic stir bar.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to boiling.
-
The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor passing into the condenser. This stable temperature reading during the distillation of the bulk of the liquid is the boiling point.
-
Vapor Pressure Determination
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
1. Static Method: This method involves measuring the pressure of the vapor over the liquid in a closed container at a constant temperature.
-
Apparatus: A flask connected to a pressure sensor and a temperature probe, placed in a temperature-controlled water bath.[12]
-
Procedure:
-
A small amount of the liquid is placed in the flask. The air is then removed from the flask to ensure the measured pressure is only due to the substance's vapor.
-
The flask is sealed and placed in a water bath at a specific temperature.
-
The system is allowed to reach equilibrium, which is indicated by a stable pressure reading.[12]
-
The pressure reading from the sensor is the vapor pressure of the liquid at that temperature.
-
The experiment is repeated at various temperatures to obtain a vapor pressure curve.[12]
-
2. Transpiration Method: This is a dynamic method where an inert gas is passed through or over the liquid at a known rate.[13]
-
Apparatus: A saturator containing the liquid sample, a flowmeter, and a trapping system, all maintained at a constant temperature.
-
Procedure:
-
A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a constant, slow flow rate, allowing the gas to become saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by trapping and quantifying it (e.g., by condensation at a low temperature and weighing, or by gas chromatography).
-
The vapor pressure is calculated from the amount of substance transported and the total volume of the gas that has passed through, using the ideal gas law and Dalton's law of partial pressures.
-
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point and vapor pressure.
Caption: Boiling point determination workflow.
Caption: Vapor pressure measurement workflow.
References
- 1. Buy this compound | 96-80-0 [smolecule.com]
- 2. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 3. 2-Diisopropylaminoethanol CAS#: 96-80-0 [m.chemicalbook.com]
- 4. AB141933 | CAS 96-80-0 – abcr Gute Chemie [abcr.com]
- 5. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phillysim.org [phillysim.org]
- 12. bellevuecollege.edu [bellevuecollege.edu]
- 13. researchgate.net [researchgate.net]
The Diverse Biological Activities of Amino Alcohols: A Technical Guide for Drug Discovery Professionals
Introduction: Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This unique bifunctionality imparts a wide range of physicochemical properties, making them valuable scaffolds in medicinal chemistry. Their structural diversity, which can be readily expanded through synthetic modifications, has led to the discovery of numerous derivatives with significant biological activities. This technical guide provides an in-depth overview of the potential biological activities of amino alcohols, with a focus on their anti-inflammatory, cytotoxic, antimicrobial, and antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Anti-inflammatory Activity
A growing body of evidence highlights the potential of amino alcohol derivatives as potent anti-inflammatory agents. A notable mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and the pathogenesis of inflammatory diseases such as sepsis. β-amino alcohol derivatives have been identified as inhibitors of the TLR4/MD-2 complex, thereby suppressing downstream inflammatory signaling.
Figure 1: TLR4 Signaling Pathway and Inhibition by β-Amino Alcohols.
The anti-inflammatory potential of long-chain 2-amino-alcohols has also been demonstrated in vivo, with significant inhibition of carrageenin-induced paw edema in rats.
| Compound Class/Name | Assay | Model | Activity (ED50/IC50) | Reference |
| Long-chain 2-amino-alcohols | Carrageenin-induced paw edema | Rats | ED50: 0.010 - 0.017 mmol/kg | |
| β-Amino alcohol derivatives | LPS-induced nitric oxide production | RAW 264.7 macrophage cells | IC50 in µM range | |
| Quinoxaline derivatives (DEQX, OAQX) | Leukocyte migration, IL-1β and TNF-α levels | Mouse carrageenan peritonitis model | Significant reduction | |
| Arabinofuranoside derivatives (5a, 5b, 5c) | Nitric oxide production | J774A.1 cells | >80% inhibition at 5 µg/mL | |
| Galactopyranoside derivative (8d) | Nitric oxide production | J774A.1 cells | 126% inhibition at 0.5 µg/mL |
Cytotoxic and Anticancer Activity
Amino alcohols have emerged as a promising scaffold for the development of novel anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, demonstrating a range of potencies and mechanisms of action.
Figure 2: General Experimental Workflow for Cytotoxicity Assays.
Cytotoxicity of Simple and Fatty Acid-Based Amino Alcohols
The cytotoxicity of simple amino alcohols has been shown to be influenced by chain length and the position of the functional groups. For instance, in rat hepatoma (Fa32) cells, 6-amino-1-hexanol displayed significantly higher cytotoxicity than shorter-chain amino alcohols. The introduction of a phenyl group can also dramatically increase cytotoxicity.
| Compound | Cell Line | Activity (NI50 in mM) | Reference |
| 2-Amino-1-propanol | Fa32 (rat hepatoma) | 28 | |
| 3-Amino-1-propanol | Fa32 (rat hepatoma) | 29 | |
| 1-Amino-2-propanol | Fa32 (rat hepatoma) | 30 | |
| 2-Amino-1-butanol | Fa32 (rat hepatoma) | 14 | |
| 4-Amino-2-butanol | Fa32 (rat hepatoma) | 11 | |
| 5-Amino-1-pentanol | Fa32 (rat hepatoma) | 10 | |
| 6-Amino-1-hexanol | Fa32 (rat hepatoma) | 3 | |
| 2-Amino-2-phenyl-1,3-propanediol | Fa32 (rat hepatoma) | 3 |
Anticancer Activity of Amino Alcohol Derivatives
More complex amino alcohol derivatives have demonstrated potent anticancer activity against various human cancer cell lines. For example, quinoxaline-based amino alcohols, DEQX and OAQX, have shown significant dose-dependent reduction in the viability of HT-29 human colon adenocarcinoma cells. Eugenol-derived β-amino alcohols have also exhibited cytotoxicity against gastric (AGS) and lung (A549) adenocarcinoma cell lines, with some derivatives inducing apoptosis. Furthermore, naphthoquinone derivatives incorporating a β-amino alcohol fragment have shown promising antiproliferative activity against HeLa cells.
| Compound/Derivative Class | Cell Line(s) | Activity (GI50/IC50) | Reference |
| Quinoxaline derivatives (DEQX, OAQX) | HT-29 (colon) | Dose-dependent reduction in viability | |
| Eugenol β-amino alcohol derivatives | AGS (gastric), A549 (lung) | Enhanced cytotoxicity compared to eugenol | |
| Naphthoquinone derivatives (2a, 2c, 2e) | HeLa (cervix) | GI50: 5.6, 15.0, 17.0 µM | |
| Hydrazone derivative (1e) | A-549 (lung) | IC50: 13.39 µM | |
| Oxadiazole derivative (2l) | MDA-MB- |
N,N-Diisopropylethanolamine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development
An In-depth Review of a Versatile Amino Alcohol Building Block
N,N-Diisopropylethanolamine, also known as 2-(Diisopropylamino)ethanol, is a tertiary amino alcohol that serves as a crucial chemical intermediate and building block in a variety of synthetic applications.[1] Its bifunctional nature, containing both a sterically hindered tertiary amine and a primary hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its chemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical development, for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
N,N-Diisopropylethanolamine is a colorless liquid under standard conditions, though it may appear yellow with age.[2][3] It is characterized by an ammoniacal odor and is slightly soluble in water.[2][4] A comprehensive summary of its key physical and chemical properties is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 96-80-0 | [5] |
| Molecular Formula | C₈H₁₉NO | [2] |
| Molecular Weight | 145.24 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 187-192 °C | [6] |
| Density | 0.826 g/mL at 25 °C | |
| Melting Point | -39.2 °C | [2] |
| Flash Point | 64 °C (147 °F) | [2] |
| Refractive Index (n20/D) | 1.442 | |
| Vapor Pressure | <1 mmHg at 20 °C | |
| Vapor Density | 5 (vs air) |
Synthesis of N,N-Diisopropylethanolamine
The industrial synthesis of N,N-Diisopropylethanolamine is primarily achieved through the reaction of diisopropylamine with ethylene oxide. This process leverages the nucleophilicity of the secondary amine to open the epoxide ring of ethylene oxide, forming the desired amino alcohol.
References
- 1. nbinno.com [nbinno.com]
- 2. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 3. This compound|High-Purity Reagent [benchchem.com]
- 4. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 96-80-0 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
The Hygroscopic Nature of 2-(Diisopropylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-(Diisopropylamino)ethanol
This compound, also known as N,N-Diisopropylethanolamine, is a colorless to slightly yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring both a tertiary amine and a primary alcohol functional group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] The presence of these polar functional groups, capable of forming hydrogen bonds, is the primary reason for its affinity for water and its hygroscopic nature.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [2] |
| Molecular Weight | 145.24 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | 187-192 °C | [3][4] |
| Melting Point | -39 °C | [3] |
| Density | 0.826 g/mL at 25 °C | [3][4] |
| Vapor Pressure | <1 mmHg at 20 °C | [4] |
| Solubility in Water | Slightly soluble | [5] |
| Flash Point | 175 °F (79.4 °C) |
Understanding Hygroscopicity
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding, usually ambient, atmosphere. This process can occur through absorption (where water molecules are drawn into the bulk of the substance) or adsorption (where water molecules adhere to the surface). For a liquid like this compound, absorption is the predominant mechanism. The degree of hygroscopicity can range from slight, where only a small amount of water is absorbed, to deliquescent, where a solid substance absorbs enough water to dissolve and form a liquid solution. As a liquid, DIPAE's hygroscopicity manifests as an increase in its water content when exposed to humid air.
The hygroscopic nature of a chemical is a critical consideration in a laboratory and manufacturing setting for several reasons:
-
Concentration and Purity: The absorption of water can dilute the compound, altering its concentration and potentially affecting reaction stoichiometry and kinetics.
-
Stability: The presence of water can promote degradation of the compound or other components in a formulation through hydrolysis.
-
Physical Properties: Water absorption can change the physical properties of the substance, such as its viscosity and density.
-
Handling and Storage: Hygroscopic materials require storage in tightly sealed containers in a dry environment to maintain their integrity.
Experimental Determination of Hygroscopicity in Liquids
While specific quantitative data for this compound is not publicly available, its hygroscopicity can be determined experimentally. The following are detailed methodologies adaptable for liquid amino alcohols.
Gravimetric Sorption Analysis
Gravimetric methods directly measure the change in mass of a sample as it is exposed to a controlled humidity environment. Dynamic Vapor Sorption (DVS) is a sophisticated gravimetric technique that is commonly used for this purpose.
Experimental Protocol: Dynamic Vapor Sorption (DVS) for a Liquid Sample
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed into the DVS instrument's sample pan.
-
Drying/Equilibration: The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry weight of the sample.
-
Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.
-
Data Analysis: The change in mass at each RH step is recorded. The results are typically plotted as the change in mass (%) versus the relative humidity, generating sorption and desorption isotherms.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample. To assess hygroscopicity using this method, samples are exposed to controlled humidity environments for specific durations, and their water content is measured at different time points.
Experimental Protocol: Hygroscopicity Assessment using Karl Fischer Titration
-
Initial Water Content: Determine the initial water content of the this compound sample using a coulometric or volumetric Karl Fischer titrator.
-
Controlled Humidity Exposure: Place a known mass of the liquid sample in an open container within a desiccator or a humidity chamber set to a specific relative humidity (e.g., 50% RH and 80% RH) and a constant temperature (e.g., 25 °C).
-
Time-Course Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the sample and immediately determine its water content using Karl Fischer titration.
-
Data Analysis: Plot the water content (%) versus time for each humidity condition to determine the rate of water absorption. The equilibrium water content at each humidity level can also be determined if the experiment is run until the water content no longer increases.
Comparative Data for Structurally Similar Amino Alcohols
In the absence of specific quantitative hygroscopicity data for this compound, it is informative to consider data for structurally related amino alcohols. It is crucial to note that these data are for illustrative purposes and the hygroscopic behavior of DIPAE may differ.
-
2-(Diethylamino)ethanol (DEAE): This compound is also described as hygroscopic.[6] Like DIPAE, it is a tertiary amino alcohol, though with smaller alkyl groups. It is very soluble in water.[6]
-
Triethanolamine (TEA): TEA is a well-known hygroscopic liquid.[4][7] It is a viscous liquid that is miscible with water.[3] One study on the use of triethanolamine as a water-retaining agent in a dust suppressant formulation showed that solutions with concentrations between 0.1-1.0% maintained a moisture content consistently above 90% within 3 hours, indicating strong water retention properties.[8]
Table 2: Comparison of Relevant Properties of Amino Alcohols
| Property | This compound | 2-(Diethylamino)ethanol | Triethanolamine |
| Structure | [(CH₃)₂CH]₂NCH₂CH₂OH | (C₂H₅)₂NCH₂CH₂OH | N(CH₂CH₂OH)₃ |
| Molecular Weight | 145.24 g/mol | 117.19 g/mol | 149.19 g/mol |
| Boiling Point | 187-192 °C | 161 °C | 335.4 °C |
| Hygroscopic Nature | Yes[1] | Yes[6] | Yes[4][7] |
| Water Solubility | Slightly soluble[5] | Very soluble[6] | Miscible[3] |
The lower water solubility of this compound compared to 2-(Diethylamino)ethanol and Triethanolamine suggests that its capacity to absorb water might be less, though still significant. The bulky isopropyl groups may sterically hinder interactions with water molecules to some extent compared to the ethyl or hydroxyethyl groups in the other two molecules.
Implications for Drug Development and Research
The hygroscopic nature of this compound has several important implications for its use in research and drug development:
-
API and Intermediate Stability: If DIPAE is used as a raw material or intermediate in the synthesis of an active pharmaceutical ingredient (API), its water content must be carefully controlled to prevent unwanted side reactions or degradation of the final product.
-
Formulation Challenges: In liquid formulations, the absorption of atmospheric moisture can alter the concentration of the active ingredient and other excipients, potentially impacting the product's efficacy and shelf life.
-
Analytical Methods: The presence of variable amounts of water can interfere with certain analytical techniques. It is crucial to either use a dry sample or accurately determine the water content before analysis.
-
Storage and Handling: To maintain its quality, this compound should be stored in tightly sealed, moisture-proof containers in a dry, well-ventilated area. The use of desiccants may be advisable for long-term storage.
Conclusion
References
- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. ams.usda.gov [ams.usda.gov]
- 7. monsonco.com [monsonco.com]
- 8. mdpi.com [mdpi.com]
2-(Diisopropylamino)ethanol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of 2-(Diisopropylamino)ethanol, summarizing its core physicochemical properties.
Chemical Identity and Structure
This compound, also known as N,N-Diisopropylethanolamine, is an amino alcohol that contains both a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate in organic synthesis.
Caption: Key identifiers for this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₈H₁₉NO | [1][2][3] |
| Molecular Weight | 145.24 g/mol | [1][3] |
| Appearance | Colorless liquid | [2][3][4] |
| Density | 0.826 g/mL at 25 °C | [2][5] |
| Boiling Point | 187-192 °C | [2][5] |
| Melting Point | -39 °C | [2][5] |
| Flash Point | 175 °F / 79 °C | [2][3] |
| Solubility | Slightly soluble in water. Soluble in chloroform. | [2][3][6] |
| Vapor Pressure | <1 mmHg (20 °C) | [2] |
| Refractive Index | n20/D 1.442 | [2] |
| CAS Registry Number | 96-80-0 | [1] |
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis due to its dual functional groups.[6] It is utilized as a precursor in the production of various organic compounds, including pharmaceuticals and agrochemicals.[3] Its basic nature also allows it to function as a catalyst or base in certain chemical reactions.[3] Notably, it is used in the preparation method for Fluvardiol, catalyzed by carbonyl reductase.[5] It is also identified as an intermediate in the synthesis of VX and NX nerve agents.[4]
Safety and Handling
This compound is considered a hazardous compound.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[3] The substance is a combustible liquid.[3] Proper safety precautions, including the use of personal protective equipment such as suitable clothing, gloves, and eye/face protection, are essential during handling.[2] It is incompatible with acids and strong oxidizing agents.[5]
References
Navigating the Terrain of 2-(Diisopropylamino)ethanol: A Technical Guide to Safe Handling and Emergency Preparedness
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-(Diisopropylamino)ethanol (DIPAE), a crucial chemical intermediate in various research and development applications. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's physicochemical properties, toxicity, and appropriate handling procedures to ensure a safe laboratory environment.
Section 1: Physicochemical and Toxicological Profile
This compound, a colorless to light yellow liquid, is recognized for its utility as a chemical intermediate.[1] However, its handling requires a thorough understanding of its inherent properties and potential hazards. The following tables summarize key quantitative data to provide a clear and concise reference for laboratory personnel.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 96-80-0 | [2][3] |
| Molecular Formula | C₈H₁₉NO | [1][4] |
| Molecular Weight | 145.24 g/mol | [1][5] |
| Appearance | Colorless to light yellow, clear liquid | [1][4][5][6][7][8] |
| Boiling Point | 187 - 192 °C (369 - 378 °F) | [2][7] |
| Melting Point | -39 °C (-38 °F) | [7] |
| Flash Point | 79 °C (174.2 °F) - Closed Cup | [4] |
| Density | 0.826 g/mL at 25 °C | [4][8] |
| Vapor Pressure | <1 mm Hg at 20 °C | [8] |
| Vapor Density | 5 (vs air) | [8] |
| Solubility | Slightly soluble in water. Soluble in polar solvents like alcohols. | [4][6][8][9] |
Table 2: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 860 mg/kg | [2][7][10] |
| LD50 | Rabbit | Dermal | 394 mg/kg | [1][2][7][10] |
| LC50 | Rat | Inhalation | 1,965 mg/m³ (6 h) | [2] |
| LC50 | Fathead Minnow | - | 201 mg/L (96 h) | [2] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid and is harmful if swallowed.[2][7] It is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[2][6]
GHS Hazard Statements:
-
H311 + H331: Toxic in contact with skin or if inhaled.[2][6]
-
H412: Harmful to aquatic life with long lasting effects.[6]
Section 3: Safe Handling and Storage
Proper handling and storage are paramount to minimizing the risks associated with this compound.
Handling:
-
Use only in a well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3][7]
-
Take measures to prevent the buildup of electrostatic charge.[2][3]
-
Do not eat, drink, or smoke when using this product.[2][6][7]
Storage:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][3]
-
Store away from incompatible materials such as oxidizing agents and acids.[2]
Section 4: Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. nucro-technics.com [nucro-technics.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
2-(Diisopropylamino)ethanol acidity and basicity (pKa)
An In-depth Technical Guide on the Acidity and Basicity of 2-(Diisopropylamino)ethanol
This technical guide provides a comprehensive overview of the acidic and basic properties of this compound (DIPEA), a crucial amino alcohol in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's pKa values, experimental protocols for their determination, and logical workflows, presenting complex data in an accessible format.
Physicochemical Properties
This compound is a colorless to light yellow liquid with the chemical formula C₈H₁₉NO.[1] It is an amino alcohol that is slightly soluble in water and functions as a building block in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its dual functionality, containing both a tertiary amine and a primary alcohol, allows it to act as a base or a nucleophile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [1] |
| Molar Mass | 145.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Boiling Point | 187-192 °C | [3] |
| Melting Point | -39 °C | [1] |
| Density | 0.826 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.442 | [3] |
| Solubility | Slightly soluble in water; Soluble in Chloroform | [1][4] |
Acidity and Basicity (pKa)
The chemical behavior of this compound is defined by its two ionizable groups: the tertiary amine and the hydroxyl group.
-
Basicity : The lone pair of electrons on the nitrogen atom of the tertiary amine makes the molecule basic. It can accept a proton (H⁺) to form a protonated species, the diisopropylaminoethylammonium ion. The pKa of this conjugate acid (pKaH) is a measure of the amine's basicity. A higher pKaH value indicates stronger basicity.
-
Acidity : The hydroxyl group (-OH) can donate a proton under strongly basic conditions, exhibiting weak acidity. The pKa for this deprotonation (pKa) measures the acidity of the alcohol.
While experimental data from a study using potentiometric titration exists, the specific pKa values were not available in the reviewed literature abstracts.[5][6] However, quantitative predictions and data from structurally similar compounds provide valuable insight.
Table 2: Dissociation Constants (pKa) of this compound
| Dissociation Constant | Description | Value | Value Type |
| pKa | Acidity of the hydroxyl group (-OH) | 14.75 ± 0.10 | Predicted |
| pKaH | Acidity of the conjugate acid (-N⁺H-) | ~9.0 - 10.0 | Estimated |
Note: The pKaH is an estimation based on structurally related tertiary amines. For comparison, the pKaH of the sterically hindered base N,N-Diisopropylethylamine (DIPEA) is approximately 8.5-9.0 in DMSO.[7] The value for this compound is expected to be in a similar or slightly higher range in an aqueous solution.
Acid-Base Equilibrium
The dual acidic and basic nature of this compound is described by the following equilibria. The diagram below illustrates the protonation of the amine group under acidic conditions and the deprotonation of the hydroxyl group under basic conditions.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa values of ionizable substances. The procedure involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8]
Materials and Equipment
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (carbonate-free)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Beaker or titration vessel
-
Inert gas (Nitrogen or Argon)
Procedure
-
Instrument Calibration : Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation :
-
Accurately weigh a sample of this compound and dissolve it in high-purity water to prepare a solution of known concentration (e.g., 1-10 mM).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10] This minimizes changes in activity coefficients.
-
-
Titration Setup :
-
Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.
-
If necessary, purge the solution with an inert gas like nitrogen for several minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially in alkaline regions.[11]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Ensure the stir bar does not strike the electrode.
-
-
Titration Process for pKaH (Basicity) :
-
Titrate the sample solution with the standardized 0.1 M HCl solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, where a sharp change in pH occurs.
-
-
Data Analysis :
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve, which can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKaH is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).[8]
-
The workflow for this experimental procedure is outlined in the diagram below.
References
- 1. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 2. 7087-68-5 CAS | N,N-DIISOPROPYLETHYLAMINE | High Purity Solvents | Article No. 03355 [lobachemie.com]
- 3. 2-(二异丙氨基)乙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
understanding the amine and hydroxyl functional groups in DIPA
An In-Depth Technical Guide to the Amine and Hydroxyl Functional Groups of Diisopropanolamine (DIPA)
Introduction
Diisopropanolamine (DIPA), with the molecular formula C₆H₁₅NO₂, is a versatile organic compound widely utilized across various industries, including pharmaceuticals, personal care, and gas treatment.[1][2] Its chemical versatility stems from the presence of two distinct functional groups: a central secondary amine and two secondary hydroxyl groups.[2][3] This unique bifunctional nature allows DIPA to act as a weak base, a nucleophile, an emulsifier, a stabilizer, and a chemical intermediate, making it a valuable molecule in drug development and chemical synthesis.[2][4][5] This guide provides a detailed examination of the chemical properties, reactivity, and analytical characterization of DIPA's amine and hydroxyl groups, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The fundamental properties of DIPA are dictated by its functional groups. The following tables summarize key quantitative data for the molecule.
Table 1: Physical and Chemical Properties of Diisopropanolamine
| Property | Value | Source(s) |
| IUPAC Name | 1,1'-Iminodi-2-propanol | [2] |
| Molecular Formula | C₆H₁₅NO₂ | [6] |
| Molecular Weight | 133.19 g/mol | [2][7] |
| Appearance | White to yellow crystalline solid or colorless liquid | [2][8] |
| Melting Point | 42-45 °C | [3][9] |
| Boiling Point | 249-250 °C at 745 mm Hg | [3][9] |
| Density | 1.004 g/mL at 25 °C | [3][9] |
| pKa | 9.1 | [2] |
| Water Solubility | 870 g/L at 20 °C (Miscible) | [8][10] |
| logP (Octanol/Water) | -0.82 | [2] |
| Refractive Index | 1.4615 to 1.4635 at 20 °C | [11] |
Table 2: Spectroscopic Data for Functional Group Identification
| Spectroscopic Technique | Key Observables for DIPA Functional Groups | Source(s) |
| FTIR Spectroscopy | - Broad O-H stretch (alcohol): ~3300-3500 cm⁻¹ - N-H stretch (secondary amine): ~3250-3350 cm⁻¹ (often overlaps with O-H) - C-N stretch: ~1020-1250 cm⁻¹ - C-O stretch: ~1000-1200 cm⁻¹ | [2] |
| ¹H NMR Spectroscopy | Signals corresponding to protons on carbons adjacent to the nitrogen and oxygen atoms, and the exchangeable protons of the -OH and -NH groups. | [2] |
| ¹³C NMR Spectroscopy | Distinct signals for the two unique carbon environments, influenced by the adjacent amine and hydroxyl groups. | [12] |
| Mass Spectrometry (GC-MS) | A molecular ion peak and characteristic fragmentation patterns resulting from the loss of alkyl and hydroxyl groups. | [2][6] |
Chemistry of the Functional Groups
The Secondary Amine Group
The central nitrogen atom, bonded to two isopropyl groups and one hydrogen, defines the secondary amine functionality of DIPA. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom.
-
Basicity: The amine group is basic, with a pKa of 9.1.[2] This allows it to act as a buffer, neutralizing acids to form the corresponding ammonium salt in exothermic reactions.[13][14] At physiological pH, it will exist in a protonated, cationic form.[2]
-
Nucleophilicity: The electron lone pair makes the amine group a potent nucleophile.[15][16] It readily reacts with electrophiles such as alkyl halides to form tertiary amines, and further to quaternary ammonium salts.[16] This nucleophilic character is fundamental to its role as a building block in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[5][17]
-
Reaction with Carbonyls: Like other secondary amines, it can react with aldehydes and ketones to form enamines. Its reactions with acyl chlorides and acid anhydrides proceed via nucleophilic addition-elimination to yield amides.[14]
-
Reaction with CO₂: DIPA is known for its ability to react with carbon dioxide, a property leveraged in industrial gas sweetening processes. The reaction is believed to proceed through a zwitterionic intermediate, which is then deprotonated by a base (such as another DIPA molecule) to form a stable carbamate.[18][19] The kinetics of this reaction are well-studied and show a second-order dependence on the amine concentration and first-order on CO₂.[20][21]
Caption: Zwitterion mechanism for CO₂ capture by DIPA.
The Secondary Hydroxyl Groups
DIPA possesses two secondary hydroxyl (-OH) groups, one on each of its 2-propyl chains. These groups confer alcohol-like properties to the molecule.
-
Polarity and Hydrogen Bonding: The hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This contributes significantly to DIPA's high water solubility and its relatively high boiling point.[8][10]
-
Nucleophilicity: The oxygen atom of the hydroxyl group has lone pairs of electrons, allowing it to act as a nucleophile, although it is generally a weaker nucleophile than the amine group.[22]
-
Reactivity: The hydroxyl groups can undergo typical alcohol reactions. For instance, they can be esterified by reacting with carboxylic acids or their derivatives. This reactivity allows DIPA to be incorporated into polyester chains or to have its properties modified through the attachment of fatty acid esters, forming diisopropanolamides used as surfactants.[2]
Experimental Protocols
Gas Chromatography (GC) for Purity and Residue Analysis
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying DIPA in raw materials or as a residual amine in APIs.[23][24]
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of DIPA standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 3 to 16 µg/mL).[23]
-
Dissolve a precisely weighed amount of the API or sample material in the same solvent to a known concentration (e.g., 25 mg/mL).[23]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent with FID.
-
Column: A column designed for amine analysis, such as an Agilent CP-Volamine (e.g., 60 m x 0.32 mm, 1.8 µm film thickness), is crucial to prevent peak tailing.[23]
-
Inlet: Use a deactivated or specially treated liner (e.g., Restek Siltek®) to minimize analyte absorption.[23]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).
-
Injection: 1 µL injection volume.
-
Temperature Program:
-
Initial Oven Temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 220°C at a rate of 20°C/min.
-
Final Hold: Hold at 220°C for 2 minutes.
-
-
Detector Temperature: 250°C.
-
-
Data Analysis:
-
Integrate the peak area for DIPA in both the standards and samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of DIPA in the sample solution using the calibration curve and calculate the final amount in the original sample (e.g., in ppm or % w/w).
-
Caption: Experimental workflow for GC analysis of DIPA.
Infrared (IR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of the amine and hydroxyl functional groups.
Methodology:
-
Sample Preparation:
-
For solid DIPA, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[2]
-
Alternatively, if DIPA is liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
-
Place the sample in the spectrometer and acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Spectral Interpretation:
-
Identify the characteristic broad absorption band for the O-H stretch around 3300-3500 cm⁻¹.
-
Look for the N-H stretching vibration, which typically appears in the same region and may overlap with the O-H band.
-
Confirm the presence of C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).
-
Applications in Drug Development and Research
The dual functionality of DIPA makes it a key component in several pharmaceutical applications.
-
API Synthesis: As a secondary amine, DIPA is a crucial building block and reagent.[5] It can be used to introduce the diisopropanolamine moiety into a target molecule or act as a base catalyst in synthetic steps.[5][17] Its use can improve reaction selectivity and yield, which is critical in the efficient production of APIs for antihistamines, beta-blockers, and painkillers.[17]
-
Formulation Excipient: DIPA serves as an emulsifier and stabilizer in topical and ophthalmic preparations.[2][4] Its ability to form salts and act as a pH buffer helps to maintain the stability and solubility of the active drug substance in a formulation.[2]
-
Counter-ion: In some cases, DIPA can be used to form a salt with an acidic drug, potentially improving the drug's solubility, stability, or bioavailability.
Caption: Relationship of DIPA's functional groups to its applications.
Conclusion
The secondary amine and dual hydroxyl groups of diisopropanolamine confer a unique and highly versatile set of chemical properties. The amine group provides basicity and strong nucleophilic character essential for chemical synthesis, while the hydroxyl groups impart polarity, hydrogen bonding capability, and sites for further functionalization. A thorough understanding of the interplay between these groups is critical for leveraging DIPA effectively in research, API synthesis, and pharmaceutical formulation, where it serves as a reliable buffer, stabilizer, and synthetic precursor. The analytical methods outlined provide the necessary tools for its quality control and characterization in these demanding applications.
References
- 1. Diisopropanolamine - Wikipedia [en.wikipedia.org]
- 2. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisopropanolamine | 110-97-4 [chemicalbook.com]
- 4. dow.com [dow.com]
- 5. nbinno.com [nbinno.com]
- 6. Diisopropanolamine [webbook.nist.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 110-97-4 CAS MSDS (Diisopropanolamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. dow.com [dow.com]
- 11. Diisopropanolamine, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Diisopropanolamine(110-97-4) IR Spectrum [chemicalbook.com]
- 13. DIISOPROPANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. studymind.co.uk [studymind.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amine Reactivity [www2.chemistry.msu.edu]
- 17. Key Applications of Diisopropylamine (DIPA) in Pharmaceuticals and Agrochemicals | Uses, Benefits, and Insights China [es.polic-chemical.com]
- 18. research.utwente.nl [research.utwente.nl]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemicke-listy.cz [chemicke-listy.cz]
Methodological & Application
Application Notes and Protocols: 2-(Diisopropylamino)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Diisopropylamino)ethanol (DIPAE) as a catalyst and versatile building block in organic synthesis. While its application as a primary organocatalyst in specific named reactions is not extensively documented in publicly available literature, its basic and nucleophilic properties make it a valuable reagent in various transformations, including polymer synthesis and as a key intermediate in the production of pharmaceuticals and agrochemicals.
Overview of Catalytic Applications
This compound (CAS: 96-80-0) is a tertiary amino alcohol that serves as a valuable catalyst and synthetic intermediate due to its unique combination of a sterically hindered amine and a primary alcohol.[1][2][3] Its basicity and nucleophilicity are the primary drivers of its catalytic activity.[1][3]
Key Catalytic Roles:
-
Brønsted Base: The lone pair of electrons on the nitrogen atom allows DIPAE to act as a Brønsted base, deprotonating acidic protons to generate reactive intermediates. The bulky isopropyl groups can influence the stereochemical outcome of reactions by creating a specific steric environment around the basic site.
-
Nucleophilic Catalyst: The amino group can also act as a nucleophile, participating in catalytic cycles.[3]
-
Precursor to Ligands: The dual functionality of an amine and an alcohol allows for its modification and incorporation into more complex ligand scaffolds for metal-catalyzed reactions.
Application in Polymer Synthesis
This compound is a precursor to the monomer 2-(diisopropylamino)ethyl methacrylate (DPA), which is widely used in the synthesis of pH-responsive polymers. These "smart" polymers have applications in drug delivery, sensors, and other advanced materials.[4] The tertiary amine in the DPA monomer has a pKa of approximately 6.2, allowing the resulting polymer to be soluble in acidic environments and collapse in neutral or basic conditions.[4]
Protocol: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of 2-(Diisopropylamino)ethyl Methacrylate (DPA)
This protocol is based on established methods for the RAFT polymerization of amine-containing methacrylates.[4]
Table 1: Reaction Parameters for RAFT Polymerization of DPA
| Parameter | Value |
| Monomer | 2-(Diisopropylamino)ethyl methacrylate (DPA) |
| RAFT Agent | 4-Cyanopentanoic acid dithiobenzoate (CPAD) |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) |
| Solvent | 1,4-Dioxane |
| Temperature | 70 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Procedure:
-
In a round-bottom flask, dissolve 2-(diisopropylamino)ethyl methacrylate (DPA), 4-cyanopentanoic acid dithiobenzoate (CPAD), and AIBN in 1,4-dioxane.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To isolate the polymer, precipitate the reaction mixture in a large volume of a non-solvent (e.g., cold hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.
Use as a General Base in Organic Synthesis
Due to its basicity, this compound can be employed as a non-nucleophilic base in various organic transformations. The steric hindrance provided by the isopropyl groups can prevent the amine from participating in undesired side reactions.
General Protocol for Base-Catalyzed Reactions
This is a generalized protocol and the specific conditions will need to be optimized for each reaction.
Table 2: General Parameters for DIPAE as a Base
| Parameter | General Range | Considerations |
| Catalyst Loading | 1.1 - 2.0 equivalents | For stoichiometric deprotonation. |
| 0.1 - 1.0 equivalents | For catalytic applications. | |
| Solvent | Aprotic solvents (e.g., THF, Dichloromethane, Toluene) | DIPAE is soluble in many common organic solvents.[5] |
| Temperature | -78 °C to reflux | Dependent on the specific reaction requirements. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or other analytical techniques. |
Experimental Procedure:
-
To a solution of the starting material in an appropriate anhydrous solvent under an inert atmosphere, add this compound.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, dilute acid).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its bifunctional nature allows for sequential or selective reactions at the amine and alcohol functionalities.
A notable example is its use in the synthesis of the anticholinergic drug propantheline bromide.[2] In such syntheses, the hydroxyl group is typically esterified, and the tertiary amine is quaternized to form the final active molecule.
Other Industrial Applications
Beyond its role in catalysis and as a synthetic intermediate, this compound is also utilized as:
-
An emulsifier: Its amphiphilic nature, with a polar alcohol head and a nonpolar alkyl tail, allows it to stabilize emulsions of immiscible liquids.[3]
-
A corrosion inhibitor: It can form a protective layer on metal surfaces, preventing corrosion.
-
A fiber additive: It is used to modify the properties of textile materials.[2][3]
-
A precursor for nerve agents: It is an intermediate in the production of VX and NX nerve agents.[1]
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should always be taken when handling chemical reagents.
References
Application Notes and Protocols: N,N-Diisopropylethanolamine as a Key Intermediate in the Synthesis of Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropylethanolamine is a crucial tertiary amino alcohol intermediate in the synthesis of a class of anticholinergic drugs, particularly quaternary ammonium compounds. Its structure allows for esterification followed by quaternization to produce potent muscarinic receptor antagonists. This document provides detailed application notes on the utility of N,N-Diisopropylethanolamine in the synthesis of the anticholinergic drug propantheline bromide, including its mechanism of action. Furthermore, comprehensive experimental protocols for the synthesis and characterization of propantheline bromide are provided, along with relevant quantitative data and visual diagrams of the synthetic pathway and mechanism of action.
Introduction to N,N-Diisopropylethanolamine in Anticholinergic Drug Synthesis
Anticholinergic drugs function by competitively inhibiting the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[1][2] This inhibition leads to a variety of therapeutic effects, including the reduction of smooth muscle spasms and decreased glandular secretions.[1][3] A significant subclass of anticholinergic agents is the quaternary ammonium compounds, which are noted for their potent activity.[4]
N,N-Diisopropylethanolamine serves as a pivotal intermediate in the synthesis of these quaternary ammonium anticholinergics. Its hydroxyl group allows for esterification with a suitable carboxylic acid, while the tertiary amine group can be subsequently alkylated to form the characteristic quaternary ammonium moiety. This synthetic strategy is exemplified in the production of propantheline bromide, a well-established anticholinergic agent used in the treatment of peptic ulcers, irritable bowel syndrome, and hyperhidrosis.[2][3][5]
Mechanism of Action of N,N-Diisopropylethanolamine-Derived Anticholinergics
Anticholinergic drugs derived from N,N-Diisopropylethanolamine, such as propantheline bromide, act as non-selective muscarinic receptor antagonists.[2][6] They competitively block the binding of acetylcholine to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[6] This non-selective blockade of parasympathetic stimulation results in:
-
Reduced Gastrointestinal Motility: Inhibition of M3 receptors in the gastrointestinal tract leads to smooth muscle relaxation, alleviating spasms.[1]
-
Decreased Gastric Acid Secretion: Blockade of M1 receptors on gastric parietal cells reduces the secretion of stomach acid.[1]
-
Antisecretory Effects: Inhibition of muscarinic receptors in salivary and sweat glands leads to reduced salivation and sweating.[1]
The quaternary ammonium structure of these drugs limits their ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.
Figure 1: Mechanism of action of propantheline bromide.
Synthesis of Propantheline Bromide: An Exemplary Application
The synthesis of propantheline bromide from N,N-Diisopropylethanolamine is a two-step process following the preparation of a key carboxylic acid intermediate, xanthene-9-carboxylic acid.
Overall Synthesis Pathway
Figure 2: Synthesis pathway of propantheline bromide.
Quantitative Data
The following tables summarize key quantitative data for the intermediates and final product in the synthesis of propantheline bromide.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 215.5 | White to off-white solid |
| N,N-Diisopropylethanolamine | C₈H₁₉NO | 145.24 | - | Colorless liquid |
| Propantheline Bromide | C₂₃H₃₀BrNO₃ | 448.40 | 159-161 | White or nearly white crystals |
Table 2: Purity and Yield Data
| Substance | Purity Specification (USP) | Typical Yield |
| Xanthene-9-carboxylic acid | >99% | Not specified |
| Propantheline Bromide | 98.0% to 102.0% (dried basis) | >99% |
Note: Yields can vary based on reaction scale and purification methods.
Table 3: Pharmacological Data for Propantheline Bromide
| Parameter | Value/Description |
| Mechanism | Non-selective muscarinic acetylcholine receptor antagonist |
| pA₂ value | 8.5 (guinea-pig ileum, M3 receptor-rich tissue) |
Experimental Protocols
The following are detailed protocols for the synthesis of propantheline bromide.
Synthesis of Xanthene-9-carboxylic acid
This intermediate can be synthesized from xanthone via a multi-step process involving reduction, cyanation, and hydrolysis.
-
Step 1: Reduction of Xanthone to 9-Hydroxyxanthene: Xanthone is reduced using a suitable reducing agent like zinc powder in a solvent such as toluene.
-
Step 2: Cyanation to 9-Cyanoxanthene: The resulting 9-hydroxyxanthene is treated with sodium cyanide in an alcoholic solvent.
-
Step 3: Hydrolysis to Xanthene-9-carboxylic acid: The cyanide intermediate is hydrolyzed with a strong base (e.g., 30% sodium hydroxide) to form the sodium salt. The salt is then neutralized with an acid (e.g., hydrochloric acid) to precipitate xanthene-9-carboxylic acid, which is then extracted and purified.[7]
Esterification of Xanthene-9-carboxylic acid with N,N-Diisopropylethanolamine
Figure 3: Experimental workflow for esterification.
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine xanthene-9-carboxylic acid (1 equivalent) and N,N-Diisopropylethanolamine (1.1 equivalents) in a suitable solvent such as toluene or xylene.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ester, 2-(diisopropylamino)ethyl xanthene-9-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography.
Quaternization to Propantheline Bromide
Protocol:
-
Dissolve the purified 2-(diisopropylamino)ethyl xanthene-9-carboxylate (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Cool the solution in an ice bath.
-
Bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent.
-
Seal the reaction vessel and allow it to stir at room temperature or with gentle heating.
-
The product, propantheline bromide, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold solvent (acetone or ether) to remove any unreacted starting material.
-
Dry the purified propantheline bromide under vacuum.[7]
Characterization of Propantheline Bromide
The identity and purity of the synthesized propantheline bromide should be confirmed using various analytical techniques.
Table 4: Analytical Methods for Characterization
| Technique | Purpose |
| Melting Point | Preliminary identification and purity assessment |
| Infrared (IR) Spectroscopy | Confirmation of functional groups |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities |
| Titration (e.g., with perchloric acid) | Assay of the active pharmaceutical ingredient |
Conclusion
N,N-Diisopropylethanolamine is a valuable and versatile intermediate for the synthesis of quaternary ammonium anticholinergic drugs. The synthesis of propantheline bromide serves as a clear example of its application, where it is incorporated to form the core structure responsible for the drug's therapeutic effects. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis and understanding of this important class of therapeutic agents. Adherence to established purity standards is crucial to ensure the quality and safety of the final drug substance.[8]
References
- 1. What is the mechanism of Propantheline Bromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Propantheline | C23H30NO3+ | CID 4934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The selective anti-cholinergic activity of aliphatic tris-quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(Diisopropylamino)ethanol as an Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Diisopropylamino)ethanol (DIPAE) as an Emulsifier
This compound (CAS: 96-80-0) is a tertiary amino alcohol that finds utility in various industrial applications, including as a catalyst and an emulsifying agent.[1] Its amphiphilic molecular structure, possessing a hydrophilic amino alcohol head group and a hydrophobic diisopropyl group, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, thereby stabilizing emulsions.[1] This property is crucial in the formulation of a wide range of products, from cosmetics and cleaning agents to potentially, pharmaceutical preparations.[1] In the context of drug development, emulsifiers are critical for the formulation of poorly water-soluble drugs, enabling their delivery in stable emulsion-based systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DIPAE is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 96-80-0 | |
| Molecular Formula | C₈H₁₉NO | |
| Molecular Weight | 145.24 g/mol | |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 0.826 g/mL at 25 °C | |
| Boiling Point | 187-192 °C | |
| Solubility | Slightly soluble in water; Soluble in chloroform, slightly in methanol | [2] |
Emulsifying Properties of this compound (Theoretical and Estimated)
While experimental data is scarce, the emulsifying properties of DIPAE can be estimated and would need to be experimentally verified.
The HLB value is an empirical scale used to select emulsifiers. For non-ionic surfactants, it can be calculated using Griffin's method or other established formulas.[3][4] For an amino alcohol like DIPAE, a precise experimental determination is necessary. However, a theoretical estimation can be made based on group contributions. Given its structure, with a polar amino alcohol head and a moderately sized hydrophobic tail, DIPAE is expected to have a relatively low to intermediate HLB value, suggesting its potential suitability for water-in-oil (w/o) or as a co-emulsifier in oil-in-water (o/w) emulsions.
Table 2: Estimated HLB Value of DIPAE
| Method | Estimated HLB Value | Notes |
|---|
| Group Contribution Method (Calculated) | 8 - 12 | This is an estimation and requires experimental verification. The value suggests potential as a w/o emulsifier or a co-emulsifier for o/w systems. |
The CMC is the concentration of a surfactant above which micelles spontaneously form.[5] It is a measure of the emulsifier's efficiency. The CMC of DIPAE has not been reported in the literature. It can be determined experimentally using techniques such as tensiometry, conductivity measurements, or fluorescence spectroscopy.[6]
Table 3: Hypothetical CMC Data for DIPAE in Aqueous Solution
| Parameter | Hypothetical Value | Method of Determination |
|---|---|---|
| CMC (mol/L) | 1 x 10⁻³ - 1 x 10⁻² | Tensiometry |
| Surface Tension at CMC (mN/m) | 30 - 40 | Tensiometry |
Note: These values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the characterization and application of DIPAE as an emulsifier.
This protocol describes the determination of the CMC of DIPAE by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
This compound (DIPAE)
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of DIPAE in deionized water (e.g., 0.1 M).
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 10⁻⁵ M to 10⁻¹ M).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution, at a constant temperature (e.g., 25 °C).
-
Plot the surface tension as a function of the logarithm of the DIPAE concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Workflow for CMC Determination:
This protocol provides a general method for preparing an O/W emulsion using DIPAE as an emulsifier or co-emulsifier.
Materials:
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (deionized water)
-
This compound (DIPAE)
-
Co-emulsifier (optional, e.g., a high HLB surfactant)
-
High-shear homogenizer
-
Heating plate and magnetic stirrer
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve DIPAE (and co-emulsifier, if used) in the aqueous phase. Heat to 60-70 °C.
-
Oil Phase: Heat the oil phase to 60-70 °C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Once all the oil has been added, homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 5000-10000 rpm) for a set time (e.g., 5-10 minutes).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Experimental Workflow for O/W Emulsion Formulation:
This protocol outlines methods to assess the physical stability of the prepared emulsion.
Methods:
-
Macroscopic Observation:
-
Store the emulsion in a transparent container at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Visually inspect for signs of instability such as creaming, sedimentation, flocculation, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
-
Microscopic Analysis:
-
Use an optical microscope to observe the droplet size and distribution of the freshly prepared emulsion and after storage.
-
An increase in droplet size over time indicates coalescence.
-
-
Particle Size Analysis:
-
Use dynamic light scattering (DLS) or laser diffraction to quantitatively measure the droplet size distribution over time.
-
-
Centrifugation Test (Accelerated Stability):
-
Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Measure the volume of any separated phase to assess stability under stress.
-
Logical Relationship for Stability Assessment:
Potential Applications in Drug Development
While specific examples are lacking, the properties of DIPAE suggest several potential applications in pharmaceutical formulations:
-
Topical Formulations: As a component in creams and lotions to emulsify oil and water phases, potentially enhancing the skin feel and stability of the product.
-
pH-Responsive Drug Delivery: The tertiary amine group in DIPAE can be protonated at acidic pH, leading to a change in its hydrophilic character. This property could be exploited to create pH-responsive emulsions that release a drug in response to a specific pH environment, such as in certain tissues or cellular compartments.
-
Co-emulsifier in Nanoemulsions: In combination with other surfactants, DIPAE could be used to formulate nanoemulsions for the delivery of poorly soluble drugs, potentially improving their bioavailability.
Conclusion
This compound shows promise as an emulsifier due to its amphiphilic nature. While there is a need for comprehensive experimental characterization of its emulsifying properties, the general protocols provided in these notes can serve as a foundation for researchers to evaluate its potential in their specific applications. Its pH-responsive nature, in particular, warrants further investigation for the development of smart drug delivery systems. It is crucial to conduct thorough stability and toxicological studies before considering its use in any pharmaceutical formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
Application Notes and Protocols for the Laboratory Synthesis of Propantheline Bromide Utilizing Diisopropylamine (DIPA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propantheline bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1] Its anticholinergic properties lead to the inhibition of gastrointestinal motility and a reduction in gastric acid secretion, making it a valuable compound for studying the parasympathetic nervous system and for the development of therapeutics for gastrointestinal disorders.[2][3]
The synthesis of propantheline bromide is a multi-stage process that typically commences from xanthone. A key intermediate, xanthene-9-carboxylic acid, is first synthesized and subsequently esterified with 2-(diisopropylamino)ethanol. The final step involves the quaternization of the resulting amino ester with methyl bromide to yield propantheline bromide.[4] Diisopropylamine (DIPA) is a crucial precursor in the synthesis of the this compound reactant. This document provides detailed protocols for the laboratory synthesis of propantheline bromide, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and experimental workflows.
Physicochemical and Quantitative Data
A summary of the key physical and chemical properties of the reactants, intermediates, and the final product is presented below. While specific yields can vary depending on the reaction scale and conditions, this data provides a useful reference for the expected outcomes of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| Xanthone | C₁₃H₈O₂ | 196.21 | 173-176 | Yellowish-white crystalline solid | Insoluble in water, soluble in hot ethanol, chloroform |
| Xanthene | C₁₃H₁₀O | 182.22 | 101-104 | White to off-white crystalline solid | Insoluble in water, soluble in organic solvents |
| Xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 221-225 | White to off-white solid | Insoluble in water, soluble in methanol[4] |
| This compound | C₈H₁₉NO | 145.24 | -39.3 | Colorless liquid | Slightly soluble in water |
| 2-(Diisopropylamino)ethyl xanthene-9-carboxylate | C₂₂H₂₇NO₃ | 353.46 | Not available | Oily product | Soluble in organic solvents |
| Propantheline Bromide | C₂₃H₃₀BrNO₃ | 448.40 | 159-161 | White or nearly white crystals[4] | Very soluble in water and chloroform; practically insoluble in ether[4] |
Synthesis of Propantheline Bromide: A Three-Stage Protocol
The laboratory synthesis of propantheline bromide can be systematically approached in three main stages, starting from the commercially available xanthone.
Stage 1: Synthesis of Xanthene-9-carboxylic Acid
The initial stage focuses on the preparation of the crucial intermediate, xanthene-9-carboxylic acid, from xanthone. This involves a two-step process: the reduction of xanthone to xanthene, followed by carboxylation.
Step 1a: Reduction of Xanthone to Xanthene (Huang-Minlon Reduction) [4]
-
Materials: Xanthone, hydrazine hydrate, potassium hydroxide, ethylene glycol, dichloromethane, water.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in ethylene glycol.
-
Add potassium hydroxide and hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux for a designated period to facilitate the reduction of the carbonyl group.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent to yield crude xanthene, which can be further purified by recrystallization.
-
Step 1b: Carboxylation of Xanthene
-
Materials: Xanthene, anhydrous tetrahydrofuran (THF), a strong base (e.g., n-butyllithium), carbon dioxide (dry ice), hydrochloric acid.
-
Protocol:
-
Dissolve the synthesized xanthene in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base to deprotonate the 9-position of xanthene, forming a carbanion.
-
Bubble carbon dioxide gas through the reaction mixture or add crushed dry ice. The carbanion will attack the carbon dioxide to form the corresponding carboxylate salt.
-
After the reaction is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the xanthene-9-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired product.
-
Stage 2: Esterification of Xanthene-9-carboxylic Acid
This stage involves the reaction of xanthene-9-carboxylic acid with this compound to form the corresponding ester.[5] The this compound is typically synthesized from diisopropylamine and ethylene oxide in an industrial setting but is also commercially available for laboratory use.
-
Materials: Xanthene-9-carboxylic acid, this compound, a suitable solvent (e.g., toluene or xylene), dehydrating agent or Dean-Stark apparatus.
-
Protocol:
-
Combine xanthene-9-carboxylic acid and this compound in a round-bottom flask containing a suitable solvent like toluene.
-
To drive the equilibrium towards the ester product, employ a method for water removal, such as azeotropic distillation using a Dean-Stark apparatus or the addition of a dehydrating agent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction (e.g., by thin-layer chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude ester, 2-(diisopropylamino)ethyl xanthene-9-carboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Stage 3: Quaternization to Propantheline Bromide
The final stage is the quaternization of the tertiary amine of the ester intermediate with methyl bromide to yield the final product, propantheline bromide.[4]
-
Materials: 2-(diisopropylamino)ethyl xanthene-9-carboxylate, methyl bromide, a suitable solvent (e.g., acetone or acetonitrile).
-
Protocol:
-
Dissolve the 2-(diisopropylamino)ethyl xanthene-9-carboxylate in a suitable solvent such as acetone in a pressure-rated reaction vessel.
-
Add an excess of methyl bromide to the solution. Caution: Methyl bromide is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Seal the reactor and heat the mixture to a temperature of 70-85 °C, allowing the pressure to increase to 0.7-0.9 MPa. Maintain these conditions for approximately 6 hours.[4]
-
After the reaction is complete, cool the reactor and carefully recover the excess methyl bromide.
-
The crude propantheline bromide will precipitate out of the solution. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethanol and acetone, to yield the final product as white or nearly white crystals.[4]
-
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the synthesis process and the underlying mechanism of action, the following diagrams have been generated.
Caption: Synthetic pathway for propantheline bromide.
Caption: Experimental workflow for propantheline bromide synthesis.
Mechanism of Action: Muscarinic Receptor Antagonism
Propantheline bromide exerts its pharmacological effects by acting as a non-selective, competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] It blocks the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells and exocrine glands, thereby inhibiting parasympathetic nerve stimulation.[2] This leads to a reduction in smooth muscle tone and secretions.
Caption: Simplified signaling pathway of a muscarinic antagonist.
References
Application Note: NMR Characterization of 2-(Diisopropylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of 2-(Diisopropylamino)ethanol. It includes protocols for sample preparation and data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. Summarized NMR data, including chemical shifts, multiplicities, and coupling constants, are presented in a clear tabular format. Additionally, a graphical representation of the experimental workflow is provided to guide the user through the process.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural elucidation and purity assessment are critical for quality control and drug development processes. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the comprehensive NMR characterization of this compound.
Chemical Structure
Figure 1. Chemical structure of this compound.
Data Presentation
¹H NMR Data
The ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The assignments are summarized in Table 1.[1]
Table 1. ¹H NMR Spectral Data of this compound in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.46 | t | 2H | -CH₂-OH |
| 3.22 | s (br) | 1H | -OH |
| 3.05 | sept | 2H | -CH(CH₃)₂ |
| 2.63 | t | 2H | -N-CH₂- |
| 1.03 | d | 12H | -CH(CH₃)₂ |
Note: Multiplicity codes: s = singlet, d = doublet, t = triplet, sept = septet, br = broad. Coupling constants (J) are typically in the range of 6-7 Hz for the triplet and doublet signals.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound in CDCl₃ are presented in Table 2.
Table 2. ¹³C NMR Spectral Data of this compound in CDCl₃.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~59.0 | -CH₂-OH |
| ~50.0 | -N-CH₂- |
| ~48.5 | -CH(CH₃)₂ |
| ~20.5 | -CH(CH₃)₂ |
Note: These are typical chemical shift values for similar structures and may vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.
-
Capping: Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a standard 400 MHz spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts (δ) of all signals.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns in the ¹H NMR spectrum to determine the multiplicity and measure the coupling constants (J).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Signaling Pathway Logical Relationship
The spin-spin coupling interactions in the this compound molecule can be represented as a signaling pathway, where neighboring protons influence each other's signals.
Caption: Proton coupling relationships in the molecule.
References
Application Notes and Protocols: 2-(Diisopropylamino)ethanol as a Base in Knoevenagel Condensation
Note to the Reader: Extensive literature searches did not yield specific examples or quantitative data regarding the use of 2-(diisopropylamino)ethanol as a primary base in the Knoevenagel condensation. The following application notes and protocols are based on the general principles of the Knoevenagel condensation, which typically employs weakly basic amine catalysts.[1][2][3] While this compound could theoretically function as a base in this reaction, its efficacy, optimal conditions, and potential advantages or disadvantages are not documented in the provided search results. The information presented herein is a general guide to the Knoevenagel condensation, with examples using commonly cited bases.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, typically a weak amine.[1] This reaction is a modification of the aldol condensation and is widely used for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, natural products, polymers, and fine chemicals.[3][4][5][6]
The general scheme of the Knoevenagel condensation is as follows:
-
Carbonyl Compound: Aldehyde or Ketone
-
Active Methylene Compound: A compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., diethyl malonate, malononitrile, ethyl acetoacetate).[1]
-
Base Catalyst: Typically a primary, secondary, or tertiary amine (e.g., piperidine, pyridine).[1]
Mechanism of the Knoevenagel Condensation
The mechanism of the Knoevenagel condensation proceeds through three main steps:
-
Deprotonation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.
-
Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[1][7]
In some cases, particularly when an amine catalyst is used, the reaction can proceed through an iminium ion intermediate, which is then attacked by the enolate.[7]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. purechemistry.org [purechemistry.org]
- 5. (PDF) Applications of Knoevenagel condensation reaction in the total synthesis of natural products (2020) | Majid M. Heravi | 68 Citations [scispace.com]
- 6. Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 7. scienceinfo.com [scienceinfo.com]
2-(Diisopropylamino)ethanol as a precursor for VX nerve agent synthesis
I am unable to fulfill this request. Providing detailed protocols and application notes for the synthesis of a VX nerve agent using 2-(Diisopropylamino)ethanol is a direct violation of my safety policies. My purpose is to be helpful and harmless, and generating content that could facilitate the production of a chemical weapon is strictly prohibited.
The synthesis, possession, and dissemination of chemical warfare agents like VX are illegal and are regulated by international treaties such as the Chemical Weapons Convention. Information on the synthesis of such substances is highly restricted due to the extreme danger they pose to public safety and global security.
If you are a researcher or scientist working in a legitimate and authorized capacity on chemical defense, detection, or decontamination, please consult your institution's safety protocols and secure, authorized resources for handling such information. Unauthorized synthesis or handling of these materials can have severe legal and health consequences.
Application Notes and Protocols for Formulating Stable Emulsions with N,N-Diisopropylethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsions are critical formulation strategies in the pharmaceutical and drug development industries, enabling the delivery of poorly water-soluble active pharmaceutical ingredients (APIs), improving bioavailability, and enhancing the stability of various therapeutic agents.[1] An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of fine droplets.[1][2] The stability of these systems is paramount and is achieved through the use of emulsifying agents, or surfactants, which adsorb at the oil-water interface, reduce interfacial tension, and prevent droplet coalescence.[3][4]
N,N-Diisopropylethanolamine is a tertiary amino compound.[5] While its more well-known analogue, N,N-Diisopropylethylamine (DIPEA), is widely used as a sterically hindered, non-nucleophilic base in organic synthesis, the structural features of N,N-Diisopropylethanolamine suggest its potential as a cationic surfactant.[6][7] Tertiary amines can function as emulsifiers, particularly when protonated in an acidic aqueous phase, forming a positively charged head group that can stabilize oil-in-water (O/W) emulsions through electrostatic repulsion.[7][8] The presence of a hydroxyl group in N,N-Diisopropylethanolamine introduces a hydrophilic characteristic, which, combined with the hydrophobic diisopropyl and ethyl groups, provides the amphiphilic nature required for an emulsifier.
These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water emulsions using N,N-Diisopropylethanolamine as the primary emulsifier. Detailed protocols for emulsion preparation, characterization, and stability testing are presented to assist researchers in developing robust and effective emulsion-based drug delivery systems.
Disclaimer: Due to the limited availability of published data on the specific use of N,N-Diisopropylethanolamine as a primary emulsifier, the quantitative data presented in the following tables are hypothetical. This data is intended to serve as a realistic and illustrative example for the application of the provided protocols.
Physicochemical Properties of N,N-Diisopropylethanolamine
A summary of the relevant physicochemical properties of a related compound, N,N-Diisopropylethylamine, is provided below to give context. The ethanolamine derivative is expected to have a higher boiling point and greater water solubility due to the presence of the hydroxyl group.
| Property | Value (for N,N-Diisopropylethylamine) | Reference |
| Molecular Formula | C8H19N | [5] |
| Molecular Weight | 129.24 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [9] |
| Density | 0.742 g/mL at 25 °C | [9] |
| Boiling Point | 127 °C | [9] |
| Melting Point | < -50 °C | [9] |
| Solubility in Water | 4.01 g/L at 20 °C | [6] |
| Vapor Pressure | 31 mmHg at 37.7 °C | [9] |
Mechanism of Emulsion Stabilization
N,N-Diisopropylethanolamine is proposed to stabilize oil-in-water emulsions through the following mechanisms:
-
Reduction of Interfacial Tension: As an amphiphilic molecule, N,N-Diisopropylethanolamine will orient itself at the oil-water interface, with its hydrophobic diisopropyl and ethyl groups penetrating the oil phase and the hydrophilic ethanolamine headgroup residing in the aqueous phase. This alignment reduces the interfacial tension between the two immiscible liquids, facilitating the formation of smaller droplets with less energy input.
-
Electrostatic Repulsion: In an aqueous medium with a pH below the pKa of the tertiary amine, the nitrogen atom will be protonated, creating a positively charged (cationic) head group. This positive charge on the surface of the dispersed oil droplets leads to electrostatic repulsion between them, preventing flocculation and coalescence.[10] The magnitude of this repulsion can be quantified by measuring the zeta potential.[11] Generally, a zeta potential greater than ±30 mV is indicative of good emulsion stability.[12]
-
Steric Hindrance: The bulky diisopropyl groups can provide a steric barrier around the oil droplets, further contributing to the prevention of droplet aggregation.
Experimental Protocols
The following sections detail the protocols for preparing and characterizing an oil-in-water emulsion stabilized with N,N-Diisopropylethanolamine.
Materials and Equipment
| Materials | Equipment |
| N,N-Diisopropylethanolamine | High-shear homogenizer (e.g., rotor-stator) |
| Oil Phase (e.g., Miglyol 812, Soybean Oil) | Magnetic stirrer with heating plate |
| Purified Water | pH meter |
| Hydrochloric Acid (for pH adjustment) | Optical microscope with imaging system |
| Sodium Chloride (for ionic strength adjustment) | Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement |
| Rheometer (cone and plate or concentric cylinder) | |
| Laboratory centrifuge | |
| Temperature-controlled incubators/ovens | |
| Glass vials and beakers |
Protocol for Emulsion Preparation (Oil-in-Water)
This protocol describes the preparation of a 10% (w/w) oil-in-water emulsion.
-
Prepare the Aqueous Phase:
-
In a beaker, combine 88.0 g of purified water with 1.0 g of N,N-Diisopropylethanolamine.
-
Stir the mixture with a magnetic stirrer until the N,N-Diisopropylethanolamine is fully dissolved.
-
Adjust the pH of the aqueous phase to 4.5 using a 0.1 M solution of hydrochloric acid. This ensures the protonation of the amine group.
-
-
Prepare the Oil Phase:
-
In a separate beaker, weigh 10.0 g of the desired oil (e.g., Miglyol 812).
-
Gently warm the oil phase to 40 °C.
-
-
Emulsification:
-
Heat the aqueous phase to 40 °C while stirring.
-
Slowly add the oil phase to the aqueous phase while continuously stirring.
-
Once all the oil has been added, subject the mixture to high-shear homogenization at 10,000 rpm for 5 minutes to form a coarse emulsion.
-
For a finer emulsion, further process the coarse emulsion using a high-pressure homogenizer (if available).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Final pH Check:
-
Measure the final pH of the emulsion and adjust if necessary.
-
Protocol for Emulsion Characterization
-
Visual Assessment: Observe the emulsion for any signs of phase separation, creaming, or oiling out immediately after preparation and at specified time points during stability studies.
-
Optical Microscopy:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Examine the emulsion under an optical microscope at 40x and 100x magnification.
-
Capture images to assess the droplet morphology, size distribution, and any signs of flocculation or coalescence.
-
-
Sample Preparation: Dilute the emulsion with purified water (adjusted to the same pH as the emulsion's aqueous phase) to a suitable concentration for DLS analysis to avoid multiple scattering effects.
-
Particle Size Measurement (DLS):
-
Equilibrate the DLS instrument to 25 °C.
-
Transfer the diluted emulsion to a disposable cuvette.
-
Measure the droplet size distribution. Record the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.3 indicates a narrow size distribution.
-
-
Zeta Potential Measurement:
-
Use the same diluted sample or prepare a fresh one.
-
Transfer the sample to a zeta potential measurement cell.
-
Apply an electric field and measure the electrophoretic mobility to determine the zeta potential. Record the average zeta potential.
-
-
Viscosity Measurement:
-
Use a rheometer with a suitable geometry (e.g., cone and plate).
-
Equilibrate the sample to 25 °C.
-
Perform a flow sweep by varying the shear rate from 0.1 to 100 s⁻¹ and measure the corresponding viscosity.
-
Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).
-
-
Oscillatory Measurement (Optional):
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
Measure the storage modulus (G') and loss modulus (G''). This provides information on the emulsion's structure and stability.
-
Protocol for Stability Assessment
-
Transfer the emulsion into sealed glass vials.
-
Store the vials at different temperature conditions, such as 4 °C, 25 °C, and 40 °C.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and re-characterize them for:
-
Visual appearance
-
Droplet size and PDI
-
Zeta potential
-
pH
-
Viscosity
-
-
Centrifugation:
-
Place 10 mL of the emulsion in a graduated centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Measure the volume of any separated oil or cream layer. A stable emulsion should show no significant separation.
-
-
Freeze-Thaw Cycles:
-
Subject the emulsion to at least three freeze-thaw cycles.
-
One cycle consists of freezing the sample at -20 °C for 24 hours, followed by thawing at 25 °C for 24 hours.
-
After the cycles, visually inspect the emulsion for signs of instability and re-characterize the droplet size and zeta potential.
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for an oil-in-water emulsion formulated with N,N-Diisopropylethanolamine according to the protocols above.
Table 1: Formulation Composition
| Component | Concentration (% w/w) |
| Miglyol 812 | 10.0 |
| N,N-Diisopropylethanolamine | 1.0 |
| Hydrochloric Acid (0.1 M) | q.s. to pH 4.5 |
| Purified Water | q.s. to 100.0 |
Table 2: Initial Characterization of the Emulsion
| Parameter | Value |
| Appearance | Homogeneous, milky-white liquid |
| pH | 4.52 |
| Z-Average Diameter (nm) | 255 |
| Polydispersity Index (PDI) | 0.21 |
| Zeta Potential (mV) | +45.8 |
| Viscosity at 10 s⁻¹ (mPa·s) | 15.2 |
Table 3: Accelerated Stability Testing Results
| Test | Observation |
| Centrifugation (3000 rpm, 30 min) | No phase separation observed |
| Freeze-Thaw Cycles (3 cycles) | No signs of coalescence or phase separation |
| Droplet Size after Freeze-Thaw (nm) | 265 |
| Zeta Potential after Freeze-Thaw (mV) | +43.5 |
Table 4: Long-Term Stability Data at 25 °C
| Time (Months) | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | pH | Appearance |
| 0 | 255 | 0.21 | +45.8 | 4.52 | Homogeneous |
| 1 | 258 | 0.22 | +44.9 | 4.50 | Homogeneous |
| 3 | 268 | 0.24 | +42.1 | 4.45 | Homogeneous |
| 6 | 280 | 0.26 | +39.5 | 4.41 | Homogeneous |
Visualizations
Experimental Workflow for Emulsion Formulation and Characterization
Caption: Workflow for emulsion preparation, characterization, and stability testing.
Logical Relationship of Stability Testing Parameters
Caption: Interplay of key parameters in determining emulsion stability.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Surfactant - Wikipedia [en.wikipedia.org]
- 5. Diisopropylethylamine | C8H19N | CID 81531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. Cationic surfactants and fatty amines [nouryon.com]
- 8. Tertiary Amines,Cationic Surfactants,Alkyl Amine Surfactants [spectrumchemicals.net]
- 9. N,N-Diisopropylethylamine ReagentPlus�, = 99 7087-68-5 [sigmaaldrich.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
Application of 2-(Diisopropylamino)ethanol in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diisopropylamino)ethanol (DIPAE) is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of a variety of chemical compounds, including those with significant biological activity relevant to the agrochemical industry. Its properties as a nucleophile and a base allow it to be incorporated into molecules such as organophosphates and carbamates, classes of compounds well-known for their insecticidal, herbicidal, and fungicidal properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical compounds, with a specific focus on its role as a precursor in the formation of organophosphate esters.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 96-80-0 | |
| Molecular Formula | C₈H₁₉NO | |
| Molecular Weight | 145.24 g/mol | |
| Appearance | Colorless to slightly yellow liquid | |
| Boiling Point | 187-192 °C | |
| Density | 0.826 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 | |
| Flash Point | 64 °C (147 °F) | |
| Solubility | Soluble in chloroform, slightly soluble in methanol and water | |
| Stability | Stable. Incompatible with acids and strong oxidizing agents. |
Application in Organophosphate Synthesis
Organophosphates are a major class of insecticides that act by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. This compound can serve as a key building block in the synthesis of certain organophosphate compounds. A notable, albeit highly hazardous, example of this application is its use as a precursor in the synthesis of the V-series nerve agent VX, an extremely potent acetylcholinesterase inhibitor. While not a conventional agrochemical, the synthesis of VX from DIPAE provides a clear and well-documented example of how this amino alcohol can be incorporated into a biologically active organophosphate scaffold.
Logical Workflow for Organophosphate Synthesis
The following diagram illustrates the general logical workflow for the synthesis of an organophosphate ester using this compound as a precursor.
Caption: General workflow for organophosphate synthesis from DIPAE.
Experimental Protocol: Synthesis of an Organophosphate Precursor (QL) and Final Product (VX)
EXTREME WARNING: The following protocol describes the synthesis of the nerve agent VX. This substance is exceptionally toxic and is controlled under the Chemical Weapons Convention. Its synthesis should only be attempted by authorized and highly trained professionals in a specialized and secure laboratory environment with extensive safety precautions. This protocol is provided for informational purposes only to illustrate the chemical reactivity of this compound.
Materials and Reagents
-
Methyl phosphonous dichloride
-
Anhydrous ethanol
-
This compound (DIPAE)
-
Elemental sulfur
-
Anhydrous solvents (e.g., benzene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Synthesis of the Intermediate Phosphonite Diester
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with methyl phosphonous dichloride.
-
Reaction: Anhydrous ethanol is added dropwise to the stirred solution at a controlled temperature (typically 0-5 °C).
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting phosphonite diester is then purified by distillation under reduced pressure.
Synthesis of the Precursor QL (Transesterification)
-
Reaction Setup: The purified phosphonite diester is placed in a clean, dry reaction vessel under an inert atmosphere.
-
Reaction: this compound (DIPAE) is added to the phosphonite diester. The mixture is heated to facilitate the transesterification reaction, during which ethanol is displaced and can be removed by distillation.
-
Purification: The resulting product, the mixed phosphonite known as QL, is purified by vacuum distillation.
Synthesis of the Final Organophosphate Product (VX)
-
Reaction Setup: The purified QL is dissolved in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Reaction: Elemental sulfur is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure to yield the final product, VX. Further
Application Notes and Protocols: Reaction Kinetics of 2-(Diisopropylamino)ethanol with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between alcohols and isocyanates to form urethane linkages is a cornerstone of polyurethane chemistry, with wide-ranging applications in materials science and bioconjugation. 2-(Diisopropylamino)ethanol is a tertiary aminoalcohol of particular interest due to its bifunctional nature. The hydroxyl group can react with an isocyanate to form a carbamate ester, while the tertiary amine moiety can act as a built-in catalyst, a phenomenon known as autocatalysis. This dual functionality can significantly accelerate the reaction rate compared to simple alcohols, offering advantages in applications requiring rapid curing or conjugation under mild conditions.
Understanding the reaction kinetics of this compound with various isocyanates is crucial for controlling the reaction rate, optimizing process parameters, and tailoring the properties of the final products. This document provides a detailed overview of the reaction kinetics, including the mechanism of autocatalysis, representative kinetic data, and comprehensive experimental protocols for studying these reactions.
Reaction Mechanism and Autocatalysis
The reaction of an alcohol with an isocyanate proceeds through the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. In the case of this compound, the tertiary amine group plays a significant role in accelerating this reaction.
The proposed mechanism for the autocatalysis by the tertiary amine group in an aminoalcohol involves the formation of a complex between the tertiary amine and the isocyanate group. This complexation increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the hydroxyl group. The reaction can be described as a concerted termolecular mechanism.[1]
Quantitative Kinetic Data
Table 1: Apparent Second-Order Rate Constants (k) for the Reaction of Various Alcohols with Phenyl Isocyanate
| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reference |
| Methanol | Toluene | 25 | 0.3 x 10⁻³ | [2] |
| Ethanol | Toluene | 25 | 0.3 x 10⁻³ | [2] |
| 1-Butanol | Toluene | 25 | 0.4 x 10⁻³ | [3] |
| 2-Butanol | Toluene | 25 | 0.08 x 10⁻³ | [4] |
Table 2: Activation Energies (Ea) for the Reaction of Various Alcohols with Phenyl Isocyanate
| Alcohol | Solvent | Ea (kJ/mol) | Reference |
| Methanol | Toluene | 36.4 | [2] |
| Ethanol | Toluene | 37.7 | [2] |
| 1-Butanol | Toluene | 38.5 | [4] |
| 2-Butanol | Toluene | 41.0 | [5] |
Experimental Protocols
The following protocols are designed for studying the reaction kinetics of this compound with an isocyanate. Given the expected rapid reaction rate due to autocatalysis, techniques with fast response times, such as in-situ monitoring or rapid quenching methods, are recommended.
Protocol 1: In-situ Monitoring by FT-IR Spectroscopy
This method allows for real-time monitoring of the disappearance of the isocyanate peak and the appearance of the urethane peak.
Materials:
-
This compound
-
Isocyanate of interest (e.g., Phenyl Isocyanate, Hexamethylene Diisocyanate)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
-
FT-IR spectrometer with a temperature-controlled cell
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Prepare stock solutions of this compound and the isocyanate in the chosen anhydrous solvent under an inert atmosphere.
-
Transfer a known volume of the this compound solution to the pre-heated and purged FT-IR cell.
-
Record a background spectrum.
-
Inject a known volume of the isocyanate stock solution into the cell to initiate the reaction.
-
Immediately start recording spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹) and the increase in the absorbance of the urethane carbonyl peak (around 1700-1730 cm⁻¹).
-
Use the Beer-Lambert law to calculate the concentration of the isocyanate at each time point.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant.
Protocol 2: Rapid Quenching and HPLC Analysis
This method is suitable for reactions that are too fast for in-situ FT-IR monitoring.
Materials:
-
This compound
-
Isocyanate of interest
-
Anhydrous solvent
-
Quenching solution (e.g., a solution of a primary or secondary amine like dibutylamine in the reaction solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Thermostated reaction vessel
-
Syringes and needles
Procedure:
-
Prepare stock solutions of this compound and the isocyanate in the anhydrous solvent.
-
Equilibrate the reaction vessel to the desired temperature under an inert atmosphere.
-
Add a known volume of the this compound solution to the reaction vessel.
-
Initiate the reaction by adding a known volume of the isocyanate stock solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing an excess of the quenching solution. The amine in the quenching solution will rapidly react with any unreacted isocyanate.
-
Analyze the quenched samples by HPLC to determine the concentration of the urethane product or the unreacted isocyanate (after derivatization).
-
Construct a concentration versus time profile to determine the kinetic parameters.
Visualizations
Caption: General reaction of an isocyanate with an alcohol to form a urethane.
Caption: Proposed autocatalytic mechanism for the reaction of an isocyanate with this compound.
Caption: Workflow for determining reaction kinetics using the rapid quenching and HPLC method.
Conclusion
The reaction of this compound with isocyanates is a prime example of an autocatalytic process, where the tertiary amine functionality of the alcohol significantly enhances the rate of urethane formation. While specific kinetic data for this particular aminoalcohol is sparse in the literature, the provided protocols offer a robust framework for researchers to determine the reaction kinetics for their specific systems. The understanding and quantification of these kinetics are essential for the successful application of this versatile molecule in the development of advanced materials and for bioconjugation strategies. Further research into the quantitative kinetics of various N-substituted aminoalcohols with a range of isocyanates would be highly valuable to the scientific community.
References
- 1. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purifying N,N-Diisopropylethanolamine by Vacuum Distillation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N,N-Diisopropylethanolamine using vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My distillation is "bumping" violently. What's causing this and how can I fix it?
A: Bumping is the sudden, violent boiling of a liquid. In vacuum distillation, this is a common issue because the reduced pressure can lead to superheating if nucleation sites are absent.
-
Cause: Uneven heating and a lack of nucleation points for smooth boiling. Standard boiling chips are ineffective under vacuum because the trapped air that creates bubbles is quickly removed.
-
Solutions:
-
Magnetic Stirring: Continuous, vigorous stirring with a stir bar is the most common and effective method to prevent bumping.[1] Ensure the stir bar is rotating smoothly before applying heat.
-
Capillary Ebulliator (Bleed Tube): Introduce a very fine capillary tube into the distillation flask. A slow stream of nitrogen or air bubbles drawn through the liquid provides nucleation sites for smooth boiling.
-
Gradual Vacuum Application: Evacuate the apparatus gradually. A sudden drop in pressure can cause volatile impurities or the compound itself to boil uncontrollably.[1]
-
Q2: The N,N-Diisopropylethanolamine is foaming and I'm losing my sample into the condenser.
A: Foaming is often caused by impurities in the crude material that act as surfactants.
-
Cause: Presence of contaminants that stabilize bubbles.
-
Solutions:
-
Use a Larger Distilling Flask: Ensure the flask is no more than half full. This provides more headspace for the foam to collapse before it reaches the condenser.
-
Slow Distillation Rate: Reduce the heating rate to decrease the speed of vapor generation.
-
Anti-Foam Agents: While effective, these agents would be an impurity in the final product and are generally not recommended for a final purification step unless they can be easily removed later.
-
Foam Brake: A specialized piece of glassware can be inserted between the distillation flask and the condenser to help break up foam.
-
Q3: I can't reach or maintain the target vacuum pressure. What should I check?
A: A stable vacuum is critical for controlling the distillation temperature. Pressure fluctuations are almost always due to leaks in the system.
-
Cause: Poor seals, cracked glassware, or an inefficient vacuum source.
-
Solutions:
-
Check All Joints: Ensure all ground-glass joints are properly greased and sealed.[1] A properly greased joint will appear transparent and uniform.
-
Inspect Glassware: Before assembly, carefully inspect every piece of glassware for cracks or star fractures, which can cause an implosion under vacuum.[1]
-
Verify Tubing: Use thick-walled vacuum tubing that will not collapse under pressure. Check for any cracks or loose connections.
-
Cold Trap: Ensure your cold trap (using a dry ice/acetone or liquid nitrogen slush bath) is functioning correctly. This prevents solvent vapors from contaminating and degrading the vacuum pump oil, which would reduce its efficiency.
-
Pump Maintenance: Check the oil level and quality in your vacuum pump. Change the oil if it is cloudy or discolored.
-
Q4: The product is turning dark in the distillation flask. What's happening?
A: Darkening often indicates thermal decomposition. Amines can be susceptible to oxidation and degradation at high temperatures.[2][3]
-
Cause: The distillation temperature is too high.
-
Solutions:
-
Lower the Pressure: The primary advantage of vacuum distillation is lowering the boiling point.[4] By achieving a deeper vacuum, you can distill the N,N-Diisopropylethanolamine at a lower temperature, minimizing the risk of decomposition.
-
Use an Inert Atmosphere: If using a capillary bleed tube, use nitrogen instead of air to minimize oxidation.
-
Remove Heat Promptly: Once the distillation is complete, remove the heating mantle immediately and allow the flask to cool.
-
Q5: My purified N,N-Diisopropylethanolamine is not pure. How can I improve the separation?
A: Poor separation can result from several factors related to distillation efficiency.
-
Cause: Inefficient separation between the desired product and impurities with close boiling points.
-
Solutions:
-
Use a Fractionating Column: For impurities with boiling points close to that of N,N-Diisopropylethanolamine, a simple distillation setup may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase separation efficiency.
-
Control the Heating Rate: Avoid heating too quickly. A slow, steady heating rate allows for proper vapor-liquid equilibrium to be established in the column, leading to better separation.
-
Insulate the Column: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[1]
-
Quantitative Data Summary
The following table summarizes key physical properties and reported distillation parameters for N,N-Diisopropylethanolamine. Note that boiling point is highly dependent on pressure.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO | - |
| Molar Mass | 145.24 g/mol | - |
| Boiling Point (Atmospheric) | 192-194 °C | - |
| Refining Tower Pressure | -0.1 MPa to Normal | - |
| Refining Tower Overhead Temp. | 50 to 200 °C | - |
| Refining Tower Temp. | 60 to 220 °C | - |
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Vacuum Distillation
This protocol outlines a standard procedure for purifying N,N-Diisopropylethanolamine.
Materials:
-
Crude N,N-Diisopropylethanolamine
-
Round-bottom flask (sized so the crude material fills it to 1/2 to 2/3 capacity)
-
Magnetic stir bar
-
Claisen adapter (recommended to prevent bumps from contaminating distillate)[5]
-
Ground-glass thermometer and adapter
-
Condenser (e.g., Liebig or Allihn)
-
Vacuum take-off adapter
-
Receiving flask(s)
-
Vacuum grease
-
Thick-walled vacuum tubing
-
Cold trap and Dewar flask
-
Vacuum pump with pressure gauge/manometer
-
Heating mantle and lab jack
-
Clamps and stand
Procedure:
-
Glassware Inspection: Carefully inspect all glassware for any cracks or defects that could lead to an implosion under vacuum.[1]
-
Apparatus Assembly:
-
Place a magnetic stir bar into the round-bottom distilling flask.
-
Add the crude N,N-Diisopropylethanolamine to the flask.
-
Lightly grease all ground-glass joints. Assemble the Claisen adapter, thermometer, condenser, and vacuum take-off adapter. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.
-
Secure all components with clamps.
-
-
System Connection:
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum take-off adapter to a cold trap using thick-walled tubing. The cold trap is then connected to the vacuum pump.
-
Ensure the pressure gauge is positioned to accurately read the system pressure.
-
-
Distillation:
-
Turn on the magnetic stirrer to a moderate speed.
-
Cool the cold trap using a dry ice/acetone or liquid nitrogen slush bath.
-
Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure and watch for any initial bubbling from residual volatile solvents.[1]
-
Once the system has reached a stable, low pressure, begin to heat the distillation flask using the heating mantle.
-
Raise the temperature gradually until the N,N-Diisopropylethanolamine begins to boil and reflux.
-
Collect any initial low-boiling impurities in a separate receiving flask (forerun).
-
When the distillation temperature stabilizes at the expected boiling point for the measured pressure, switch to a clean receiving flask to collect the main product fraction.
-
Record the stable temperature range and the pressure at which the main fraction is collected.
-
-
Shutdown:
-
Once the distillation is complete (or a significant amount of residue remains), lower and remove the heating mantle.
-
Allow the system to cool completely under vacuum.
-
Slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen. Do not admit air to a hot system.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and collect the purified product.
-
Visualizations
Caption: Troubleshooting logic for bumping and foaming issues.
Caption: Standard workflow for vacuum distillation purification.
References
how to handle hygroscopic 2-(Diisopropylamino)ethanol in the lab
Technical Support Center: Handling 2-(Diisopropylamino)ethanol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the hygroscopic compound this compound (CAS No. 96-80-0) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, also known as N,N-Diisopropylethanolamine, is an amino alcohol used as a chemical intermediate, catalyst, or base in organic synthesis.[1] It is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This property is a significant concern because the absorbed water can:
-
Alter Concentration: Dilute the reagent, leading to inaccurate measurements and stoichiometry in reactions.
-
Inhibit Reactions: Interfere with moisture-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain catalysts, by quenching reagents or promoting side reactions.
-
Affect Product Purity: Lead to the formation of undesired byproducts, complicating purification and reducing yields.
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the integrity of the reagent.
-
Container: Always keep the compound in a tightly closed container. Containers that have been opened must be carefully resealed to prevent leakage and moisture ingress.[3][4] For long-term storage or for high-purity applications, consider using bottles with Sure/Seal™ caps which allow for transfer via syringe without opening the bottle to the atmosphere.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). For frequently accessed bottles, flushing the headspace with inert gas before sealing is recommended.
-
Location: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][4] It should be stored away from incompatible materials like strong acids and oxidizing agents.[4][6]
Q3: What are the best practices for weighing and transferring this liquid?
A3: To minimize moisture exposure, avoid open-air transfers.
-
Inert Atmosphere Transfer: The preferred method for transferring this compound is by using a dry, gas-tight syringe or cannula under a positive pressure of an inert gas (nitrogen or argon).[5] This involves piercing the septum of the storage bottle with a needle connected to the inert gas line to create a slight positive pressure, and then using a second needle attached to a syringe to withdraw the desired volume.
-
Glove Box/Bag: For high-precision additions or when handling small quantities, perform all manipulations inside a glove box or glove bag with a dry atmosphere.[7]
-
Rapid Weighing: If direct weighing is unavoidable, do so quickly in a fume hood. Be aware that the compound will begin to absorb atmospheric moisture immediately, potentially affecting accuracy.[8]
Q4: My compound may have absorbed moisture. Can I still use it, and can it be dried?
A4: Using this compound that has been compromised by moisture is not recommended for moisture-sensitive applications, as it can lead to failed reactions.
-
Assessing Moisture Content: The water content can be quantitatively determined using Karl Fischer titration, which is the standard method for such analyses.[9]
-
Drying the Compound: While some organic compounds can be dried by distillation or by using drying agents, this can be complex for this compound due to its high boiling point (187-192 °C) and reactivity.[10] Distillation must be performed under vacuum to avoid thermal decomposition. Using drying agents like molecular sieves is an option, but their effectiveness must be validated. It is often more practical and reliable to procure a new, dry batch of the reagent.
Q5: What are the primary safety hazards associated with this compound?
A5: This compound is hazardous and requires careful handling.
-
Toxicity: It is toxic in contact with skin and if inhaled, and harmful if swallowed.[4]
-
Corrosivity: It causes severe skin burns and eye damage.[3][4]
-
Flammability: It is a combustible liquid with a flash point of approximately 175 °F (79 °C).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][11] All handling should be performed in a well-ventilated fume hood.[4]
Q6: What solvents are compatible with this compound?
A6: this compound is soluble in polar organic solvents such as ethanol and methanol.[2] It has limited solubility in non-polar solvents like hexane.[2] When used in reactions, ensure that the chosen solvent is anhydrous, as any residual water in the solvent will defeat the purpose of using a dry reagent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 96-80-0 | [10] |
| Molecular Formula | C₈H₁₉NO | [10] |
| Molecular Weight | 145.24 g/mol | [10][12] |
| Appearance | Colorless to slightly yellow liquid | [2][6] |
| Density | 0.826 g/mL at 25 °C | [6][10] |
| Boiling Point | 187 - 192 °C | [4][10] |
| Flash Point | ~175 °F / 79 °C | [1] |
| Vapor Pressure | <1 mmHg at 20 °C | [6][10] |
| Solubility | Good solubility in polar solvents (water, alcohols) | [2] |
Table 2: Safety and Handling Information
| Hazard Category | GHS Classification | Precautionary Measures | Reference(s) |
| Acute Toxicity | Oral: Category 4, Dermal: Category 3, Inhalation: Category 3 | Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Use only in a well-ventilated area. | [3][4] |
| Skin Corrosion | Category 1B | Wear protective gloves, clothing, eye, and face protection. | [3][4] |
| Flammability | Combustible Liquid (Category 4) | Keep away from heat, sparks, open flames, and hot surfaces. | [4] |
| Storage Class | 6.1C (Combustible, acute toxic) | Store locked up in a well-ventilated, dry, and cool place. | [10] |
Experimental Protocols
Protocol: Using this compound as a Base in a Moisture-Sensitive Acylation Reaction
This protocol outlines the procedure for using this compound as an acid scavenger in the acylation of a sensitive alcohol, where the exclusion of water is critical.
1. Preparation of Glassware and Reagents:
-
All glassware (reaction flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[5]
-
Anhydrous reaction solvent (e.g., dichloromethane or THF) must be obtained from a solvent purification system or by distillation over a suitable drying agent.
-
The substrate (alcohol) and acylating agent (e.g., acyl chloride) must be confirmed to be anhydrous.
2. Reaction Setup:
-
Set up the dried glassware with a magnetic stir bar, a nitrogen/argon inlet, and a bubbler to maintain a positive inert atmosphere.
-
Dissolve the alcohol substrate in the anhydrous solvent and add it to the reaction flask via a dry syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
3. Transfer of this compound:
-
Using a dry, gas-tight syringe, withdraw the required volume of this compound from a Sure/Seal™ bottle.
-
Syringe Technique: a. Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure. b. Using a second, separate syringe, draw a volume of inert gas from the reaction flask's headspace and flush the syringe. Repeat twice. c. Insert the needle of the flushed syringe through the septum into the liquid and slowly withdraw the desired volume. d. Remove the syringe and immediately add the reagent dropwise to the stirring reaction mixture through the flask's septum.
4. Reaction Execution:
-
After the base has been added, slowly add the acylating agent to the reaction mixture via a dry syringe.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
5. Work-up and Purification:
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Proceed with standard extraction, drying (e.g., with MgSO₄ or Na₂SO₄), filtration, and solvent evaporation.
-
Purify the crude product as required (e.g., by column chromatography).
Mandatory Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting guide for reactions involving this compound.
References
- 1. Buy this compound | 96-80-0 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. opcw.org [opcw.org]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 7. hepatochem.com [hepatochem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. metrohm.com [metrohm.com]
- 10. This compound = 99 96-80-0 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions with 2-(Diisopropylamino)ethanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions when using 2-(Diisopropylamino)ethanol (DIPAE) as a base in your experiments.
Troubleshooting Guides
This section provides detailed answers to specific issues you may encounter when using this compound as a base.
Issue 1: Formation of an Unexpected O-Alkylated Byproduct
Question: I am performing an N-alkylation reaction using an alkyl halide and this compound as the base. However, I am observing a significant amount of a byproduct that appears to be the O-alkylated version of my starting material or DIPAE itself. How can I minimize this side reaction?
Answer:
The formation of an O-alkylated byproduct is a common side reaction when using amino alcohols like this compound. This occurs because the hydroxyl group on DIPAE can act as a nucleophile, competing with your intended nitrogen nucleophile. The selectivity between N-alkylation and O-alkylation is influenced by several factors, including the reactivity of the alkylating agent, steric hindrance, and reaction conditions.
Troubleshooting Strategies:
-
Choice of Alkylating Agent: Harder alkylating agents tend to favor O-alkylation, while softer ones favor N-alkylation. If possible, consider using an alkylating agent with a softer leaving group (e.g., iodide instead of tosylate).
-
Steric Hindrance: The sterically hindered nature of the diisopropylamino group in DIPAE generally favors N-alkylation of a less hindered primary or secondary amine substrate. However, if your substrate is also sterically hindered, the less hindered hydroxyl group of DIPAE may compete more effectively.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control):
-
Kinetic Control (Favors N-alkylation): To favor the generally faster N-alkylation, use a strong, non-nucleophilic base to deprotonate your intended nucleophile quickly and irreversibly at low temperatures. While DIPAE is your intended base, in this scenario, you might consider a stronger, more hindered, non-hydroxyl-containing base if your substrate's N-H is not acidic enough for DIPAE to deprotonate it efficiently. Running the reaction at lower temperatures will also favor the kinetically preferred product.
-
Thermodynamic Control (May Favor O-alkylation): Higher reaction temperatures and longer reaction times can allow the reaction to equilibrate, potentially leading to the more thermodynamically stable product, which may be the O-alkylated species in some cases.
-
Experimental Protocol to Promote Selective N-Alkylation (General Guidance):
-
Reagent Purity: Ensure all reagents and solvents are dry and of high purity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Order of Addition: Dissolve your amine substrate in a suitable anhydrous solvent (e.g., THF, DCM). Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Base Addition: Add this compound (1.1 to 1.5 equivalents) dropwise to the cooled solution.
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.0 to 1.1 equivalents) to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with standard extraction and purification procedures.
Issue 2: Over-alkylation Leading to Quaternary Ammonium Salts
Question: My reaction is producing a mixture of the desired secondary or tertiary amine along with a significant amount of the corresponding quaternary ammonium salt. How can I prevent this over-alkylation?
Answer:
Over-alkylation is a common issue when reacting amines with alkylating agents. The initially formed secondary or tertiary amine can be more nucleophilic than the starting primary or secondary amine, leading to further reaction with the alkylating agent.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine substrate relative to the alkylating agent can help minimize over-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Use of a Hindered Base: this compound is a sterically hindered base, which can help to some extent. The bulky diisopropyl groups can disfavor the approach of the alkylating agent to the nitrogen of the protonated base, but it does not prevent the alkylation of your product.
-
Protecting Groups: For primary amines, consider using a protecting group strategy if other methods fail. The amine can be protected, mono-alkylated, and then deprotected.
Experimental Protocol to Minimize Over-alkylation:
-
Reactant Ratio: Begin with a molar ratio of amine substrate to alkylating agent of approximately 1.2:1.
-
Solvent and Concentration: Use a solvent in which the reactants are well-solvated. A higher concentration of the amine substrate can also favor the desired initial reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the alkylating agent to the reaction mixture containing the amine and this compound via a syringe pump over an extended period (e.g., several hours).
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal time to stop the reaction before significant over-alkylation occurs.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions I should be aware of when using this compound as a base?
A1: The two primary side reactions to consider are:
-
O-Alkylation/O-Acylation: The hydroxyl group of this compound can act as a nucleophile, leading to the formation of O-alkylated or O-acylated byproducts.
-
N-Alkylation/N-Acylation of DIPAE: The tertiary amine of this compound can also be nucleophilic, although it is sterically hindered. In the presence of highly reactive electrophiles, it can undergo quaternization.
Q2: How does the steric hindrance of this compound influence its reactivity?
A2: The two bulky isopropyl groups on the nitrogen atom make it a non-nucleophilic base in many situations. This steric hindrance is advantageous as it minimizes the base itself from participating in undesired side reactions, such as attacking an alkyl halide. However, this hindrance does not prevent the hydroxyl group from acting as a nucleophile.
Q3: Can the hydroxyl group of this compound interfere with my reaction even if it's not directly participating as a nucleophile?
A3: Yes. The hydroxyl group can form hydrogen bonds with other molecules in the reaction mixture, potentially altering the solvation environment and the reactivity of other species. In some cases, intramolecular hydrogen bonding within the this compound molecule can also influence its conformation and basicity.
Q4: Are there any specific classes of reagents that are known to be incompatible with this compound?
A4: Yes, you should avoid using this compound with strong acids (exothermic neutralization), strong oxidizing agents, isocyanates, acid halides, and anhydrides, as these can lead to vigorous and potentially hazardous reactions.[1][2]
Data Presentation
The following table summarizes the general influence of reaction parameters on the selectivity of N-alkylation versus O-alkylation when using an amino alcohol like this compound. Please note that these are general trends and the optimal conditions for your specific reaction will need to be determined empirically.
| Parameter | Condition Favoring N-Alkylation (Kinetic Control) | Condition Favoring O-Alkylation (Thermodynamic Control) | Rationale |
| Temperature | Low Temperature (e.g., -78 °C to 0 °C) | High Temperature (e.g., Room Temp. to Reflux) | Lower temperatures favor the faster-forming kinetic product (N-alkylation), while higher temperatures allow for equilibration to the more stable thermodynamic product. |
| Base Strength | Strong, non-nucleophilic base (if DIPAE is not sufficient) | Weaker base | A strong base rapidly and irreversibly deprotonates the amine, favoring the kinetic pathway. |
| Solvent | Aprotic, non-polar solvents | Polar, protic solvents | Polar, protic solvents can solvate the alkoxide more effectively, potentially favoring O-alkylation. |
| Leaving Group | Softer leaving groups (e.g., I⁻, Br⁻) | Harder leaving groups (e.g., OTs⁻, OMs⁻) | Based on Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen nucleophile reacts faster with softer electrophiles. |
Visualizations
The following diagrams illustrate key concepts related to managing side reactions with this compound.
Caption: Potential reaction pathways when using DIPAE as a base.
Caption: A logical workflow for troubleshooting side reactions.
References
Technical Support Center: Optimizing DIPA Catalyst Concentration
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Diisopropylamine (DIPA) as a catalyst in organic reactions.
Frequently Asked Questions (FAQs)
Q1: In which types of organic reactions is DIPA commonly used as a catalyst?
A1: DIPA is a versatile secondary amine base catalyst frequently employed in various carbon-carbon bond-forming reactions.[1] Its steric bulk and moderate basicity make it suitable for reactions such as the Henry (Nitroaldol) Reaction, Michael additions, and certain aldol condensations where controlling reactivity and preventing side reactions is crucial.[2]
Q2: What is a typical starting concentration range for DIPA?
A2: A general starting point for DIPA catalyst loading is between 5-20 mol% relative to the limiting reagent. However, the optimal concentration is highly dependent on the specific substrates, solvent, and reaction temperature. Systematic optimization is often necessary to achieve the best results.
Q3: How does DIPA's purity affect the reaction outcome?
A3: Catalyst purity is critical. Impurities in DIPA can act as catalyst poisons, leading to deactivation and reduced yields.[3] Water, in particular, can interfere with reactions, especially those involving moisture-sensitive intermediates.[3] It is advisable to use high-purity DIPA and anhydrous solvents for sensitive transformations.
Q4: Can excess DIPA be detrimental to my reaction?
A4: Yes, while a sufficient amount of catalyst is needed to drive the reaction, an excessive concentration of DIPA can lead to undesired side reactions. These may include polymerization of the product, elimination reactions (e.g., dehydration of the nitroaldol adduct in a Henry reaction), or other base-mediated decompositions.[2] This can result in a lower yield of the desired product and a more complex purification process.
Troubleshooting Guide
This section addresses common issues encountered when optimizing DIPA catalyst concentration.
| Problem / Observation | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The catalyst concentration is too low to effectively promote the reaction. 2. Catalyst Poisoning: Impurities in reactants, solvent, or DIPA itself are deactivating the catalyst.[3][4] 3. Low Reaction Temperature: The thermal energy is insufficient for the reaction to proceed at a reasonable rate. | 1. Increase Catalyst Loading: Incrementally increase the DIPA concentration (e.g., from 10 mol% to 15 mol%, then 20 mol%). 2. Verify Reagent Purity: Use purified reactants and anhydrous solvents. Ensure DIPA is from a reliable source and stored properly.[1] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Significant Side Products (e.g., elimination, polymerization) | 1. Excessive Catalyst Loading: High base concentration promotes undesired reaction pathways.[2] 2. High Reaction Temperature: The reaction is too energetic, favoring decomposition or elimination pathways. | 1. Decrease Catalyst Loading: Systematically reduce the DIPA concentration (e.g., from 20 mol% to 10 mol% or 5 mol%). 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration. |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Inconsistent purity of starting materials or catalyst between experiments.[3] 2. Atmospheric Moisture: Absorption of moisture from the air during setup, which can inhibit the catalyst.[3] | 1. Standardize Reagents: Use reactants and catalyst from the same batch for a series of experiments. 2. Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware. |
Experimental Protocols
Representative Protocol: DIPA-Catalyzed Henry (Nitroaldol) Reaction
This protocol describes a general procedure for the reaction between an aldehyde and a nitroalkane using DIPA as the catalyst.
Materials:
-
Aldehyde (1.0 equivalent)
-
Nitroalkane (1.2 - 1.5 equivalents)
-
Diisopropylamine (DIPA, 10 mol%)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent) and the anhydrous solvent.
-
Add the nitroalkane (1.2-1.5 equivalents) to the stirred solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C in an ice bath).
-
Add DIPA (0.10 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
References
preventing degradation of 2-(Diisopropylamino)ethanol during storage
This technical support center provides guidance on preventing the degradation of 2-(Diisopropylamino)ethanol during storage. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For extended storage, refrigeration (2-8°C) under an inert atmosphere, such as nitrogen or argon, is advisable to minimize degradation.[3] The storage area should be away from sources of heat, sparks, and open flames as it is a combustible liquid.[1][4]
Q2: What are the common signs of this compound degradation?
A2: A common sign of degradation is a change in color from colorless to a yellow or brownish hue.[5] An increase in viscosity or the appearance of particulate matter can also indicate degradation. A change in the characteristic ammoniacal odor may also be observed. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity and identify any degradation products.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is oxidation. As a tertiary amino alcohol, it is susceptible to autoxidation, a free-radical chain reaction initiated by oxygen.[6] This can lead to the formation of various degradation products, including N-oxides from the tertiary amine and oxidation of the ethanol group to an aldehyde or carboxylic acid. The presence of metal ions can catalyze these oxidation reactions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids and strong oxidizing agents.[3][7] Contact with acids will cause a vigorous exothermic neutralization reaction.[3][7] Strong oxidizing agents can lead to rapid and potentially hazardous reactions. It is also advisable to avoid contact with copper and aluminum surfaces as amino alcohols can be corrosive to these metals.[8]
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To prevent degradation during experiments, it is important to minimize exposure to air and light. Use fresh, high-purity material for sensitive applications. If the experiment involves heating, it should be conducted under an inert atmosphere. Avoid contamination with incompatible materials, especially strong acids and oxidizing agents. If the compound is part of a formulation, the use of antioxidants or chelating agents may be considered to inhibit oxidative degradation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing) | Oxidation due to exposure to air. | Store under an inert atmosphere (nitrogen or argon). Use antioxidants if compatible with your application. |
| Inconsistent Experimental Results | Degradation of the starting material. | Verify the purity of your this compound stock using GC-MS or HPLC. Use a fresh, unopened bottle if possible. |
| Precipitate Formation | Formation of insoluble degradation products or reaction with atmospheric CO2. | Filter the solution before use. For long-term storage, consider storing under an inert gas. |
| pH Shift in Solution | Degradation to acidic or basic byproducts. | Monitor the pH of your solution over time. Buffer the solution if your experimental conditions allow. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.[1][2][10]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][10]
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Expose the solutions to the conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the stressed samples using a suitable stability-indicating method, such as the HPLC method described below.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 3: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or charged aerosol detector (CAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or CAD
Data Analysis:
-
The method should be validated to demonstrate that it can separate the main peak of this compound from any degradation products formed during the forced degradation study.
Visualizations
Caption: Potential oxidative degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 8. Tertiary alkyl amines: an autoxidation-dealkylation process. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up Reactions with 2-(Diisopropylamino)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diisopropylamino)ethanol in chemical synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
A1: this compound is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of anticholinergic drugs such as propantheline bromide and clidinium bromide.[1][2] It is also used as a fiber additive, emulsifier, and catalyst in various other chemical processes.[1]
Q2: What are the key physical and chemical properties of this compound relevant to process scale-up?
A2: Key properties include its boiling point of 187-192 °C, a density of approximately 0.826 g/mL, and its solubility in polar solvents like water and alcohols.[3] It is a colorless to yellow liquid with an ammoniacal odor.[4] Understanding these properties is vital for designing appropriate reactor systems and purification strategies.
Q3: What are the main safety concerns when handling this compound at an industrial scale?
A3: this compound is classified as toxic and corrosive. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential. Due to its combustible nature, measures to prevent electrostatic discharge and ignition sources are necessary during large-scale handling.[5]
Q4: Are there any known incompatibilities of this compound with common reagents or materials of construction?
A4: As an amino alcohol, this compound can react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. The choice of reactor and handling equipment materials should be carefully considered to avoid corrosion or unwanted side reactions.
Troubleshooting Guide for Scale-Up Reactions
Issue 1: Poor or Inconsistent Reaction Yield Upon Scale-Up
Possible Causes:
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing of reactants is more challenging, leading to localized concentration gradients and reduced reaction rates.
-
Poor Temperature Control: Exothermic reactions can lead to localized hotspots, causing degradation of reactants or products and promoting side reactions.[6][7]
-
Impurity Profile Changes: The concentration and type of impurities in starting materials can have a more significant impact at a larger scale.
Solutions:
-
Optimize Agitation: Re-evaluate the agitator design (e.g., impeller type, size, and speed) and baffling to ensure efficient mixing for the increased volume.
-
Improve Heat Transfer: Enhance the reactor's heat exchange capacity by using a jacket with a suitable heat transfer fluid or internal cooling coils. For highly exothermic reactions, consider a semi-batch or continuous-flow process to control the rate of heat generation.
-
Raw Material Qualification: Implement stringent quality control on starting materials to ensure consistency between batches.
Issue 2: Increased Byproduct Formation at Larger Scales
Possible Causes:
-
Longer Reaction Times: Scale-up often leads to longer processing times, which can favor the formation of thermodynamically stable byproducts.
-
Localized High Temperatures: As mentioned, poor heat dissipation can accelerate side reactions that are negligible at the lab scale.
-
Changes in Stoichiometry: Inadequate mixing can lead to localized excesses of one reactant, promoting side reactions.
Solutions:
-
Kinetic Modeling: Develop a kinetic model of the reaction to understand the influence of temperature and concentration on the rates of the main and side reactions. This can help in optimizing the reaction conditions for scale-up.
-
Controlled Addition of Reactants: For reactions sensitive to stoichiometry, use a controlled addition (dosing) of one of the reactants to maintain an optimal concentration profile throughout the reaction.
-
In-Process Controls (IPCs): Implement real-time monitoring of the reaction progress (e.g., using HPLC or GC) to stop the reaction at the optimal point and minimize byproduct formation.
Issue 3: Challenges in Product Isolation and Purification
Possible Causes:
-
Different Impurity Profile: The types and quantities of impurities may differ at scale, rendering the lab-scale purification method ineffective.
-
Physical Property Changes: The product may crystallize differently or form an emulsion during work-up at a larger scale, complicating isolation.
-
Solvent and Reagent Ratios: The solvent-to-product ratio and the amount of extraction or washing solvents may not scale linearly.
Solutions:
-
Develop a Robust Purification Strategy: Investigate alternative purification methods such as crystallization, distillation, or chromatography, and optimize the conditions for the scaled-up process.
-
Phase-Separation Studies: Conduct studies to understand the phase behavior of the reaction mixture during work-up to prevent emulsion formation. The use of demulsifiers might be necessary.
-
Solvent Selection and Optimization: Carefully select solvents for extraction and crystallization that provide good selectivity and are suitable for large-scale use (considering safety, cost, and environmental impact).
Data Presentation
Table 1: Reaction Parameters for the Synthesis of N,N-diisopropylethanolamine
| Parameter | Value | Reference |
| Reactants | Diisopropylamine, Ethylene Oxide | [8] |
| Catalyst | Zinc Chloride | [8] |
| Reaction Temperature | 30 - 150 °C | [8] |
| Molar Ratio (Diisopropylamine:Ethylene Oxide) | 2:1 to 8:1 | [8] |
| Deamination Tower Pressure | -0.1 MPa to 0.1 MPa | [8] |
| Deamination Tower Top Temperature | 20 - 120 °C | [8] |
| Deamination Tower Bottom Temperature | 100 - 220 °C | [8] |
| Refining Tower Pressure | -0.1 MPa to Normal | [8] |
| Refining Tower Top Temperature | 50 - 200 °C | [8] |
| Refining Tower Bottom Temperature | 60 - 220 °C | [8] |
Table 2: Esterification of Xanthene-9-carboxylic Acid with this compound
| Parameter | Value | Reference |
| Reactants | Xanthene-9-carboxylic Acid, this compound | [5][9] |
| Solvent | Xylene or Toluene | [5] |
| Reaction Temperature | 137 - 140 °C | [9] |
| Reaction Time | 10 hours | [9] |
| Water Removal | Azeotropic distillation | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Diisopropylamino)ethyl xanthene-9-carboxylate (Lab Scale)
This protocol is based on the esterification step in the synthesis of Propantheline Bromide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add xanthene-9-carboxylic acid and this compound in a suitable solvent such as xylene or toluene.[5]
-
Reaction: Heat the mixture to reflux (approximately 137-140 °C).[9]
-
Water Removal: Collect the water generated during the reaction in the Dean-Stark trap to drive the equilibrium towards the formation of the ester.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of chemical reactions.
Caption: The synthetic pathway for Propantheline Bromide, highlighting the use of this compound.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102126967B - Method for producing N,N-diisopropyl ethanolamine - Google Patents [patents.google.com]
- 9. CN1053443C - Method for prepn. of probanthine bromide and its intermediate xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Low Solubility of 2-(Diisopropylamino)ethanol in Nonpolar Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low solubility issues with 2-(Diisopropylamino)ethanol (DIPEA) in nonpolar solvents. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPEA) and why is its solubility in nonpolar solvents a concern?
A1: this compound is an amino alcohol, a colorless liquid at room temperature, widely used as a hindered base, catalyst, or precursor in organic synthesis.[1][2] Its molecular structure contains both a polar hydroxyl (-OH) group and a tertiary amine, which can engage in hydrogen bonding, rendering it readily soluble in polar solvents like water and alcohols.[1] However, these polar functional groups limit its solubility in nonpolar solvents such as hexane, toluene, or diethyl ether. This low solubility can be a significant challenge in reactions where a nonpolar medium is required for optimal reactivity, to control selectivity, or to dissolve other nonpolar reactants.
Q2: What are the general principles governing the solubility of DIPEA?
A2: The solubility of DIPEA is primarily governed by the "like dissolves like" principle. This means that substances with similar polarities tend to be miscible. DIPEA, with its polar hydroxyl and amino groups, has a higher affinity for polar solvents. Conversely, its interaction with nonpolar solvent molecules is much weaker, leading to poor solubility. The bulky diisopropyl groups on the nitrogen atom also contribute to its steric hindrance, which can influence its interaction with solvent molecules.
Q3: How does temperature affect the solubility of DIPEA in nonpolar solvents?
Q4: Can co-solvents be used to improve the solubility of DIPEA in a nonpolar medium?
A4: Yes, using a co-solvent is a common and effective strategy to enhance the solubility of polar compounds in nonpolar systems. A small amount of a polar solvent that is miscible with both DIPEA and the primary nonpolar solvent can act as a bridge between the two, effectively increasing the overall polarity of the solvent mixture and promoting dissolution. The choice of co-solvent is critical and should be inert to the reaction conditions.
Troubleshooting Guides
Issue: DIPEA is not dissolving in my nonpolar solvent at room temperature.
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | Ensure vigorous and sustained mixing. Use a magnetic stirrer or vortex mixer to facilitate the dissolution process. |
| Low Temperature | Gently warm the mixture. A slight increase in temperature can significantly improve solubility. Monitor the temperature to avoid solvent loss or unwanted side reactions. |
| Supersaturation | You may be attempting to dissolve too much DIPEA. Refer to the qualitative solubility information and consider reducing the concentration. |
| Solvent Polarity | The chosen nonpolar solvent may be too nonpolar. Consider using a slightly more polar nonpolar solvent if your reaction conditions permit (e.g., toluene instead of hexane). |
Issue: After initial dissolution with heating, DIPEA precipitates out upon cooling.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The solution was likely saturated at a higher temperature. The solubility limit was exceeded upon cooling. Maintain a slightly elevated temperature during your experiment or reduce the concentration of DIPEA. |
| Co-solvent Addition | If not already in use, introduce a small amount of a suitable polar aprotic co-solvent (e.g., THF, dioxane) to stabilize the dissolved DIPEA at a lower temperature. |
Quantitative Data
| Solvent | Qualitative Solubility | Notes |
| Water | Good solubility/Slightly soluble[1][2] | Forms hydrogen bonds. |
| Alcohols (e.g., Ethanol, Methanol) | Good solubility[1] | "Slightly soluble" in Methanol reported in one source. |
| Hexane | Low solubility[1] | A very nonpolar solvent. |
| Toluene | Low solubility | Aromatic, slightly more polar than hexane. |
| Diethyl Ether | Low solubility | Common ethereal solvent. |
| Chloroform | Soluble | A polar aprotic solvent. |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Boiling Point | 187-192 °C |
| Density | 0.826 g/mL at 25 °C |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a general method for quickly assessing the solubility of DIPEA in a chosen nonpolar solvent.
-
Preparation: Add 1 mL of the selected nonpolar solvent to a clean, dry test tube.
-
Addition of Solute: Add 2-3 drops of this compound to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds at room temperature.
-
Observation: Observe the solution. If it is clear and homogenous, DIPEA is considered soluble. If the solution is cloudy, has distinct layers, or contains undissolved droplets, it is considered to have low or no solubility.
-
Heating (Optional): If not soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
Protocol 2: Enhancing Solubility with a Co-solvent
This protocol outlines the use of a co-solvent to improve the solubility of DIPEA.
-
Solvent Preparation: Prepare a stock solution of the nonpolar solvent containing a small percentage (e.g., 1-5% v/v) of a polar aprotic co-solvent (e.g., tetrahydrofuran - THF).
-
Solubility Test: Add 1 mL of the co-solvent mixture to a clean, dry test tube.
-
Addition of Solute: Add 2-3 drops of this compound to the test tube.
-
Mixing and Observation: Vigorously mix and observe the solubility as described in Protocol 1.
-
Optimization: If solubility is still low, incrementally increase the percentage of the co-solvent, keeping in mind its potential impact on your reaction.
Visualizations
Caption: "Like Dissolves Like" Principle for DIPEA Solubility.
Caption: Troubleshooting Workflow for Low DIPEA Solubility.
References
Technical Support Center: Safe Disposal of 2-(Diisopropylamino)ethanol Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-(Diisopropylamino)ethanol (DIPAE) waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 96-80-0) is an amino alcohol, appearing as a colorless to light yellow liquid.[1][2] It is classified as a hazardous substance with the following primary risks:
-
Toxicity: It is toxic in contact with skin and if inhaled, and harmful if swallowed.[1][3]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[1][3]
-
Flammability: It is a combustible liquid.[1]
Q2: What personal protective equipment (PPE) is required when handling DIPAE waste?
A2: A comprehensive set of PPE is mandatory to prevent exposure. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[4]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC or other suitable material). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Body Protection: A complete suit protecting against chemicals or a lab coat, along with an apron. For handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering footwear.[1][5]
-
Respiratory Protection: Use only in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK) is necessary.[6]
Q3: What materials are incompatible with this compound?
A3: Mixing DIPAE waste with incompatible materials can lead to hazardous reactions. Avoid contact with:
-
Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][6]
-
Strong reducing agents, as this combination can generate flammable hydrogen gas.[2][6]
Q4: What is the recommended standard procedure for disposing of DIPAE waste?
A4: The universally recommended method for disposing of this compound waste is to contact a licensed professional waste disposal service.[1][4] The material should be offered for disposal in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of DIPAE waste down the drain or in the general trash.[1]
Q5: Can I neutralize DIPAE waste in the lab before disposal?
A5: While DIPAE, as an amino alcohol, will neutralize acids, on-site neutralization for the purpose of drain disposal is not recommended .[2][6] Hazardous waste that is only corrosive may sometimes be neutralized for drain disposal according to local regulations.[7][8] However, DIPAE possesses additional hazards, including toxicity.[1][3] Therefore, any treatment, such as neutralization, should only be performed if required as a pre-treatment step by your institution's environmental health and safety (EHS) office or your licensed waste disposal contractor.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 96-80-0 |
| Molecular Formula | C₈H₁₉NO[2] |
| Molecular Weight | 145.24 g/mol |
| Appearance | Colorless to light yellow, clear liquid[1][2] |
| Boiling Point | 187-192 °C |
| Density | 0.826 g/mL at 25 °C |
| Flash Point | 158 °F (70 °C)[2] |
| Vapor Pressure | <1 mmHg at 20 °C |
| Solubility | Slightly soluble in water; soluble in polar solvents like alcohols.[6][9] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][3] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3] |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
Troubleshooting Guide
Issue: I have accidentally spilled a small amount of DIPAE waste in the lab.
Solution:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate spill area.[4]
-
Remove Ignition Sources: As the material is combustible, remove all nearby sources of heat, sparks, and flames.[4]
-
Wear Appropriate PPE: Before cleanup, don the full PPE as described in the FAQ section.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1] Use an inert, non-combustible absorbent material like sand, earth, or a commercial chemical absorbent (e.g., Chemizorb®).[5]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Contact your institution's EHS office or a licensed waste disposal company to dispose of the contaminated materials.
Issue: My DIPAE waste is in a container that is not properly labeled or is leaking.
Solution:
-
Safety First: Work in a well-ventilated area, such as a fume hood, and wear full PPE.
-
Overpack: Place the leaking container into a larger, compatible, and properly sealed secondary container (an "overpack drum").
-
Label Correctly: Immediately label the new container clearly with "Hazardous Waste," "this compound," and all appropriate hazard symbols.
-
Store Safely: Store the container in a designated hazardous waste accumulation area that is cool, dry, and away from incompatible materials.[4][6]
-
Schedule Pickup: Arrange for prompt disposal through your licensed waste contractor.
Issue: I may have inadvertently mixed DIPAE waste with an incompatible chemical (e.g., an acid).
Solution:
-
DO NOT ATTEMPT TO HANDLE FURTHER: If you suspect a hazardous reaction is occurring (e.g., fuming, heat generation, gas evolution), evacuate the area immediately.
-
Alert Personnel: Inform your lab supervisor and EHS office at once.
-
Provide Information: Be prepared to provide as much information as possible about the mixed chemicals and their approximate quantities. This is crucial for emergency responders and waste disposal experts to handle the situation safely.
-
Segregate: If it is safe to do so and no reaction is apparent, clearly label the container with all its contents and the warning "POTENTIALLY REACTIVE MIXTURE." Isolate it from other chemicals.
-
Professional Disposal: This mixed waste requires specialized handling. Do not attempt to neutralize or treat it yourself. Your EHS office and waste disposal contractor will determine the appropriate disposal pathway.
Experimental Protocols
Protocol 1: Laboratory-Scale Spill Cleanup
This protocol details the steps for managing a small-scale spill (less than 250 mL) of this compound.
-
Preparation:
-
Ensure a chemical spill kit is readily available. The kit should contain absorbent pads or loose absorbent material, chemical-resistant gloves, safety goggles, a face shield, a lab coat/apron, and hazardous waste bags or containers.
-
Confirm the location of the nearest safety shower and eyewash station.
-
-
Procedure:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If volatile vapors are present, work must be conducted in a fume hood. If the spill is outside a hood, ensure maximum ventilation.
-
Don all required PPE.
-
Carefully apply a perimeter of absorbent material around the spill to contain it.
-
Slowly cover the entire spill with the absorbent material, working from the outside in.
-
Allow the absorbent to fully soak up the liquid.
-
Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.
-
Place the material into a heavy-duty plastic bag or a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (follow your institution's guidelines, e.g., soap and water), and place the used cloth in the same waste container.
-
Seal the waste container/bag, label it clearly as "Hazardous Waste: this compound Spill Debris," and store it in the designated waste accumulation area.
-
Arrange for disposal with your institution's EHS office.
-
Protocol 2: Waste Accumulation and Segregation
This protocol outlines the standard procedure for collecting and storing DIPAE waste prior to professional disposal.
-
Container Selection:
-
Use only chemically compatible containers that are in good condition with no leaks or rust.
-
The container must have a secure, tightly fitting lid.
-
-
Labeling:
-
As soon as waste is first added to the container, it must be labeled.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of any other components in the waste stream.
-
Affix appropriate hazard pictograms (e.g., corrosive, toxic, flammable).
-
-
Accumulation:
-
Keep the waste container closed at all times except when adding waste.[7]
-
Store the container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.
-
The storage area must be cool, dry, and well-ventilated.[6]
-
Ensure secondary containment (e.g., a containment tray or cabinet) is used to capture any potential leaks.
-
Segregate the DIPAE waste container from all incompatible materials, especially acids and strong oxidizers.[1][2]
-
-
Disposal:
-
Monitor the accumulation date and volume to ensure compliance with regulatory time and quantity limits.
-
Schedule a pickup with your institution's EHS office or licensed waste disposal contractor.
-
Visualizations
Caption: Figure 1. Decision Workflow for DIPAE Waste Management.
Caption: Figure 2. Incompatible Material Relationships for DIPAE.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 3. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. opcw.org [opcw.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
troubleshooting failed reactions involving N,N-Diisopropylethanolamine
Welcome to the technical support center for N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered, non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N-Diisopropylethylamine (DIPEA) in a reaction?
A1: N,N-Diisopropylethylamine (DIPEA) is primarily used as a sterically hindered, non-nucleophilic organic base.[1][2][3] Its main function is to act as a proton scavenger, neutralizing acids generated during a reaction to drive it to completion.[2] Due to the significant steric bulk around the nitrogen atom from the two isopropyl groups and one ethyl group, it is a poor nucleophile.[1][2][4] This property is crucial as it minimizes unwanted side reactions, such as alkylation or acylation of the base itself, which can occur with less hindered amines like triethylamine.[2]
Q2: When should I choose DIPEA over other bases like triethylamine (TEA)?
A2: DIPEA is the preferred base when you are working with highly reactive electrophiles (e.g., acid chlorides, alkyl triflates) and a nucleophile that you do not want the base to compete with.[2][3] While TEA and DIPEA are structurally similar and can sometimes be used interchangeably, DIPEA is more sterically hindered, making it less nucleophilic.[3] Triethylamine is a slightly stronger base than DIPEA.[3] Choose DIPEA when minimizing nucleophilic side reactions is critical to achieving high yield and purity of your desired product.[2]
Q3: My DIPEA is yellow. Can I still use it?
A3: Commercial DIPEA can sometimes be slightly yellow.[1] However, a pronounced yellow color may indicate the presence of impurities due to oxidation over time, forming N-oxides.[5] For sensitive reactions, it is recommended to purify the DIPEA before use. Purification can be achieved by distillation from potassium hydroxide (KOH) or calcium hydride (CaH2) to remove both oxidative impurities and water.[1][5]
Q4: What are the common side reactions to watch out for when using DIPEA?
A4: While DIPEA is designed to minimize side reactions, issues can still arise:
-
Incomplete Reaction: If the reaction is sluggish, it could be due to insufficient basicity of DIPEA for the specific substrate.
-
Quaternary Ammonium Salt Formation: Although less common than with other tertiary amines, the unwanted Menshutkin reaction can still occur, especially with highly reactive alkylating agents and if the primary or secondary amine substrate is very hindered.[1][3]
-
Formation of N-nitrosamines: DIPEA can react with nitrous acid, nitrosating agents, or nitrates to form toxic N-nitrosamine products.[4]
Q5: What are the key safety precautions when handling DIPEA?
A5: DIPEA is a hazardous substance and requires careful handling.
-
It is harmful if swallowed or inhaled and can cause severe skin burns and serious eye damage.[6][7][8]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Avoid contact with oxidizing agents, strong acids, and heat or ignition sources.[4][8]
Troubleshooting Guides
Low or No Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Quality DIPEA | Purify DIPEA by distillation from KOH or CaH2.[1][5] | Impurities like water or N-oxides can interfere with the reaction. |
| Insufficient Activation | Pre-activate the carboxylic acid with the coupling reagent and DIPEA for 15-30 minutes before adding the amine.[9] | This ensures the formation of the active ester intermediate before the nucleophile is introduced. |
| Steric Hindrance | Increase reaction temperature or extend reaction time. Consider a more potent coupling reagent like HATU.[9] | Highly hindered substrates may require more forcing conditions to react. |
| Incorrect Stoichiometry | Use 1.5 to 2.5 equivalents of DIPEA. | A sufficient excess of base is needed to neutralize the acid generated and drive the reaction forward. |
| Poor Solubility | Screen different anhydrous polar aprotic solvents like DMF, NMP, or acetonitrile.[10] | Reactants must be fully dissolved for the reaction to proceed efficiently. |
Unwanted Side Products in Alkylation Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation (Menshutkin Reaction) | Use DIPEA as the base.[1][3] Lower the reaction temperature and add the alkylating agent slowly.[10] | DIPEA's steric hindrance discourages it from reacting as a nucleophile.[1][3] Slow addition maintains a low concentration of the alkylating agent, favoring reaction with the intended nucleophile.[10] |
| Reaction with DIPEA | Ensure you are using a non-nucleophilic base like DIPEA, especially with reactive alkylating agents. | Less hindered bases like triethylamine are more likely to be alkylated themselves. |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly. | Water can hydrolyze the alkylating agent and introduce other side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using DIPEA and HATU
This protocol outlines a general method for coupling a carboxylic acid and a primary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the primary amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Alkylation of a Secondary Amine
This protocol provides a general method for the selective N-alkylation of a secondary amine to a tertiary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrates.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography or distillation.
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for amide coupling using DIPEA.
References
- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. lobachemie.com [lobachemie.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimizing temperature and pressure for CO2 absorption with DIPA
Welcome to the technical support center for optimizing temperature and pressure for CO2 absorption using Diisopropanolamine (DIPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during CO2 absorption experiments with DIPA and its blended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low CO2 Absorption Efficiency | 1. Suboptimal Temperature: The absorption temperature is too high, reducing the solubility of CO2.[1][2] 2. Incorrect Pressure: The partial pressure of CO2 is too low for effective absorption.[1] 3. Amine Degradation: The DIPA solution may have degraded due to high temperatures or oxidation.[3] 4. Foaming: The presence of contaminants can cause foaming, reducing the gas-liquid contact area. | 1. Optimize Temperature: Lower the absorption temperature. For DIPA blends, an optimal absorption temperature is often around 40°C.[4][5] 2. Increase Pressure: Increase the total pressure or the CO2 concentration in the feed gas to raise the CO2 partial pressure.[1] 3. Amine Management: Implement an amine reclamation process and use antioxidants. Ensure the regeneration temperature is not excessively high. 4. Address Foaming: Use an anti-foaming agent and ensure proper filtration of the amine solution to remove suspended solids. |
| Inconsistent or Irreproducible Results | 1. Leaks in the System: The experimental setup may have gas leaks, leading to inaccurate measurements. 2. Inaccurate Measurements: Instrumentation for temperature, pressure, or gas flow may not be calibrated correctly. 3. Incomplete Regeneration: The DIPA solution may not be fully regenerated, leading to a lower CO2 carrying capacity in subsequent cycles. | 1. Leak Test: Perform a thorough leak test of the entire experimental setup before each experiment. 2. Calibrate Instruments: Regularly calibrate all measuring instruments according to the manufacturer's specifications. 3. Optimize Regeneration: Ensure the regeneration temperature and time are sufficient for complete CO2 stripping. For many amine systems, regeneration is effective at temperatures between 100°C and 120°C. |
| High Regeneration Energy Consumption | 1. Excessive Regeneration Temperature: Using a higher than necessary regeneration temperature increases energy demand. 2. High Water Content: A high water content in the amine solution increases the sensible heat required for regeneration. | 1. Optimize Regeneration Temperature: Determine the minimum temperature required for effective CO2 release. 2. Adjust Amine Concentration: Use a higher concentration of DIPA (within its solubility and viscosity limits) to reduce the water content. |
| Amine Solution Foaming | 1. Contamination: Presence of liquid hydrocarbons, suspended solids, or degradation products in the amine solution. 2. High Gas Velocity: Excessive gas flow rate can cause mechanical foaming. | 1. Filtration and Purification: Install filters to remove solids and a carbon filter to remove hydrocarbons and degradation products. 2. Control Flow Rate: Operate within the designed gas and liquid flow rates for the absorption column. |
| Corrosion in Equipment | 1. Amine Degradation Products: Degraded amine products can be corrosive.[3] 2. High Temperatures: High temperatures in the regenerator can accelerate corrosion rates. 3. Oxygen Presence: Dissolved oxygen in the amine solution can lead to oxidative degradation and corrosion.[3] | 1. Amine Quality Control: Regularly monitor the amine solution for degradation products. 2. Temperature Management: Avoid excessive temperatures in the reboiler and regenerator. 3. Inert Gas Blanket: Use an inert gas blanket (e.g., nitrogen) on storage tanks to prevent oxygen ingress. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for CO2 absorption using DIPA?
A1: The optimal absorption temperature for DIPA and its blends is generally in the lower range, as the solubility of CO2 in amine solutions increases with decreasing temperature.[1][2] For many DIPA-based systems, an absorption temperature of around 40°C has been found to be effective.[4][5]
Q2: How does pressure affect the CO2 absorption capacity of DIPA?
A2: The CO2 loading capacity of DIPA solutions increases with increasing CO2 partial pressure.[1] This means that at higher total pressures or higher concentrations of CO2 in the gas stream, the amine solution can absorb more CO2.
Q3: Can DIPA be used as a standalone solvent for CO2 capture?
A3: While DIPA can be used as a single solvent, it is often blended with other amines, such as monoethanolamine (MEA) or N-methyldiethanolamine (MDEA), to enhance its performance.[6] Blending can improve absorption kinetics and capacity while managing regeneration energy. For instance, a blend of MEA/DIPA/H2O has been shown to have a lower regeneration energy requirement compared to single MEA or DIPA solutions.[6]
Q4: What is a typical CO2 loading capacity for a DIPA solution?
A4: The CO2 loading capacity, expressed as moles of CO2 per mole of amine, varies depending on the temperature, pressure, and concentration of the DIPA solution. For aqueous DIPA solutions, the loading capacity generally increases with decreasing temperature and increasing CO2 partial pressure.[1] For blended amine systems containing DIPA, the total amine-based CO2 cyclic capacity is a key performance indicator.[6]
Q5: What are the key parameters to monitor during a CO2 absorption experiment with DIPA?
A5: The key parameters to monitor include:
-
Temperature: Both the absorption and regeneration temperatures are critical for optimizing the process.
-
Pressure: The partial pressure of CO2 directly influences the absorption capacity.
-
Gas and Liquid Flow Rates: These affect the contact time and mass transfer between the gas and liquid phases.
-
CO2 Concentration: Measuring the CO2 concentration at the inlet and outlet of the absorber is essential to determine the removal efficiency.
-
Amine Concentration: The concentration of DIPA in the aqueous solution should be regularly checked.
-
pH of the solution: Changes in pH can indicate the extent of CO2 loading and potential degradation.
Experimental Protocols
Protocol 1: Determination of CO2 Absorption Capacity
This protocol outlines the procedure for measuring the equilibrium CO2 loading in a DIPA solution using a vapor-liquid equilibrium (VLE) apparatus.
Materials and Equipment:
-
High-pressure equilibrium cell or reactor
-
Temperature and pressure controllers
-
Gas chromatograph (GC) or other CO2 analyzer
-
Mass flow controllers for CO2 and a carrier gas (e.g., N2)
-
Vacuum pump
-
Stirrer or agitator
-
Analytical balance
Procedure:
-
Preparation:
-
Prepare an aqueous solution of DIPA of the desired concentration (e.g., 30 wt%).
-
Accurately weigh a known amount of the DIPA solution and charge it into the equilibrium cell.
-
-
System Purge:
-
Evacuate the cell using the vacuum pump to remove any residual air.
-
Purge the system with an inert gas like N2 and then evacuate again. Repeat this process multiple times.
-
-
Temperature and Pressure Setting:
-
Set the desired experimental temperature using the temperature controller.
-
Allow the system to reach thermal equilibrium.
-
-
CO2 Introduction:
-
Introduce a known amount of CO2 into the cell. The amount can be controlled by monitoring the pressure increase or using a mass flow controller.
-
Start the stirrer to ensure good mixing between the gas and liquid phases.
-
-
Equilibrium:
-
Allow the system to reach equilibrium, which is indicated by a stable pressure reading over a significant period.
-
-
Analysis:
-
Once at equilibrium, take a sample from the gas phase and analyze its composition using a GC to determine the partial pressure of CO2.
-
The amount of CO2 absorbed by the liquid phase can be calculated by a mass balance, subtracting the amount of CO2 in the gas phase from the total amount of CO2 introduced.
-
-
Data Recording:
-
Record the equilibrium temperature, total pressure, and the composition of the gas phase.
-
Calculate the CO2 loading in the DIPA solution (moles of CO2 per mole of DIPA).
-
-
Repeat:
-
Repeat the procedure at different temperatures and pressures to obtain a comprehensive dataset.
-
Visualizations
Caption: Experimental workflow for determining CO2 absorption capacity.
Caption: Relationship between temperature, pressure, and CO2 absorption.
References
how to avoid formation of unstable complexes with 2-(Diisopropylamino)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of unstable complexes with 2-(Diisopropylamino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (DIPAE) is a tertiary amino alcohol.[1][2] Its bifunctional nature, containing both a tertiary amine and a primary alcohol group, makes it a versatile intermediate in organic synthesis.[1] It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and as a catalyst or emulsifier in various chemical processes.[1][3] One of its notable applications is in the production of anticholinergic drugs like propantheline bromide.[1][3]
Q2: Under what conditions is this compound considered stable?
This compound is chemically stable under standard ambient conditions (room temperature). It is a colorless liquid, though it may appear yellow with age.[2]
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with a range of substances. Violent reactions can occur with strong oxidizing agents and acids.[4] It is also incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[4]
Q4: Can this compound form unstable complexes?
Troubleshooting Guide: Unstable Complex Formation
This guide will help you identify and resolve issues related to the formation of unstable complexes during your experiments with this compound.
Problem: Unexpected color change, precipitation, or gas evolution in the reaction mixture.
-
Possible Cause: Formation of a colored or insoluble metal complex, or catalytic decomposition leading to gas formation.
-
Troubleshooting Steps:
-
Identify Potential Metal Contaminants: Review the specifications of all reagents, solvents, and the materials of your reaction vessel for potential sources of metal ion contamination (e.g., iron, copper, nickel).
-
Solvent Purity: Ensure the use of high-purity, metal-free solvents. Distill or purify solvents if contamination is suspected.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which can be catalyzed by metal complexes.
-
Chelating Agents: If metal ion contamination is unavoidable, consider the addition of a strong chelating agent (e.g., EDTA) to sequester the metal ions and prevent their interaction with this compound. This should be done with careful consideration of its compatibility with your reaction.
-
Problem: Poor reaction yield, unexpected side products, or product degradation.
-
Possible Cause: The formation of a catalytically active unstable complex that promotes side reactions or decomposition of reactants or products.
-
Troubleshooting Steps:
-
Temperature Control: Maintain strict control over the reaction temperature. Unstable complexes can become more reactive at elevated temperatures.
-
pH Adjustment: The stability of metal complexes is often pH-dependent. Adjusting the pH of the reaction mixture may stabilize the complex or prevent its formation.
-
Order of Addition: Alter the order of addition of reagents. Adding this compound slowly to the reaction mixture may prevent the localized high concentrations that could favor the formation of unstable complexes.
-
Ligand Exchange: Introduce a competing, strongly coordinating ligand that forms a stable, inert complex with the problematic metal ion.
-
Summary of Reaction Conditions to Avoid Instability
| Parameter | Recommended Condition | Rationale |
| Metal Ions | Use metal-free reagents and solvents. | Prevents the formation of potentially unstable metal complexes. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative degradation that can be catalyzed by metal complexes. |
| Temperature | As low as the reaction kinetics permit. | Reduces the reactivity of potentially unstable intermediates. |
| pH | Neutral to slightly basic (application dependent) | Can influence the stability and formation of metal complexes. |
| Reagent Purity | High Purity | Minimizes unknown contaminants that could lead to side reactions. |
Experimental Protocols
Protocol for Detection of Trace Metal Contamination in Solvents
This protocol outlines a method for detecting trace metal ions in solvents using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.
Materials:
-
Solvent sample to be tested
-
High-purity nitric acid (trace metal grade)
-
Deionized water (18 MΩ·cm)
-
ICP-MS instrument
-
Certified multi-element standard solution
Procedure:
-
Sample Preparation:
-
In a clean, acid-leached sample tube, add 10 mL of the solvent sample.
-
Acidify the sample by adding 100 µL of high-purity nitric acid. This helps to stabilize the metal ions in the solution.
-
Prepare a solvent blank using the same procedure with a known pure solvent.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards by diluting the certified multi-element standard solution with the pure, acidified solvent. The concentration range should bracket the expected concentration of metal contaminants.
-
Run the calibration standards on the ICP-MS to generate a calibration curve for each element of interest.
-
-
Sample Analysis:
-
Introduce the prepared solvent sample and the solvent blank into the ICP-MS.
-
Measure the intensity of the signal for the target metal ions.
-
-
Data Analysis:
-
Use the calibration curves to determine the concentration of each metal ion in the solvent sample.
-
Subtract the concentrations found in the solvent blank to correct for any background contamination.
-
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting issues related to unstable complex formation with this compound.
Caption: Troubleshooting workflow for unstable complexes.
References
selecting appropriate PPE for handling toxic 2-(Diisopropylamino)ethanol
This guide provides essential safety information for researchers, scientists, and drug development professionals handling the toxic chemical 2-(Diisopropylamino)ethanol. Please consult this resource for troubleshooting and answers to frequently asked questions regarding appropriate personal protective equipment (PPE) and safe handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2][3] The compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4] It is also a combustible liquid.[3]
Q2: What is the minimum required PPE when working with this compound in a laboratory setting?
A2: At a minimum, personnel should wear tightly fitting safety goggles, a face shield (8-inch minimum), chemical-resistant gloves, and a lab coat or other protective clothing.[1][3] All PPE should be inspected before use.[1][3]
Q3: How do I select the appropriate type of gloves for handling this chemical?
A3: Gloves must be resistant to this compound. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] It is crucial to consult the glove manufacturer's chemical resistance data to ensure the chosen material provides adequate protection for the duration of the task. Always inspect gloves for any signs of degradation or perforation before use.[1][3]
Q4: When is respiratory protection necessary?
A4: Respiratory protection is required when there is a risk of inhaling vapors, mists, or aerosols, especially in poorly ventilated areas or during procedures that may generate them.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5] In case of a spill or leak, wear respiratory protection and evacuate the area.[1][3] For firefighting, a self-contained breathing apparatus is necessary.[1][3]
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water and soap.[1] It is advised to take the victim immediately to the hospital and consult a physician.[3] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3] Continue rinsing and seek immediate medical attention from a poison center or doctor.[1][3]
Q6: How should I handle a spill of this compound?
A6: For a small spill, contain and absorb it with an inert material like sand, earth, or vermiculite.[6] For a larger spill, evacuate the area, remove all ignition sources, and ensure adequate ventilation.[1][3] Prevent the spill from entering drains. Wear appropriate PPE, including respiratory protection, during cleanup.[1][3]
Q7: What are the proper storage conditions for this chemical?
A7: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][5] Keep it away from sources of ignition, heat, sparks, and open flames.[1][3] It should be stored away from incompatible materials such as strong acids and oxidizing agents.[2][6]
Hazard Summary and Exposure Data
| Hazard Classification | GHS Statements | Exposure Limits & Toxicity Data |
| Acute Toxicity | H302: Harmful if swallowed[1][2][3] | Oral LD50 (rat): 860 mg/kg[7] |
| H311: Toxic in contact with skin[1][2][3] | Dermal LD50 (rabbit): 394 mg/kg[2][7] | |
| H331: Toxic if inhaled[1][2][3] | No specific occupational exposure limit values are readily available.[3] | |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][2][3] | Direct contact can cause chemical burns.[6] |
| Eye Damage | H318: Causes serious eye damage[3] | Risk of serious damage to eyes.[6] |
| Flammability | H227: Combustible liquid[3] | Flash Point: 64 °C (147 °F)[2] |
Experimental Protocols: PPE Procedures
Protocol 1: Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Apron: Put on a fluid-resistant gown or apron.
-
Respiratory Protection (if required): Put on a fit-tested respirator.
-
Eye and Face Protection: Put on tightly fitting safety goggles and a face shield.
-
Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the gown.
Protocol 2: Doffing (Taking Off) PPE
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[1][3]
-
Gown/Apron: Remove the gown or apron by folding it inward and avoiding contact with the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection (if required): Remove the respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
- 1. opcw.org [opcw.org]
- 2. Buy this compound | 96-80-0 [smolecule.com]
- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 4. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(Diisopropylamino)ethanol - Identification and Removal of Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diisopropylamino)ethanol. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities present in this compound largely depend on the synthetic route employed. The two primary synthesis methods are the reaction of diisopropylamine with either ethylene oxide or 2-chloroethanol.
-
From Ethylene Oxide Synthesis:
-
Unreacted Diisopropylamine: Due to the use of excess diisopropylamine to prevent the formation of byproducts.
-
Ethylene Glycol: Formed from the hydrolysis of ethylene oxide if water is present in the reaction mixture.[1]
-
2-(2-(Diisopropylamino)ethoxy)ethanol: A common byproduct formed when this compound reacts with another molecule of ethylene oxide.
-
-
From 2-Chloroethanol Synthesis:
-
Unreacted Diisopropylamine and 2-Chloroethanol: Incomplete reaction can leave starting materials in the crude product.
-
Triethylamine or other bases: If used to scavenge HCl produced during the reaction.
-
Salts (e.g., Triethylammonium Chloride): Formed from the reaction of the base with HCl.
-
Di(2-(diisopropylamino)ethyl) ether: A potential byproduct from the reaction of this compound with 2-chloroethanol.
-
Q2: What is the most effective method for purifying this compound?
A2: Vacuum distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale.[1][2] Due to its relatively high boiling point (187-192 °C at atmospheric pressure), distillation at atmospheric pressure can lead to decomposition and discoloration.[3] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.
Q3: When should I consider using column chromatography?
A3: Column chromatography is a useful secondary purification technique if distillation fails to remove impurities with similar boiling points to this compound. However, its polar and basic nature can make chromatography on silica gel challenging, often resulting in peak tailing and poor separation.[4][5] Modifications such as adding a basic modifier (e.g., triethylamine) to the eluent or using an alternative stationary phase (e.g., alumina, amine-functionalized silica, or reverse-phase C18) are often necessary for successful purification.[4][6]
Q4: Can I purify this compound by recrystallization?
A4: As this compound is a liquid at room temperature (melting point: -39 °C), it cannot be purified by standard recrystallization.[7] However, it can be converted to its hydrochloride salt, which is a solid and can be purified by recrystallization.[8][9] This is a useful technique for obtaining high-purity material, especially for removing non-basic impurities.
Troubleshooting Guides
Vacuum Distillation
Problem: The distilled product is discolored (yellow or brown).
-
Possible Cause: Thermal decomposition or oxidation of the amine at high temperatures.
-
Solution:
-
Ensure a good vacuum: Check for leaks in your distillation setup. A lower pressure will significantly reduce the boiling point and minimize the risk of decomposition.
-
Use an appropriate heating method: A heating mantle with a stirrer or an oil bath provides even heating and prevents localized overheating.
-
Maintain an inert atmosphere: Purging the apparatus with nitrogen or argon before starting the distillation can prevent oxidation.
-
Distill at the lowest possible temperature: Use a high-quality vacuum pump to achieve a low pressure.
-
Problem: Poor separation of impurities.
-
Possible Cause: Impurities have boiling points close to the product.
-
Solution:
-
Use a fractionating column: A Vigreux or packed column increases the number of theoretical plates, enhancing separation efficiency.
-
Optimize the distillation rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.
-
Collect fractions: Collect the distillate in several small fractions and analyze each for purity (e.g., by GC or NMR). Combine the pure fractions.
-
Column Chromatography
Problem: The compound streaks or does not move from the baseline on a silica gel column.
-
Possible Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica surface.
-
Solution:
-
Add a basic modifier to the eluent: Incorporate 0.5-2% triethylamine (TEA) or another volatile base into your solvent system to neutralize the acidic sites on the silica gel.[6]
-
Use a different stationary phase:
-
Alumina (basic or neutral): Less acidic than silica and can provide better results for basic compounds.[5]
-
Amine-functionalized silica: Specifically designed for the purification of amines.
-
Reverse-phase (C18) silica: The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often a very effective method for purifying polar compounds.[5]
-
-
Employ a protecting group strategy: Temporarily protect the amine and/or alcohol functional groups to reduce the compound's polarity, making it more amenable to purification on silica gel.
-
Problem: The compound elutes with impurities.
-
Possible Cause: Inadequate separation under the chosen conditions.
-
Solution:
-
Optimize the solvent system: Use TLC to screen different solvent systems and gradients to maximize the separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your compound.
-
Use gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities before your product comes off the column.[10][11]
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.[5]
-
Identification of Impurities
Quantitative analysis of impurities can be performed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or by Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC)
A typical GC-FID method for analyzing the purity of this compound would involve a polar capillary column.
| Parameter | Condition |
| Column | Agilent CP-Volamine or similar polar column |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
| Injection Volume | 1 µL (split injection) |
Note: Retention times will vary depending on the specific instrument and column dimensions. It is essential to run standards of potential impurities for positive identification.
¹H NMR Spectroscopy
The following table summarizes the approximate ¹H NMR chemical shifts of this compound and common impurities in CDCl₃.
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.55 | t | 2H | -CH₂-OH |
| ~3.00 | septet | 2H | -CH-(CH₃)₂ | |
| ~2.60 | t | 2H | -N-CH₂- | |
| ~1.00 | d | 12H | -CH-(CH₃)₂ | |
| Diisopropylamine [12] | ~2.90 | septet | 2H | -CH-(CH₃)₂ |
| ~1.05 | d | 12H | -CH-(CH₃)₂ | |
| Ethylene Glycol [13][14][15] | ~3.70 | s | 4H | -CH₂-CH₂- |
| 2-Chloroethanol [16] | ~3.80 | t | 2H | -CH₂-Cl |
| ~3.65 | t | 2H | -CH₂-OH |
Experimental Protocols
Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum adapter. Use a stirring hotplate and a magnetic stir bar for smooth boiling. Ensure all glassware joints are properly greased and sealed.[17][18]
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum trap and a vacuum pump. Slowly open the vacuum source to evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle or oil bath.
-
Distillation: Collect a forerun fraction of any low-boiling impurities. Then, increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point for the measured pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[17]
Column Chromatography of this compound on Silica Gel
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the solvent system to prevent peak tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 1% MeOH in DCM with 1% TEA) and gradually increasing the polarity (e.g., to 10% MeOH in DCM with 1% TEA), can improve separation.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent until the precipitation of the hydrochloride salt is complete.
-
Dissolution: Filter the crude salt and dissolve it in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or isopropanol).[8][19][20]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 8. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 9. CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Diisopropylamine(108-18-9) 1H NMR spectrum [chemicalbook.com]
- 13. hmdb.ca [hmdb.ca]
- 14. minio.scielo.br [minio.scielo.br]
- 15. paulussegroup.com [paulussegroup.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Diisopropylamino)ethanol and 2-(Diethylamino)ethanol for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that significantly influences the outcomes of chemical syntheses. This guide provides an objective comparison of the reactivity of two structurally similar tertiary amino alcohols: 2-(Diisopropylamino)ethanol (DIPAE) and 2-(Diethylamino)ethanol (DEAE).
Both DIPAE and DEAE are versatile molecules that find extensive application as intermediates in the synthesis of pharmaceuticals, as catalysts, and as corrosion inhibitors. Their reactivity is primarily dictated by the interplay of two key factors: the nucleophilicity of the tertiary amine and the steric hindrance imposed by the N-alkyl substituents. This comparison aims to elucidate the differences in their reactivity profiles, supported by available data, to aid in the selection of the optimal molecule for specific research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of DIPAE and DEAE is presented in Table 1. These properties can influence reaction conditions, solvent selection, and purification methods.
| Property | This compound (DIPAE) | 2-(Diethylamino)ethanol (DEAE) |
| CAS Number | 96-80-0[1] | 100-37-8[2] |
| Molecular Formula | C₈H₁₉NO[1] | C₆H₁₅NO[2] |
| Molecular Weight | 145.24 g/mol [1] | 117.19 g/mol [2] |
| Boiling Point | 187-192 °C[3] | 161 °C[4] |
| Density | 0.826 g/mL at 25 °C[3] | 0.884 g/mL at 25 °C[4] |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
| Solubility in Water | Slightly soluble[1] | Miscible[5] |
Reactivity Comparison: Steric Hindrance as a Deciding Factor
The primary difference in the chemical structure of DIPAE and DEAE lies in the N-alkyl groups: isopropyl in DIPAE and ethyl in DEAE. This seemingly small difference has a significant impact on their reactivity, primarily due to the concept of steric hindrance.
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. The bulky isopropyl groups in DIPAE create a more sterically crowded environment around the nitrogen atom and the hydroxyl group compared to the less bulky ethyl groups in DEAE. This steric bulk directly affects the accessibility of the lone pair of electrons on the nitrogen atom and the hydroxyl group, which are the primary sites of reaction.
In general, for nucleophilic substitution reactions where the amino alcohol acts as a nucleophile, 2-(diethylamino)ethanol (DEAE) is expected to be more reactive than this compound (DIPAE) . The less hindered nitrogen atom in DEAE allows for easier approach and attack on an electrophilic center.[6] Conversely, the greater steric hindrance in DIPAE makes it a poorer nucleophile.[7]
This difference in reactivity can be advantageous depending on the desired outcome. For instance, in reactions where the amino alcohol is intended to act as a non-nucleophilic base, the sterically hindered nature of DIPAE can be beneficial, as it is less likely to participate in side reactions as a nucleophile. A well-known analogue, N,N-Diisopropylethylamine (Hünig's base), is widely used as a non-nucleophilic base for this reason.[8]
Applications in Synthesis: A Tale of Two Precursors
The differential reactivity of DIPAE and DEAE has led to their use in the synthesis of distinct pharmaceutical compounds.
This compound (DIPAE) in the Synthesis of Propantheline Bromide
DIPAE is a key intermediate in the synthesis of Propantheline Bromide, an anticholinergic drug. The synthesis involves the esterification of xanthene-9-carboxylic acid with DIPAE.
2-(Diethylamino)ethanol (DEAE) in the Synthesis of Procaine
DEAE is a crucial precursor for the synthesis of the local anesthetic Procaine. This synthesis also involves an esterification reaction, where p-aminobenzoic acid is reacted with DEAE.[5]
Experimental Protocols: A General Approach to Esterification
While specific industrial protocols are proprietary, a general laboratory procedure for the esterification of a carboxylic acid with an amino alcohol like DIPAE or DEAE is provided below. This protocol can be adapted and optimized for specific substrates.
Objective: To synthesize an ester from a carboxylic acid and either this compound or 2-(diethylamino)ethanol.
Materials:
-
Carboxylic acid (e.g., Xanthene-9-carboxylic acid or p-Aminobenzoic acid)
-
This compound or 2-(Diethylamino)ethanol
-
Anhydrous toluene or xylene (solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Appropriate work-up and purification reagents (e.g., sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)
Procedure:
-
Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the reaction flask, add the carboxylic acid, a molar equivalent of either DIPAE or DEAE, and a suitable volume of anhydrous toluene or xylene to create a stirrable mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (no more water is collected or the starting material is consumed as per TLC/HPLC), allow the reaction mixture to cool to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by techniques such as distillation under reduced pressure or column chromatography to yield the pure ester.
Note: The reaction time and temperature will vary depending on the specific carboxylic acid and amino alcohol used. Due to its higher reactivity, reactions with DEAE may require shorter reaction times or lower temperatures compared to reactions with DIPAE.
Conclusion
The choice between this compound and 2-(diethylamino)ethanol in a chemical synthesis is a nuanced decision that hinges on the desired reactivity.
-
2-(Diethylamino)ethanol (DEAE) , with its less sterically hindered nitrogen atom, is the more nucleophilic and generally more reactive of the two. It is the preferred choice when a rapid reaction with an electrophile is desired.
-
This compound (DIPAE) , on the other hand, exhibits lower nucleophilicity due to the steric bulk of its isopropyl groups. This can be advantageous in situations where it is employed as a non-nucleophilic base or when a more controlled, slower reaction is desired to minimize side products.
Researchers should carefully consider the specific requirements of their reaction, including the nature of the electrophile, the desired reaction rate, and the potential for side reactions, when selecting between these two valuable synthetic intermediates. The principles of steric hindrance provide a strong predictive framework for understanding and harnessing their differential reactivity.
References
- 1. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 99 96-80-0 [sigmaaldrich.com]
- 4. 2-(二乙氨基)乙醇 ≥99.5% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
Unveiling the Catalytic Potential of DIPA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is a critical step in chemical synthesis. This guide offers a comparative analysis of the catalytic efficiency of N,N-diisopropanolamine (DIPA) against other common amino alcohols such as monoethanolamine (MEA), diethanolamine (DEA), and N-methyldiethanolamine (MDEA). While direct, comprehensive comparative studies on the catalytic activity of DIPA in a wide range of organic reactions are limited in publicly available literature, this guide synthesizes available information to provide a framework for evaluation.
Amino alcohols are a versatile class of compounds that find extensive application as catalysts and ligands in organic synthesis due to their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can engage in hydrogen bonding. Their catalytic activity is prominently featured in reactions such as carbon-carbon bond formation and the synthesis of fine chemicals.
Comparative Catalytic Performance: An Overview
While head-to-head comparisons of DIPA with other amino alcohols across a broad spectrum of organic reactions are not extensively documented, the primary area of comparison found in the literature is in the context of carbon dioxide (CO2) capture. In this application, the reactivity and absorption capacity of amines are key performance indicators. Generally, primary amines like MEA exhibit faster reaction kinetics with CO2 compared to secondary amines like DEA and DIPA, and tertiary amines like MDEA. However, the energy required for regeneration is a significant factor, with tertiary and sterically hindered secondary amines often showing advantages.
For other organic syntheses, such as aldol, Knoevenagel, and Michael additions, amino alcohols can act as effective base catalysts. The catalytic efficiency is influenced by factors such as the basicity of the amino group, steric hindrance, and the ability to form key intermediates.
Due to the scarcity of direct comparative data for DIPA, the following table presents a representative comparison of commonly studied amino-based catalysts in a benchmark aldol reaction to illustrate the type of data required for a rigorous comparison.
Table 1: Illustrative Performance of Amino-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) |
Note: This data is for a specific model reaction (acetone and isobutyraldehyde) and is intended to be illustrative. Performance will vary with different substrates and conditions.
Experimental Protocols for Catalyst Comparison
To facilitate a direct and meaningful comparison of the catalytic efficiency of DIPA with other amino alcohols, a standardized experimental protocol is essential. The following outlines a general methodology that can be adapted for specific reactions such as aldol, Knoevenagel, or Michael additions.
General Procedure for Comparing Amino Alcohol Catalysts:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, add the aldehyde (1.0 mmol) and the ketone or active methylene compound (5.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., DMSO, 2.0 mL) to the reaction mixture. Subsequently, add the amino alcohol catalyst (DIPA, MEA, DEA, or MDEA, 0.2 mmol, 20 mol%).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is deemed complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Product Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Analysis and Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. Determine the yield of the isolated product. For asymmetric reactions, determine the diastereomeric ratio and enantiomeric excess using appropriate techniques (e.g., chiral HPLC).
Visualizing Catalytic Processes
To better understand the role of amino alcohol catalysts, it is helpful to visualize the reaction pathways and experimental workflows.
Conclusion
While DIPA is a well-established compound in applications like CO2 capture, its catalytic prowess in a broader range of organic syntheses, particularly in direct comparison to other common amino alcohols, is an area ripe for further investigation. The provided experimental framework offers a starting point for researchers to conduct systematic studies to elucidate the relative catalytic efficiencies of DIPA and its counterparts. Such studies will be invaluable in expanding the synthetic chemist's toolkit and enabling the rational selection of catalysts for specific transformations.
A Comparative Analysis of CO2 Capture Rates: DIPA vs. MDEA
A detailed guide for researchers and scientists on the performance of Diisopropanolamine (DIPA) and Methyldiethanolamine (MDEA) in post-combustion CO2 capture, supported by experimental data and methodologies.
The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of amine-based post-combustion CO2 capture processes. Among the various alkanolamines, Diisopropanolamine (DIPA), a secondary amine, and N-Methyldiethanolamine (MDEA), a tertiary amine, are often considered due to their distinct reaction kinetics and energy requirements for regeneration. This guide provides an objective comparison of their CO2 capture performance, drawing upon experimental findings to inform solvent selection and process design in research and development.
Executive Summary
MDEA generally exhibits a higher theoretical CO2 absorption capacity and requires less energy for regeneration compared to DIPA.[1][2] However, its reaction rate with CO2 is significantly slower.[3][4] DIPA, as a secondary amine, offers a faster absorption rate but typically has a lower loading capacity and higher regeneration energy penalty. The choice between them, or the use of them in blended formulations, therefore depends on the specific operational requirements of the capture facility, such as the CO2 partial pressure in the flue gas and the acceptable energy consumption.
Quantitative Performance Comparison
The following table summarizes key performance indicators for DIPA and MDEA based on available experimental data. It is important to note that direct comparisons can be challenging as experimental conditions vary across studies.
| Performance Metric | Diisopropanolamine (DIPA) | N-Methyldiethanolamine (MDEA) | Key Considerations |
| CO2 Loading Capacity (mol CO2/mol amine) | Lower than MDEA. At a given partial pressure, CO2 solubility in DIPA solutions is generally lower.[5] | Higher than DIPA. Theoretically can achieve up to 1 mol of CO2 per mole of amine.[6] | MDEA's higher capacity can lead to lower solvent circulation rates, potentially reducing operational costs. |
| Reaction Kinetics | Faster reaction rate with CO2 due to the formation of a carbamate intermediate. | Slower reaction rate as it does not directly form a carbamate; CO2 absorption is primarily driven by the hydration of CO2 to bicarbonate.[1][3] | The slow kinetics of MDEA can be a limitation, but can be significantly enhanced by blending with activators like piperazine (PZ).[7][8][9] |
| Regeneration Energy | Higher energy requirement for regeneration compared to MDEA. | Lower energy requirement for regeneration due to the absence of stable carbamate formation.[1][2] | MDEA's lower regeneration energy is a major advantage, leading to reduced operational expenditure.[2] |
| Thermal & Chemical Stability | Generally stable, but can be subject to degradation. | Known for its high resistance to thermal and chemical degradation.[1] | MDEA's stability leads to lower solvent makeup rates and reduced corrosion issues. |
Experimental Protocols
The data presented is typically derived from experiments conducted using bench-scale absorption reactors. A generalized methodology for evaluating and comparing the CO2 capture performance of DIPA and MDEA is outlined below.
CO2 Solubility and Absorption Capacity Measurement
Apparatus: A common apparatus for this measurement is a stirred-cell reactor or a vapor-liquid equilibrium (VLE) setup.[10] This consists of a temperature-controlled vessel equipped with a stirrer, pressure and temperature sensors, and gas inlet and outlet ports.
Procedure:
-
An aqueous amine solution of a known concentration (e.g., 30 wt%) is prepared and charged into the reactor.
-
The solution is degassed by applying a vacuum to remove any dissolved air.
-
The reactor is brought to the desired experimental temperature (e.g., 40°C).
-
A gas mixture with a known CO2 partial pressure is introduced into the reactor.
-
The solution is stirred to facilitate gas-liquid contact until equilibrium is reached, indicated by a stable pressure reading.
-
A liquid sample is carefully withdrawn and analyzed to determine the amount of CO2 absorbed. Titrimetric methods are often employed for this analysis.[11]
-
The experiment is repeated at various CO2 partial pressures and temperatures to generate solubility curves.
CO2 Absorption Rate (Kinetics) Measurement
Apparatus: A wetted-wall column or a stirred-cell reactor with a well-defined gas-liquid interfacial area is used to study the kinetics of CO2 absorption.
Procedure:
-
The aqueous amine solution is prepared and its physical properties, such as viscosity and density, are determined at the experimental temperature.
-
The amine solution is fed to the absorption column at a constant flow rate.
-
A gas stream containing CO2 and an inert gas (like N2) is introduced into the column, flowing counter-currently or co-currently to the liquid.
-
The gas flow rates and compositions at the inlet and outlet of the column are measured using mass flow controllers and a gas chromatograph.
-
The rate of CO2 absorption is calculated from a mass balance on the gas phase.
-
The overall mass transfer coefficient can then be determined, providing insight into the reaction kinetics.
Logical Flow of Comparative Analysis
The process of comparing CO2 capture solvents like DIPA and MDEA follows a structured approach, from initial solvent characterization to process simulation and economic analysis.
Signaling Pathways in Amine-CO2 Reactions
The fundamental difference in the reaction mechanisms of secondary and tertiary amines with CO2 dictates their performance characteristics.
Conclusion
References
- 1. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Energy Minimization in Piperazine Promoted MDEA-Based CO2 Capture Process [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 2-(Diisopropylamino)ethanol: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical reagents is a cornerstone of robust scientific research and pharmaceutical development. For 2-(Diisopropylamino)ethanol, a key intermediate in various chemical syntheses, ensuring high purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comprehensive comparison of three distinct analytical methods for validating the purity of this compound: non-aqueous potentiometric titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison at a Glance
Each method offers a unique set of advantages and limitations in terms of accuracy, precision, specificity, and throughput. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of detail regarding impurities.
| Parameter | Nonaqueous Potentiometric Titration | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Acid-base neutralization | Separation by volatility and interaction with a stationary phase | Nuclear spin resonance in a magnetic field |
| Purity Measurement | Total basicity | Separation and quantification of volatile components | Absolute or relative quantification based on signal integration |
| Typical Accuracy | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% |
| Typical Precision (RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 1.0% |
| Specificity | Low (titrates all basic impurities) | High (separates impurities from the main component) | High (structurally specific signals) |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes | ~10-15 minutes |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Strengths | Cost-effective, robust, high precision for total base content | High separation efficiency, sensitive to volatile impurities | Absolute quantification without a specific reference standard of the analyte, structurally informative |
| Limitations | Not specific for the analyte, cannot identify or quantify individual impurities | Requires a volatile and thermally stable analyte (or derivatization), potential for column degradation with amines | Requires a high-field NMR spectrometer, sensitivity can be lower than chromatographic methods |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in a laboratory setting.
Nonaqueous Potentiometric Titration
This method determines the total basicity of the sample, which is attributed to the tertiary amine functionality of this compound.
Reagents and Equipment:
-
0.1 N Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Potentiometric titrator with a combination glass pH electrode
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound into a clean, dry 100 mL beaker.
-
Add 50 mL of glacial acetic acid to dissolve the sample.
-
Place the beaker on the magnetic stirrer and immerse the electrode in the solution.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined from a plot of potential versus volume or by using the first or second derivative of the titration curve.
-
Calculation: Calculate the purity of this compound based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, and the weight of the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile compounds. For this compound, a direct injection without derivatization is feasible using a suitable polar column.
Reagents and Equipment:
-
Gas chromatograph with a flame ionization detector (FID)
-
A polar capillary column suitable for amine analysis (e.g., a wax-type or amine-specific column)
-
High-purity carrier gas (e.g., helium or nitrogen)
-
This compound reference standard of known purity
-
Suitable solvent (e.g., methanol or isopropanol)
-
Internal standard (e.g., n-dodecane)
-
Analytical balance and volumetric flasks
Procedure:
-
Instrument Conditions (Example):
-
Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Program: 100 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Injection Volume: 1 µL (split injection)
-
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., n-dodecane) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the this compound reference standard and a constant concentration of the internal standard.
-
Sample Solution: Accurately weigh a sample of this compound, dissolve it in the solvent containing the internal standard to a known volume.
-
-
Analysis: Inject the calibration standards and the sample solution into the GC.
-
Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Calculate the purity of the sample by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard.
Reagents and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard of known purity (e.g., Maleic acid)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean vial.
-
Accurately weigh a known amount of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from this compound that does not overlap with any other signals. Based on its ¹H NMR spectrum, the triplet corresponding to the two protons of the -CH₂-O- group is a suitable candidate.
-
Integrate the singlet signal from the internal standard (maleic acid).
-
Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
To better understand the logical flow of each analytical process, the following diagrams are provided.
Caption: Workflow for Purity Determination by Nonaqueous Potentiometric Titration.
Caption: Workflow for Purity Determination by GC-FID.
Navigating the Amine Base Landscape: A Comparative Guide to 2-(Diisopropylamino)ethanol Alternatives in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical parameter for success in pharmaceutical synthesis. 2-(Diisopropylamino)ethanol, more commonly known in its anhydrous form as N,N-Diisopropylethylamine (DIPEA) or Hünig's Base, is a workhorse in this field, prized for its ability to scavenge protons without interfering in reactions. However, a range of alternatives exists, each with a unique profile of reactivity, steric hindrance, and basicity that can be leveraged to optimize reaction outcomes, particularly in sensitive applications like peptide synthesis and the formation of complex intermediates.
This guide provides an objective comparison of DIPEA and its common alternatives, supported by experimental data to inform the selection of the most suitable base for specific synthetic challenges.
Performance Comparison of Non-Nucleophilic Bases
The efficacy of a non-nucleophilic base is determined by a delicate balance of its basicity (pKa of its conjugate acid), steric bulk, and nucleophilicity. An ideal base for many pharmaceutical applications is one that is basic enough to deprotonate the required substrate but sterically hindered enough to prevent it from acting as a nucleophile, which can lead to unwanted side products.
Physicochemical Properties
The choice of base often begins with an assessment of its fundamental chemical properties. Steric hindrance and basicity are key determinants of a base's performance in a given reaction.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| This compound (DIPEA) | EtN(i-Pr)₂ | 10.75 | Strong, sterically hindered, low nucleophilicity. Widely used as a proton scavenger.[1] |
| Triethylamine (TEA) | Et₃N | 10.75 | Similar basicity to DIPEA but less sterically hindered, leading to higher nucleophilicity.[2] |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 7.4 | Weaker base than DIPEA and TEA, often used to minimize racemization in peptide synthesis.[3] |
| 2,4,6-Collidine | C₈H₁₁N | 7.44 | A sterically hindered, weak base. Effective at suppressing racemization. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | A very strong, non-nucleophilic base, particularly effective in elimination and esterification reactions.[1][4] |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | C₁₄H₁₈N₂ | 12.1 | Moderately strong, extremely low nucleophilicity due to steric strain relief upon protonation.[5] |
Experimental Data: Peptide Coupling and Racemization
In peptide synthesis, the choice of base can significantly impact the coupling efficiency and the stereochemical integrity of the final peptide. Racemization, the loss of chirality at the alpha-carbon of an amino acid, is a major concern.
Table 1: Comparison of Base Performance in a Model Peptide Coupling Reaction
The following data compares the performance of DIPEA, TEA, and NMM in the synthesis of the dipeptide Z-Phg-Pro-NH₂ using T3P® as the coupling reagent.
| Base | Conversion (%) | Racemization (%) |
| DIPEA | >99 | 0.5 |
| TEA | 90 | Not Reported |
| NMM | 88 | Not Reported |
Data adapted from a study on solution-phase peptide synthesis. The reaction was performed at room temperature for 5 minutes.[6]
Table 2: Impact of Base on Racemization in Cysteine-Containing Peptide Synthesis
The synthesis of the peptide Protoxin II, which contains cysteine residues, highlights the critical role of the base in preventing racemization.
| Base Used During Cysteine Coupling | Approximate Racemization (%) |
| N-Methylmorpholine (NMM) | ~50 |
| 2,4,6-Collidine | Racemization Suppressed |
Data from the synthesis of Protoxin II via Fmoc solid-phase peptide synthesis.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for common applications of non-nucleophilic bases.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the key steps in assembling a peptide on a solid support, a process where non-nucleophilic bases are essential.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA or NMM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The deprotection solution is added to the resin and agitated for 20-30 minutes to remove the Fmoc protecting group from the terminal amine. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) are dissolved in DMF.
-
The base (e.g., DIPEA, 6-10 equivalents) is added to the amino acid/coupling reagent solution.
-
This activation mixture is added to the deprotected resin and agitated for 1-2 hours.
-
The resin is washed with DMF and DCM.
-
-
Repeat Cycle: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: The terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for DBU-Catalyzed Esterification
DBU is a highly effective catalyst for the esterification of carboxylic acids, even with sterically hindered substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in the anhydrous solvent, add DBU (0.1-0.2 equivalents).
-
The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a weak acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ester is purified by column chromatography on silica gel.
Visualizing Synthetic Workflows
Understanding the sequence of steps in a synthetic protocol is crucial for experimental planning and execution. The following diagrams illustrate key workflows where non-nucleophilic bases play a central role.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: A typical workflow for base-mediated esterification.
References
Comparative Study of Steric Hindrance in Diisopropylamino vs. Dibutylamino Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the steric profiles of diisopropylamino and dibutylamino functionalities, supported by experimental and computational data.
In the landscape of organic synthesis and medicinal chemistry, the choice of bulky amine substituents can profoundly influence reaction outcomes, selectivity, and the pharmacological properties of target molecules. Among the plethora of available options, diisopropylamino and dibutylamino groups are frequently employed to impart steric bulk. This guide provides an objective comparison of the steric hindrance exerted by these two common moieties, supported by physicochemical data, to aid in the rational selection of these groups in molecular design and process development.
Physicochemical Properties and Steric Hindrance
The steric bulk of a functional group is a critical parameter that can dictate its reactivity and interactions. While both diisopropylamine and dibutylamine are considered sterically hindered secondary amines, the nature of their alkyl substituents—branched isopropyl groups versus linear butyl groups—leads to distinct three-dimensional profiles.[1]
Diisopropylamine is a well-established sterically hindered, non-nucleophilic base.[1] The two bulky isopropyl groups effectively shield the nitrogen's lone pair of electrons, making it challenging for the amine to act as a nucleophile in substitution reactions.[1] This characteristic is highly valuable in reactions where the primary role of the amine is to act as a proton acceptor, such as in the formation of enolates for aldol condensations or alkylation reactions.[1]
Dibutylamine , with its two n-butyl groups, also possesses significant steric bulk. However, the linear and more flexible nature of the butyl chains may permit greater accessibility to the nitrogen's lone pair compared to the more rigid and branched isopropyl groups of diisopropylamine. This can result in a subtle but meaningful difference in nucleophilicity, although it is still categorized as a sterically hindered base.
A comparison of their fundamental physicochemical properties provides initial insights into their relative steric and electronic characters:
| Property | Diisopropylamine | Dibutylamine |
| Molecular Formula | C6H15N | C8H19N |
| Molecular Weight | 101.19 g/mol | 129.24 g/mol |
| pKa of Conjugate Acid | ~11.07 | ~11.25 |
| Boiling Point | 84 °C | 159-161 °C |
| Density | 0.722 g/mL at 25 °C | 0.767 g/mL at 25 °C |
| Solubility in Water | Miscible | Slightly soluble |
| Solubility in Organic Solvents | Very soluble in acetone, benzene, ether, and ethanol | Soluble in ethanol, ether |
Structural Comparison and Steric Hindrance
The fundamental difference in the steric profiles of the diisopropylamino and dibutylamino groups arises from the arrangement of their alkyl chains. This can be visualized through a simple structural comparison.
Figure 1. Structural comparison of diisopropylamino and dibutylamino groups.
Experimental Protocols
Determination of pKa:
The acidity of the conjugate acids of the amines is a key parameter influencing their basicity. The pKa values are typically determined by potentiometric titration.
-
Preparation of Amine Solution: A known concentration of the amine (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
pKa Calculation: The pKa is determined from the titration curve as the pH at the half-equivalence point.
Reactivity and Nucleophilicity
The more sterically encumbered diisopropylamino group is expected to exhibit lower nucleophilicity compared to the dibutylamino group. This difference in reactivity would be most pronounced in reactions that are sensitive to steric bulk, such as S_N2 reactions.
Figure 2. A logical workflow for the experimental comparison of nucleophilicity.
Conclusion
The choice between incorporating a diisopropylamino or a dibutylamino group into a molecule should be guided by the desired balance between steric hindrance and nucleophilicity.
-
Diisopropylamino: Offers a higher degree of steric hindrance due to its branched alkyl groups. This makes it an excellent choice when a non-nucleophilic base is required, or when maximum steric shielding of a particular molecular region is the primary objective.
-
Dibutylamino: While still providing significant steric bulk, the linear nature of its alkyl chains may allow for slightly greater nucleophilicity compared to the diisopropylamino group. This could be advantageous in scenarios where a degree of nucleophilic character is tolerated or even desired, while still benefiting from substantial steric presence.
For most applications demanding a non-nucleophilic secondary amine base, diisopropylamine is a well-established and reliable option.[1] However, in complex synthetic routes where fine-tuning of steric and electronic properties is crucial for achieving the desired selectivity and reactivity, the subtly different profile of the dibutylamino group may offer a valuable alternative that warrants experimental investigation. Ultimately, the optimal choice will be dictated by the specific requirements of the chemical transformation or the biological target under consideration.
References
A Comparative Cost-Benefit Analysis of Synthesis Routes for 2-(Diisopropylamino)ethanol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(Diisopropylamino)ethanol, a crucial building block in the production of pharmaceuticals and other specialty chemicals, can be synthesized through several routes. This guide provides a detailed cost-benefit analysis of the two primary industrial methods: the reaction of diisopropylamine with ethylene oxide and the reaction of diisopropylamine with 2-chloroethanol. The analysis is supported by experimental data to aid in the selection of the most appropriate synthesis strategy.
Executive Summary
The synthesis of this compound is dominated by two main industrial processes. The ethylene oxide route is the most prevalent, accounting for 75-80% of global production, primarily due to its milder reaction conditions, simpler waste management, and overall lower production costs. The 2-chloroethanol route, while capable of achieving high yields, is hampered by higher energy consumption, significant salt waste generation, and increased capital costs associated with high-pressure equipment.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes of this compound.
| Parameter | Ethylene Oxide Route | 2-Chloroethanol Route |
| Raw Materials | Diisopropylamine, Ethylene Oxide | Diisopropylamine, 2-Chloroethanol |
| Typical Yield | ~90-95% | Up to 95.1% |
| Product Purity | >99.7% | ~95% before extensive purification |
| Reaction Conditions | Lower pressure, 30-150°C | High pressure (1.7-2.5 MPa), 180-200°C |
| Catalyst | Basic (e.g., KOH) or Lewis acids (e.g., ZnCl₂) | Nucleophilic (e.g., NaI) |
| Byproducts | Minimal, mainly high-boiling point impurities | Hydrogen Chloride (HCl), leading to salt waste |
| Waste Products | Minimal wastewater | 0.8-1.2 kg of salt (KCl) per kg of product |
| Production Cost | $1.2 - $1.5 per kg lower than the chloroethanol route | Higher due to energy and waste disposal |
| Capital Cost | Lower | 30-40% higher due to high-pressure equipment |
Experimental Protocols
Route 1: Reaction of Diisopropylamine with Ethylene Oxide
This method is the most common industrial process for producing this compound. It involves the direct reaction of diisopropylamine with ethylene oxide, typically in the presence of a catalyst.
Materials:
-
Diisopropylamine
-
Ethylene Oxide
-
Catalyst (e.g., Potassium Hydroxide or Zinc Chloride)
-
Inert solvent (optional, but often the reaction is run neat)
Procedure:
-
A reaction vessel is charged with diisopropylamine and the catalyst.
-
The mixture is heated to the desired reaction temperature, typically between 50-100°C.
-
Ethylene oxide is then slowly introduced into the reactor while maintaining the temperature. The molar ratio of diisopropylamine to ethylene oxide is typically kept high (between 2:1 and 8:1) to favor the formation of the desired product and minimize the formation of byproducts.
-
The reaction is monitored until completion, which is usually determined by the cessation of ethylene oxide consumption.
-
After the reaction is complete, the excess diisopropylamine is removed by distillation, often under reduced pressure in a deamination tower.
-
The crude this compound is then purified by vacuum distillation to achieve a high purity (>99.7%).
Route 2: Reaction of Diisopropylamine with 2-Chloroethanol
This route involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by diisopropylamine.
Materials:
-
Diisopropylamine
-
2-Chloroethanol
-
Catalyst (e.g., Sodium Iodide)
-
Base (e.g., Potassium Hydroxide) for neutralization
-
Solvent (optional)
Procedure:
-
Diisopropylamine and 2-chloroethanol are charged into a high-pressure reactor, often with a catalyst such as sodium iodide to facilitate the reaction. A typical molar ratio of diisopropylamine to 2-chloroethanol is 3:1.
-
The reactor is heated to a high temperature, around 200°C, and the pressure is maintained at approximately 1.7-2.5 MPa.
-
The reaction mixture is held at these conditions for several hours until the reaction is complete.
-
After cooling, the reaction mixture contains the product and diisopropylamine hydrochloride, a byproduct of the reaction.
-
The mixture is then neutralized with a base, such as potassium hydroxide, to liberate the free amine and produce potassium chloride as a salt waste.
-
The excess diisopropylamine is removed by distillation.
-
The final product, this compound, is isolated and purified by distillation.
Mandatory Visualizations
Caption: Comparative workflow of the two main synthesis routes for this compound.
Caption: A logical diagram illustrating the cost-benefit analysis for the two synthesis routes.
Conclusion
For large-scale, cost-effective production of high-purity this compound, the ethylene oxide route is the superior choice. Its economic advantages, coupled with a more favorable environmental profile due to minimal waste generation, make it the preferred industrial method. The 2-chloroethanol route, while a viable alternative, is less economically attractive due to higher operational and capital costs, as well as the significant challenge of managing the salt waste stream. For researchers and drug development professionals, understanding these trade-offs is crucial for process development, scaling up, and making informed decisions on sourcing this vital chemical intermediate.
Validating Kinase Inhibitors: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount. This guide provides an objective comparison of spectroscopic techniques for characterizing kinase inhibitors, using the well-studied BRAF inhibitors as a case in point. We delve into quantitative data presentation, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The inhibition of protein kinases is a cornerstone of modern targeted therapies, particularly in oncology. BRAF, a serine/threonine kinase in the MAPK/ERK signaling pathway, is a prominent target, with inhibitors like Vemurafenib and Dabrafenib demonstrating clinical efficacy in BRAF V600E-mutated cancers.[1][2] The validation of these inhibitors' binding affinity and inhibitory activity relies on a suite of biophysical and biochemical assays, with spectroscopic methods offering sensitive and quantitative readouts.
Quantitative Comparison of BRAF Inhibitors
The potency of a kinase inhibitor can be quantified by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity by the dissociation constant (Kᵢ). The following table summarizes these values for two key BRAF inhibitors, Vemurafenib and Dabrafenib, as determined by various methods. It is important to note that direct comparison of values across different assay types should be done with caution, as experimental conditions can influence the results.
| Parameter | Vemurafenib | Dabrafenib | Method | Reference |
| IC₅₀ (nM) | 31 | 0.8 | Biochemical Kinase Assay | [3] |
| 99.8 (in HT-29 cells) | - | Cell Viability Assay (MTT) | [4] | |
| Kᵢ (nM) | 0.35 | 0.08 | Biochemical Kinase Assay | [3] |
| Kₑ (nM) | 13 (for Vem-L-Cy5 analog) | - | KINOMEscan™ Kinase Binding Assay | [5] |
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on well-defined experimental protocols. Here, we provide detailed methodologies for two common spectroscopic approaches used to validate kinase inhibitors.
Fluorescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the kinase activity.[6]
Materials:
-
Recombinant human BRAF V600E enzyme
-
Unactivated MEK1 as a substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., Vemurafenib, Dabrafenib) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT (Dithiothreitol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate in Kinase Assay Buffer. The optimal concentrations should be determined empirically.[6]
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
5 µL of the diluted test compound.
-
5 µL of the diluted BRAF V600E enzyme. For "no enzyme" controls, add 5 µL of Kinase Assay Buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of a solution containing the MEK1 substrate and ATP to each well.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Terminate Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor). Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.[3]
Mass Spectrometry-Based Ligand Binding Assay
Native mass spectrometry can be used to directly observe the non-covalent binding of an inhibitor to its target protein, allowing for the determination of binding stoichiometry and affinity.
Materials:
-
Purified BRAF V600E protein
-
Test compound (e.g., Vemurafenib)
-
Ammonium acetate buffer (volatile, suitable for mass spectrometry)
-
Nano-electrospray ionization (nESI) mass spectrometer
Procedure:
-
Sample Preparation:
-
Buffer exchange the purified BRAF V600E protein into an ammonium acetate buffer (e.g., 200 mM, pH 7.5) using size-exclusion chromatography or buffer exchange columns.
-
Prepare a stock solution of the test compound in a compatible solvent (e.g., DMSO) and then dilute it into the same ammonium acetate buffer.
-
-
Incubation: Mix the protein and the inhibitor at various molar ratios and incubate at room temperature for a sufficient time to reach binding equilibrium.
-
Mass Spectrometry Analysis:
-
Introduce the protein-ligand solution into the nESI source of the mass spectrometer using a nanospray capillary.
-
Acquire mass spectra under "native" conditions, which are optimized to preserve non-covalent interactions (e.g., gentle source conditions, low cone voltage).
-
-
Data Acquisition: Acquire spectra over a mass-to-charge (m/z) range that encompasses the free protein and the protein-ligand complex.
-
Data Analysis:
-
Deconvolute the raw spectra to obtain the molecular weights of the species present in the solution.
-
Calculate the binding affinity (Kₐ) by quantifying the relative intensities of the free protein and the protein-ligand complex peaks at different ligand concentrations.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict the MAPK/ERK signaling pathway and a general workflow for kinase inhibitor validation.
References
- 1. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. benchchem.com [benchchem.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
A Comparative Environmental Impact Assessment of DIPA and Other Amine Absorbents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of diisopropanolamine (DIPA) against other commonly used amine absorbents: monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA). The following sections detail their performance based on key environmental indicators, supported by experimental data and standardized testing protocols.
Executive Summary
The selection of an amine absorbent for applications such as carbon capture or gas sweetening has significant environmental implications. This guide evaluates DIPA in comparison to MEA, DEA, and MDEA, focusing on aquatic toxicity, biodegradability, and the nature of their degradation products. While MEA exhibits high reactivity for CO2 capture, it also presents considerable environmental concerns regarding its degradation and toxicity. MDEA is noted for its lower energy of regeneration and resistance to degradation, though its degradation products can still be environmentally harmful. DEA presents a moderate profile, while DIPA emerges as a potentially more environmentally benign alternative in certain aspects, although comprehensive comparative data is still emerging.
Data Presentation
The following tables summarize the key quantitative data gathered from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Aquatic Toxicity
| Amine Absorbent | Test Species | Exposure Duration (hours) | LC50 (mg/L) |
| DIPA | Pimephales promelas (Fathead Minnow) | 96 | >1000 |
| MEA | Pimephales promelas (Fathead Minnow) | 96 | 150 |
| DEA | Pimephales promelas (Fathead Minnow) | 96 | 1460 |
| MDEA | Danio rerio (Zebrafish) | 96 | >100 |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.
Table 2: Biodegradability
| Amine Absorbent | Test Method | Duration (days) | Biodegradation (%) | Classification |
| DIPA | OECD 301D | 28 | 0-10 | Not readily biodegradable |
| MEA | OECD 301D | 28 | >60 | Readily biodegradable |
| DEA | OECD 301F | 28 | 89 | Readily biodegradable |
| MDEA | OECD 301C | 28 | 0-8 | Not readily biodegradable |
Table 3: CO2 Absorption and Desorption Characteristics
| Amine Absorbent | CO2 Loading Capacity (mol CO2/mol amine) | Relative Absorption Rate | Regeneration Energy (Relative to MEA) |
| DIPA | ~0.8 | Moderate | Lower |
| MEA | 0.5 | High | High |
| DEA | ~0.5 | Moderate | Moderate |
| MDEA | 1.0 | Low | Low |
Table 4: Volatile Organic Compound (VOC) Emissions
| Amine Absorbent | Key VOC Emissions | Relative Emission Level |
| DIPA | Diisopropanolamine | Data not readily available for direct comparison |
| MEA | Monoethanolamine, Ammonia, Aldehydes | High |
| DEA | Diethanolamine, Ammonia | Moderate |
| MDEA | Methyldiethanolamine | Low |
Experimental Protocols
OECD Guideline 203: Fish Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Methodology:
-
Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. The fish are acclimated to the laboratory conditions for at least 12 days.[1]
-
Test Solutions: A series of test solutions with different concentrations of the amine absorbent are prepared in dechlorinated water. A control group with no test substance is also prepared. At least five concentrations in a geometric series are typically used.[2][3]
-
Exposure: A minimum of seven fish are introduced into each test and control vessel.[2][3] The fish are exposed to the test solutions for a period of 96 hours. The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.[2][3][4]
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[2][3][4]
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.[3]
OECD Guideline 301D: Ready Biodegradability - Closed Bottle Test
This method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms by measuring the consumption of dissolved oxygen.
Methodology:
-
Test Setup: A series of sealed bottles are filled with a mineral medium, the test substance at a known concentration, and a small amount of inoculum (e.g., activated sludge from a wastewater treatment plant).[5][6][7]
-
Control and Reference: Blank controls containing only the inoculum and mineral medium, and reference controls with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.[5][6]
-
Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.[5][7]
-
Oxygen Measurement: The dissolved oxygen concentration in each bottle is measured at the beginning of the test and at regular intervals throughout the 28-day period.[5][7]
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the microorganisms in the presence of the test substance to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[6][7]
Signaling Pathways and Experimental Workflows
References
- 1. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 2. oecd.org [oecd.org]
- 3. eurofins.com.au [eurofins.com.au]
- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
A Comparative Guide to the Cross-Validation of Analytical Results for 2-(Diisopropylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) for the quantitative analysis of 2-(Diisopropylamino)ethanol (DIPEA). The cross-validation of analytical methods is a critical step in ensuring the reliability and interchangeability of data generated by different techniques. This document presents detailed experimental protocols and comparative performance data to assist researchers in selecting and validating the appropriate methodology for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the expected performance characteristics for GC-FID and HPLC-UV/Vis methods.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV/Vis Detection (HPLC-UV/Vis) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~10 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~30 µg/mL | ~3 µg/mL |
| Analysis Time | ~10 minutes | ~15 minutes |
| Sample Throughput | High | Moderate |
| Derivatization Required | No (with appropriate column) | No (with appropriate chromophore or indirect detection) |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the direct analysis of this compound in organic solvents. The use of a specialized amine-specific column is recommended to prevent peak tailing, a common issue with the analysis of amines.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAXetr (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent wax-based column suitable for amine analysis.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
Sample Preparation:
-
Prepare a stock solution of this compound in isopropanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with isopropanol to concentrations ranging from 30 µg/mL to 500 µg/mL.
-
Prepare an internal standard stock solution of N,N-Diisopropylethylamine (DIPEA's close structural analog) in isopropanol at 1 mg/mL.
-
Spike all calibration standards and samples with the internal standard to a final concentration of 100 µg/mL.
-
Samples of unknown concentration should be diluted with isopropanol to fall within the calibration range.
High-Performance Liquid Chromatography-UV/Vis Detection (HPLC-UV/Vis) Method
This method is suitable for the analysis of this compound in aqueous and organic samples. As DIPEA lacks a strong chromophore for direct UV detection at common wavelengths, this protocol utilizes indirect detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Waters XBridge C18 (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B.
-
2-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12-12.1 min: 95% to 5% B.
-
12.1-15 min: 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to concentrations ranging from 3 µg/mL to 200 µg/mL.
-
Samples of unknown concentration should be diluted with the 50:50 acetonitrile/water mixture to fall within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the GC-FID and HPLC-UV/Vis analytical methods for this compound.
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV/Vis methods.
Conclusion
Both GC-FID and HPLC-UV/Vis are suitable methods for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the study. GC-FID offers a faster analysis time and is well-suited for samples in organic solvents. HPLC-UV/Vis provides a lower limit of detection and is more versatile for various sample matrices. A thorough cross-validation as outlined in this guide is essential to ensure the consistency and reliability of analytical results when using these methods interchangeably.
A Comparative Review of Sterically Hindered Amines: From Industrial Applications to Organic Synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of sterically hindered amines across key application areas. Supported by experimental data, this review delves into their roles as non-nucleophilic bases in organic synthesis, as light stabilizers for polymers, and in carbon dioxide capture, offering a comprehensive resource for selecting the optimal amine for specific needs.
Sterically hindered amines, a class of organic compounds characterized by bulky substituents surrounding the nitrogen atom, exhibit unique reactivity that makes them invaluable in a diverse range of chemical applications. Their steric bulk impedes nucleophilic attack, allowing them to function as strong, non-nucleophilic bases. This property is highly sought after in organic synthesis for promoting elimination reactions and the regioselective formation of enolates. In polymer science, specific types of sterically hindered amines, known as Hindered Amine Light Stabilizers (HALS), are critical additives for preventing UV-induced degradation. Furthermore, their distinct reaction mechanism with carbon dioxide makes them promising candidates for efficient CO2 capture technologies. This guide presents a comparative analysis of their performance in these key areas, supported by quantitative data and detailed experimental protocols.
As Non-Nucleophilic Bases in Organic Synthesis
In the realm of organic synthesis, the ability to selectively remove a proton without introducing unwanted nucleophilic side reactions is paramount. Sterically hindered amines excel in this role, acting as powerful non-nucleophilic bases. Their efficacy is primarily determined by their basicity (pKa of the conjugate acid) and the degree of steric hindrance around the nitrogen atom.[1][2]
A high pKa indicates a strong base capable of deprotonating weakly acidic protons, while significant steric bulk minimizes nucleophilicity.[1] Common applications include promoting E2 elimination reactions to form alkenes from alkyl halides and directing the regioselective formation of enolates from unsymmetrical ketones.[1][3] Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) favor the rapid deprotonation of the less sterically hindered α-proton, leading to the kinetic enolate.[1][4] In contrast, weaker, less hindered bases can lead to the more stable, thermodynamic enolate.[1]
Below is a comparison of commonly used non-nucleophilic bases:
| Base | Abbreviation | pKa of Conjugate Acid (in THF) | Key Features | Common Applications |
| Lithium Diisopropylamide | LDA | ~36 | Strong, sterically hindered, favors kinetic enolate formation.[1][2] | Enolate formation, Claisen condensations, alkylations[1] |
| Lithium Tetramethylpiperidide | LiTMP | ~37 | More sterically hindered and slightly more basic than LDA.[2] | Deprotonation of highly hindered substrates. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~12 (in DMSO) | Strong, non-nucleophilic, excellent for elimination reactions.[1][2] | E2 eliminations, dehydrohalogenation[1] |
| N,N-Diisopropylethylamine | DIPEA | ~10.75 (in water) | Moderately strong, non-nucleophilic, often used as a scavenger base.[5] | Protecting group chemistry, peptide synthesis. |
Experimental Protocol: Comparative Evaluation of Bases in Dehydrohalogenation
Objective: To compare the effectiveness of different non-nucleophilic bases in promoting the E2 elimination of 2-bromooctane.
Materials:
-
2-bromooctane
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In separate, oven-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-bromooctane (1.0 mmol) and the internal standard in anhydrous THF (5 mL).
-
To each flask, add the respective base (1.2 mmol) at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by periodically taking aliquots, quenching with saturated aqueous ammonium chloride, extracting with diethyl ether, drying the organic layer over anhydrous magnesium sulfate, and analyzing by GC-FID.
-
After the reaction is deemed complete (e.g., after 24 hours or when no further change is observed), quench the entire reaction mixture and work up as described above.
-
Calculate the yield of the resulting octene isomers (1-octene, cis-2-octene, and trans-2-octene) based on the internal standard calibration.
This protocol allows for a direct comparison of the reaction rates and product distributions (Zaitsev vs. Hofmann products) for each base under identical conditions. Bulky bases like LDA and t-BuOK are expected to favor the formation of the less substituted alkene (Hofmann product).[3]
As Hindered Amine Light Stabilizers (HALS) in Polymers
The longevity and durability of polymeric materials, particularly when exposed to sunlight, are significantly enhanced by the addition of Hindered Amine Light Stabilizers (HALS). These compounds are a class of sterically hindered amines that protect polymers from degradation caused by UV radiation.[6] Unlike UV absorbers, which function by absorbing UV light, HALS act as radical scavengers, interrupting the photo-oxidative degradation cycle.[7]
The protective mechanism of HALS is a regenerative process known as the Denisov Cycle.[1][8][9] In this cycle, the hindered amine is oxidized to a stable nitroxide radical, which then traps the alkyl radicals formed in the polymer upon UV exposure. The resulting amino-ether can further react with peroxy radicals to regenerate the nitroxide radical, allowing a single HALS molecule to participate in multiple stabilization cycles.[1][8][9] This regenerative nature provides long-lasting protection.
The performance of different HALS can be compared based on their ability to preserve the mechanical properties and appearance of the polymer after accelerated weathering.
| HALS Type | Molecular Weight | Key Features | Typical Performance in Polypropylene (after accelerated weathering) |
| Monomeric (e.g., Tinuvin 770) | Low | Good compatibility, effective surface protection. | Good gloss retention, moderate retention of tensile strength.[10] |
| Polymeric (e.g., Chimassorb 944) | High | Low volatility, low migration, excellent long-term thermal stability. | Excellent retention of tensile strength, good color stability.[11] |
Experimental Protocol: Evaluating the Performance of HALS in Polypropylene
Objective: To compare the effectiveness of different HALS in preventing the UV-induced degradation of polypropylene.
Materials:
-
Polypropylene (PP) resin
-
HALS additives (e.g., Tinuvin 770, Chimassorb 944) at desired concentrations (e.g., 0.2 wt%)
-
Twin-screw extruder
-
Injection molding machine
-
Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps)
-
Tensile testing machine
-
Spectrophotometer for color and gloss measurements
-
FTIR spectrometer
Procedure:
-
Compounding: Dry blend the PP resin with the respective HALS additive. Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion.
-
Specimen Preparation: Injection mold the compounded material into standard test specimens (e.g., tensile bars, plaques) according to ASTM standards.
-
Accelerated Weathering: Expose the specimens in an accelerated weathering chamber following a standard cycle, such as ASTM D4329.[12] A typical cycle might involve alternating periods of UV exposure at an elevated temperature and condensation at a different temperature.
-
Property Evaluation: At regular intervals (e.g., 0, 500, 1000, 2000 hours), remove specimens from the weathering chamber and evaluate their properties:
-
Mechanical Properties: Measure tensile strength, elongation at break, and modulus according to ASTM D638.
-
Appearance: Measure color change (ΔE*) and gloss retention according to relevant ASTM standards.
-
Chemical Changes: Monitor the formation of carbonyl groups using FTIR spectroscopy by calculating the carbonyl index.[13][14]
-
This protocol allows for a quantitative comparison of the ability of different HALS to maintain the critical properties of polypropylene upon exposure to UV radiation.
In Carbon Dioxide Capture
Aqueous solutions of amines are widely used for capturing CO2 from industrial gas streams. Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), offer potential advantages over conventional amines like monoethanolamine (MEA).[7][15]
The reaction of primary and secondary amines with CO2 typically forms stable carbamates, leading to a stoichiometric loading capacity of 0.5 moles of CO2 per mole of amine. In contrast, the bulky groups in sterically hindered amines result in the formation of less stable carbamates. These unstable carbamates readily hydrolyze to form bicarbonates, which allows for a higher theoretical CO2 loading capacity of up to 1.0 mole of CO2 per mole of amine.[7] However, the reaction kinetics of some sterically hindered amines can be slower than that of MEA. To overcome this, they are often used in blended solvent systems.[7]
| Amine | Type | CO2 Loading Capacity (mol CO2 / mol amine) | Absorption Rate | Heat of Absorption (kJ/mol CO2) |
| Monoethanolamine (MEA) | Primary | ~0.5 - 0.6 | High | ~80 - 85 |
| 2-Amino-2-methyl-1-propanol (AMP) | Sterically Hindered | ~0.9 - 1.0 | Moderate | ~70 - 75 |
| Diethanolamine (DEA) | Secondary | ~0.7 - 0.8 | Moderate | ~75 - 80 |
| Piperazine (PZ) | Cyclic Diamine | ~1.0 | Very High | ~75 - 80 |
Note: Values are approximate and can vary with experimental conditions such as temperature, pressure, and amine concentration.
Experimental Protocol: Measurement of CO2 Absorption Capacity
Objective: To determine and compare the CO2 absorption capacity of different aqueous amine solutions.
Materials:
-
Amine solutions of known concentration (e.g., 30 wt% in water)
-
CO2 gas (pure or mixed with an inert gas like N2)
-
Gas-liquid contactor (e.g., a stirred-tank reactor or a wetted-wall column)
-
Mass flow controllers for gas delivery
-
Temperature and pressure sensors
-
Analytical balance
-
Titration apparatus or a total organic carbon (TOC) analyzer
Procedure:
-
Setup: Charge a known mass of the amine solution into the gas-liquid contactor. The system should be sealed and equipped with gas inlet and outlet ports. Maintain the desired temperature using a water bath.[2]
-
Absorption: Introduce a stream of CO2 gas at a known flow rate into the amine solution with vigorous stirring to ensure good gas-liquid mixing.[2]
-
Equilibrium: Continue the gas flow until the solution is saturated with CO2, which is indicated by the CO2 concentration in the outlet gas stream becoming equal to the inlet concentration.
-
Measurement of CO2 Loading:
-
Gravimetric Method: Determine the mass of CO2 absorbed by the change in the mass of the reactor.
-
Titration Method: Take a sample of the CO2-loaded amine solution and titrate it with a standard acid to determine the amount of absorbed CO2.[2]
-
TOC Analysis: Analyze the CO2-loaded solution using a TOC analyzer to determine the total carbon content, from which the CO2 loading can be calculated.
-
-
Calculation: Express the CO2 loading as moles of CO2 absorbed per mole of amine in the solution.
This protocol provides a basis for comparing the equilibrium CO2 loading capacities of different amine solutions under controlled conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Blending Ratio and Temperature on CO2 Solubility in Blended Aqueous Solution of Monoethanolamine and 2-Amino-2-methyl-propanol: Experimental and Modeling Study Using the Electrolyte Nonrandom Two-Liquid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchinventy.com [researchinventy.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 13. scilit.com [scilit.com]
- 14. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of 2-(Diisopropylamino)ethanol and Other Alkanolamines in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 2-(Diisopropylamino)ethanol against other commonly used alkanolamines, namely monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The stability of these compounds is a critical factor in pharmaceutical formulations, impacting the shelf-life, efficacy, and safety of drug products. This document summarizes available experimental data and provides detailed experimental protocols for key stability-indicating tests.
Executive Summary
Alkanolamines are essential excipients in pharmaceutical formulations, primarily used as pH-adjusting agents, buffering agents, and emulsifiers. Their inherent stability can be influenced by various factors, including temperature, oxygen, light, and interaction with other formulation components. While monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) have a long history of use, this compound is gaining interest. This guide offers a comparative look at their stability profiles to aid in the selection of the most appropriate alkanolamine for a given formulation.
Data Presentation: Comparative Stability of Alkanolamines
The following tables summarize the known stability characteristics of this compound, MEA, DEA, and TEA under various stress conditions. It is important to note that while extensive data is available for MEA, DEA, and TEA, specific comparative studies involving this compound are limited. Therefore, some of the data for this compound is based on the general behavior of tertiary amines and available safety data sheets.
Table 1: Thermal Stability
| Alkanolamine | Decomposition Onset (°C) | Key Degradation Products | Observations |
| This compound | ~187-192 (Boiling Point)[1] | Propene, Isopropanol, Acetone | Stable at room temperature. Decomposition can occur upon strong heating[2]. |
| Monoethanolamine (MEA) | ~135-160[3] | Ammonia, Aldehydes, Carboxylic acids | Least thermally stable of the common ethanolamines[3]. |
| Diethanolamine (DEA) | Higher than MEA | MEA, Ethylene Oxide | Decomposes in a two-step process[3]. |
| Triethanolamine (TEA) | Highest among MEA, DEA, TEA | Ammonia, various organic compounds | Exhibits the highest thermal stability among the three common ethanolamines[3]. |
Table 2: Oxidative Stability
| Alkanolamine | Susceptibility to Oxidation | Common Oxidative Degradation Products | Mitigating Factors |
| This compound | Moderate | N-oxides, dealkylation products | Incompatible with strong oxidizing agents[1]. Storage under inert atmosphere recommended. |
| Monoethanolamine (MEA) | High | Ammonia, Aldehydes, Glycine, Oxalic acid[4] | Highly susceptible to oxidation, especially in the presence of metal ions[5]. |
| Diethanolamine (DEA) | Moderate | Similar to MEA, but generally less reactive | More stable than MEA but still prone to oxidation. |
| Triethanolamine (TEA) | Low | N-oxides, dealkylation products | Generally more resistant to oxidation compared to primary and secondary amines. |
Table 3: Chemical and Photostability
| Alkanolamine | Hydrolytic Stability | Photostability | Incompatibilities |
| This compound | Stable | Data not readily available | Acids, strong oxidizing agents, isocyanates, halogenated organics[6] |
| Monoethanolamine (MEA) | Stable | Can undergo photo-oxidation | Acids, oxidizing agents. |
| Diethanolamine (DEA) | Stable | Can undergo photo-oxidation | Acids, oxidizing agents. |
| Triethanolamine (TEA) | Stable | Generally considered photostable | Acids, oxidizing agents. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of alkanolamine stability. The following are representative protocols for key stability-indicating experiments.
Thermal Stress Testing
Objective: To evaluate the stability of the alkanolamine at elevated temperatures.
Apparatus:
-
Thermostatic oven or heating block
-
Sealed glass vials (e.g., amber HPLC vials with PTFE-lined septa)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Protocol:
-
Accurately weigh a known amount of the alkanolamine into a series of vials.
-
If studying in solution, dissolve the alkanolamine in a relevant solvent (e.g., water, or a placebo formulation) to a known concentration.
-
Blanket the headspace of the vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
-
Place the vials in a thermostatic oven pre-heated to the desired temperature (e.g., 60°C, 80°C, 100°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a set of vials from the oven and allow them to cool to room temperature.
-
Analyze the samples by a validated HPLC or GC method to quantify the remaining parent alkanolamine and any degradation products.
-
Calculate the percentage of degradation over time.
Oxidative Stress Testing
Objective: To assess the susceptibility of the alkanolamine to oxidative degradation.
Apparatus:
-
Reaction vials
-
Stir plate and stir bars
-
Source of oxygen or an oxidizing agent (e.g., hydrogen peroxide, AIBN)
-
HPLC or GC system
Protocol:
-
Prepare a solution of the alkanolamine in a suitable solvent.
-
To induce oxidation, either bubble a stream of oxygen through the solution or add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide). The inclusion of metal ions (e.g., Fe²⁺ or Cu²⁺) can be used to catalyze the oxidation[5].
-
Maintain the reaction at a controlled temperature (e.g., 40°C) and stir continuously.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite if H₂O₂ was used).
-
Analyze the samples using a validated chromatographic method to determine the extent of degradation.
Hydrolytic Stability (Forced Hydrolysis)
Objective: To determine the stability of the alkanolamine in the presence of acid and base.
Apparatus:
-
pH meter
-
Volumetric flasks and pipettes
-
Constant temperature bath
-
HPLC or GC system
Protocol:
-
Prepare stock solutions of the alkanolamine in a suitable solvent.
-
For acidic hydrolysis, dilute the stock solution with a known concentration of hydrochloric acid (e.g., 0.1 N HCl).
-
For basic hydrolysis, dilute the stock solution with a known concentration of sodium hydroxide (e.g., 0.1 N NaOH).
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
Incubate the solutions in a constant temperature bath (e.g., 60°C).
-
At selected time intervals, withdraw samples and neutralize them if necessary before analysis.
-
Analyze the samples by a validated chromatographic method to measure the concentration of the parent alkanolamine.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to alkanolamine stability assessment.
Caption: Workflow for assessing alkanolamine stability.
Caption: Simplified degradation pathways for MEA.
Conclusion
The stability of an alkanolamine is a multifaceted property that is highly dependent on the specific formulation and storage conditions. Based on the available data, this compound, as a tertiary amine, is expected to exhibit greater thermal and oxidative stability compared to primary and secondary amines like MEA and DEA. Its bulky isopropyl groups may also provide steric hindrance, further limiting its reactivity. However, its incompatibility with strong acids and oxidizing agents must be considered during formulation development.
For critical applications, it is imperative to conduct comprehensive forced degradation studies on the specific drug product to definitively establish the stability profile of the chosen alkanolamine and to identify any potential drug-excipient interactions. The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Corrosion Inhibition by Different Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The mitigation of corrosion is a critical concern across numerous industries, from infrastructure and manufacturing to the development of stable drug formulations. Amino alcohols have emerged as a significant class of corrosion inhibitors due to their efficacy, cost-effectiveness, and relatively low environmental impact. This guide provides an objective comparison of the corrosion inhibition performance of various amino alcohols, supported by experimental data, to assist researchers and professionals in selecting the optimal inhibitor for their specific applications.
Performance Data: A Quantitative Comparison
The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the rate of corrosion on a metal surface. This is often quantified by measuring the inhibition efficiency (IE), which is calculated from the corrosion current density (Icorr) obtained through electrochemical techniques. The following tables summarize the performance of different amino alcohols on mild steel in acidic environments, providing a basis for comparative analysis.
Table 1: Corrosion Inhibition Efficiency of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE %) |
| 0 (Blank) | 1125 | - |
| 10⁻⁷ | 502 | 55.3 |
| 10⁻⁶ | 389 | 65.4 |
| 10⁻⁵ | 281 | 75.0 |
| 10⁻⁴ | 182 | 83.8 |
| 10⁻³ | 127 | 88.7 |
Data sourced from a galvanostatic polarization study. It is important to note that inhibition efficiency can be influenced by temperature, with performance generally decreasing as temperature rises.
Table 2: Comparative Electrochemical Parameters for Steel in 3.5% NaCl Solution with a Composite Inhibitor Containing Triethanolamine (TEA)
| Inhibitor | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE %) |
| Blank | -650 | 15.8 | - |
| Composite Inhibitor with TEA | -580 | 1.2 | 92.4 |
This data highlights the significant reduction in corrosion current density and a shift in corrosion potential to a more noble value in the presence of a TEA-containing inhibitor, indicating effective corrosion protection.
Mechanism of Corrosion Inhibition
Amino alcohols primarily function as adsorption inhibitors. Their molecules possess lone pairs of electrons on nitrogen and oxygen atoms, which facilitate their adsorption onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. Most amino alcohols act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]
The inhibition mechanism involves the following key steps:
-
Diffusion: The amino alcohol molecules diffuse from the bulk solution to the metal surface.
-
Adsorption: The molecules adsorb onto the metal surface. This can be physisorption (electrostatic interaction) or chemisorption (covalent bonding).
-
Film Formation: The adsorbed molecules form a protective, thin film that blocks the active sites for corrosion.
-
Inhibition: The protective film hinders the electrochemical reactions responsible for corrosion.
The following diagram illustrates the general mechanism of corrosion inhibition by amino alcohols.
References
Safety Operating Guide
2-(Diisopropylamino)ethanol proper disposal procedures
Proper disposal of 2-(Diisopropylamino)ethanol is critical due to its hazardous properties. This guide provides comprehensive procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification
This compound is classified as a hazardous substance requiring careful handling at all times. It is a combustible liquid that is harmful if swallowed and toxic upon inhalation or contact with skin.[1][2][3] Furthermore, it can cause severe skin burns and eye damage.[1][2] The substance is also categorized as corrosive.[4]
Summary of Hazard Classifications:
| Hazard Classification | Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Corrosivity | - | EPA Hazardous Waste Number D002 |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]
-
Skin Protection: Use chemically resistant gloves and wear fire/flame resistant and impervious clothing that covers the entire body.[1][2][5]
-
Respiratory Protection: In areas with inadequate ventilation or where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[5]
Safe Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and exposure.
Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Avoid all personal contact, including the inhalation of vapors or mists.[1][2]
-
Keep the chemical away from sources of ignition such as heat, sparks, and open flames.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Any containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]
-
Avoid storing near incompatible materials such as oxidizing agents and acids.[1]
Spill Response Procedure
In the event of a spill, immediate and appropriate action must be taken to contain the chemical and prevent exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][5]
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup: For liquid spills, contain and absorb the spill with sand, earth, or an inert, non-combustible material.[4] Collect the material using an electrically protected vacuum cleaner or by wet-brushing.[1][2]
-
Disposal: Place the collected waste into a suitable, closed, and properly labeled container for disposal.[1][2]
Proper Disposal Procedures
This compound must be disposed of as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Step-by-Step Disposal Protocol:
-
Professional Disposal Service: The primary method of disposal is to contact a licensed professional waste disposal service.[1][2] These services are equipped to handle and treat hazardous chemicals in accordance with federal, state, and local regulations.[4]
-
Incineration: This material may be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
-
Waste Classification: This chemical is classified under EPA hazardous waste number D002 for its corrosive properties.[4]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][2]
Waste Collection and Container Management
-
Containers: Collect waste this compound in suitable, closed containers that are properly labeled as hazardous waste.[1][7] The containers must be in good condition, leak-proof, and made of a compatible material (e.g., avoid aluminum and galvanized containers).[4][8]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area.[8] Keep containers closed except when adding waste.[6]
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Transportation for Disposal
When transporting this compound for disposal, it must be classified and labeled according to transportation regulations.
DOT (US) and IMDG Transportation Information: [1]
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (US) | 2922 | Corrosive liquids, toxic, n.o.s. (2-Diisopropylaminoethanol) | 8 (6.1) | II |
| IMDG | 2922 | CORROSIVE LIQUID, TOXIC, N.O.S. (2-Diisopropylaminoethanol) | 8 (6.1) | II |
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. opcw.org [opcw.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
